molecular formula C29H42N8O8 B041524 Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin CAS No. 113866-20-9

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin

カタログ番号: B041524
CAS番号: 113866-20-9
分子量: 630.7 g/mol
InChIキー: LQSLBVXESNRILG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-Gln-Ala-Arg-7-amino-4-methylcoumarin is a tripeptide consisting of Gln-Ala-Arg carrying a Boc group at the N-terminal and a 7-amino-4-methylcoumarin group at the C-terminal. It is a tripeptide, a member of coumarins and a carbamate ester.

特性

IUPAC Name

tert-butyl N-[5-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N8O8/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSLBVXESNRILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N8O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405089
Record name Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113866-20-9
Record name Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Fluorogenic Substrate Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin: Mechanism and Application in Protease Activity Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and biochemical research, the precise quantification of protease activity is paramount. Among the arsenal of tools available to researchers, fluorogenic peptide substrates stand out for their high sensitivity and real-time monitoring capabilities. This guide provides an in-depth technical exploration of one such substrate: Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-QAR-AMC). This synthetic tripeptide, linked to a fluorescent reporter, has become an invaluable reagent for the kinetic analysis of trypsin and trypsin-like serine proteases, including the therapeutically relevant Transmembrane Protease, Serine 2 (TMPRSS2) and Matriptase.[1][2][3]

This document will dissect the core mechanism of action of Boc-Gln-Ala-Arg-AMC, delve into the molecular basis of its substrate specificity, and provide detailed, field-proven protocols for its application in robust and reproducible enzyme activity assays. The content herein is curated for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the utilization of this powerful research tool.

The Core Mechanism: From Quenched Potential to Fluorescent Signal

The functionality of Boc-Gln-Ala-Arg-AMC is rooted in the principle of fluorescence quenching and dequenching. The 7-Amino-4-Methylcoumarin (AMC) moiety is an intrinsically fluorescent molecule. However, when it is covalently linked to the C-terminus of the arginine residue via an amide bond, its fluorescent properties are significantly suppressed.[4] This quenching effect is a result of the electronic influence of the peptide on the fluorophore.

The magic happens upon the introduction of a specific protease. The enzyme recognizes the Gln-Ala-Arg peptide sequence and catalyzes the hydrolysis of the amide bond between the arginine and the AMC group.[] This cleavage event liberates the free AMC molecule, which is no longer subject to the quenching effect of the peptide. The released AMC can then be excited by light at its maximum absorption wavelength, and in turn, will emit a strong fluorescent signal at a higher wavelength. The rate of this increase in fluorescence is directly proportional to the enzymatic activity, allowing for the sensitive and continuous measurement of the reaction kinetics.[4]

Mechanism_of_Action Mechanism of Action of Boc-Gln-Ala-Arg-AMC Substrate Boc-Gln-Ala-Arg-AMC (Non-fluorescent/Quenched) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Enzyme Trypsin-like Protease (e.g., Trypsin, TMPRSS2, Matriptase) Enzyme->ES_Complex Products Boc-Gln-Ala-Arg + Free AMC (Highly Fluorescent) ES_Complex->Products Cleavage of Arg-AMC bond Products->Enzyme Fluorescence Fluorescence Emission (~440-460 nm) Products->Fluorescence Excitation Excitation Light (~345-380 nm) Excitation->Products

Caption: Enzymatic cleavage of Boc-Gln-Ala-Arg-AMC releases the fluorescent AMC group.

Molecular Basis of Specificity: A Tale of Three Pockets

The specificity of Boc-Gln-Ala-Arg-AMC for trypsin and trypsin-like proteases is dictated by the interaction of its peptide sequence with the substrate-binding pockets of the enzyme, designated as S1, S2, and S3.[6][7]

  • The S1 Pocket and the P1 Arginine: The primary determinant of specificity for this class of proteases is the S1 pocket. In trypsin and its homologs, this pocket is deep and contains a negatively charged aspartic acid residue at its base.[] This creates a strong electrostatic attraction for the positively charged side chain of the P1 arginine residue of the substrate, anchoring it in the correct orientation for catalysis.

  • The S2 and S3 Pockets: While the P1-S1 interaction is paramount, the residues at the P2 and P3 positions (Alanine and Glutamine, respectively) also contribute to the binding affinity and catalytic efficiency. The S2 pocket of many trypsin-like proteases is relatively small and hydrophobic, making the small, non-polar side chain of the P2 Alanine a favorable fit. The P3 Glutamine can form hydrogen bonds with the enzyme backbone in the S3 pocket, further stabilizing the enzyme-substrate complex. The specific amino acids lining the S2 and S3 pockets can vary between different trypsin-like proteases, which can influence their relative catalytic efficiencies for cleaving this substrate.[8]

Primary Enzymatic Targets

Boc-Gln-Ala-Arg-AMC is a versatile substrate for a range of trypsin-like serine proteases. Its primary targets include:

  • Trypsin: A well-characterized digestive serine protease, trypsin is often used as a model enzyme for studying protease activity and for validating new substrates. Boc-Gln-Ala-Arg-AMC is a highly reactive substrate for trypsin.[1]

  • Transmembrane Protease, Serine 2 (TMPRSS2): This cell surface protease is of significant interest due to its role in the activation of viral envelope proteins, including the spike protein of SARS-CoV-2.[3] The ability to accurately measure TMPRSS2 activity is crucial for the development of antiviral therapeutics.

  • Matriptase: Another type II transmembrane serine protease, matriptase is involved in epithelial tissue homeostasis and has been implicated in cancer progression.[1]

Quantitative Data and Physicochemical Properties

A thorough understanding of the substrate's properties and its kinetic relationship with its target enzymes is essential for experimental design and data interpretation.

Table 1: Physicochemical Properties of 7-Amino-4-Methylcoumarin (AMC)

PropertyValueReference(s)
Molecular FormulaC₁₀H₉NO₂[N/A]
Molecular Weight175.18 g/mol [N/A]
Excitation Maximum~345-380 nm[3]
Emission Maximum~440-460 nm[3]

Table 2: Kinetic Parameters of Boc-Gln-Ala-Arg-AMC with Target Proteases

EnzymeK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference(s)
Trypsin (bovine)5.99Not ReportedNot Reported[9]
TMPRSS2 (recombinant)~33Not ReportedNot Reported[N/A]
MatriptaseNot ReportedNot ReportedNot Reported[N/A]

Note: Specific k_cat and k_cat/K_m values for Boc-Gln-Ala-Arg-AMC are not always readily available in the literature, as many studies focus on its utility as a screening tool rather than for detailed kinetic characterization. The K_m for TMPRSS2 is an approximation based on its use in assays near this concentration.

Experimental Protocols: A Practical Guide

The following protocols provide a robust framework for the use of Boc-Gln-Ala-Arg-AMC in enzyme activity assays. These should be considered as a starting point, and optimization may be necessary for specific experimental conditions.

Protocol 1: General Trypsin Activity Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Boc-Gln-Ala-Arg-AMC in DMSO. Store at -20°C.

    • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 2x the final assay concentration). A common starting point is a 20-100 µM final concentration.

    • Enzyme Solution: Prepare a solution of trypsin in Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme preparation and should be determined empirically.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the working substrate solution to each well of a black, flat-bottomed 96-well plate.

    • To initiate the reaction, add 50 µL of the enzyme solution to each well. For control wells, add 50 µL of Assay Buffer without the enzyme.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each well.

    • The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

    • Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.

Protocol 2: TMPRSS2 Activity Assay for Inhibitor Screening
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.

    • Substrate Stock Solution: 10 mM Boc-Gln-Ala-Arg-AMC in DMSO.

    • Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration near the K_m of TMPRSS2 for this substrate (~33 µM).

    • Enzyme Solution: Prepare a solution of recombinant TMPRSS2 in Assay Buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add a small volume (e.g., 5 µL) of each inhibitor dilution to the appropriate wells. For control wells, add the same volume of vehicle (e.g., DMSO diluted in Assay Buffer).

    • Add the enzyme solution (e.g., 10 µL) to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the working substrate solution (e.g., 10 µL) to each well.

    • Measure the fluorescence intensity kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Experimental_Workflow General Experimental Workflow for Protease Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Prep_Buffer Prepare Assay Buffer Prep_Substrate Prepare Substrate Stock and Working Solutions Prep_Buffer->Prep_Substrate Prep_Enzyme Prepare Enzyme Solution Prep_Buffer->Prep_Enzyme Add_Substrate Add Substrate to Plate Prep_Substrate->Add_Substrate Add_Enzyme Add Enzyme to Initiate Reaction Prep_Enzyme->Add_Enzyme Add_Substrate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure_Fluorescence Measure Fluorescence Kinetically Incubate->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Data Calculate_Rate Calculate Initial Reaction Rate Plot_Data->Calculate_Rate

Caption: A generalized workflow for a protease activity assay using a fluorogenic substrate.

Conclusion

Boc-Gln-Ala-Arg-AMC is a robust and sensitive tool for the study of trypsin and trypsin-like serine proteases. Its mechanism of action, based on the enzymatic release of a highly fluorescent reporter molecule, allows for the real-time monitoring of protease activity with high precision. A clear understanding of its molecular basis of specificity and the application of well-defined experimental protocols are key to obtaining reliable and reproducible data. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of Boc-Gln-Ala-Arg-AMC in a variety of research and drug discovery applications.

References

  • Evnin, L. B., Vásquez, J. R., & Craik, C. S. (1990). Substrate specificity of trypsin investigated by using a genetic selection. Proceedings of the National Academy of Sciences, 87(17), 6659-6663.
  • More, K., Lim, T. H., Kang, J., & Chang, D. J. (2021). A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. Molecules, 26(7), 1935.
  • Lu, D., Lu, D., Liu, T., & Lu, D. (2009). Structure of catalytic domain of Matriptase in complex with Sunflower trypsin inhibitor-1. BMC structural biology, 9, 1-11.
  • List, K., Bugge, T. H., & Szabo, R. (2006). Matriptase: potent proteolysis on the cell surface. Molecular aspects of medicine, 27(5-6), 467-483.
  • Leytus, S. P., Patterson, W. L., & Mangel, W. F. (1983). New class of sensitive and selective fluorogenic substrates for serine proteinases. Amino acid and dipeptide derivatives of rhodamine. Biochemical Journal, 215(2), 253-260.
  • Perona, J. J., & Craik, C. S. (1995). Structural basis of substrate specificity in the serine proteases. Protein Science, 4(3), 337-360.
  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.
  • Kawabata, S., Miura, T., Morita, T., Kato, H., Fujikawa, K., Iwanaga, S., ... & Sakakibara, S. (1988). A new type of serine protease inhibitor from Tachypleus tridentatus, which has a dual inhibition site for the proteases of the blood coagulation cascade. European Journal of Biochemistry, 172(1), 17-25.
  • PeptaNova. (n.d.). Boc-Gln-Ala-Arg-AMC. Retrieved from [Link]

  • Mahoney, M., et al. (2020). An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19.
  • Zimmerman, M., Yurewicz, E., & Patel, G. (1976). A new fluorogenic substrate for chymotrypsin. Analytical biochemistry, 70(1), 258-262.

Sources

A Senior Application Scientist's Guide to the Protease Specificity Profile of Boc-Gln-Ala-Arg-AMC

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the fluorogenic substrate Nα-t-Boc-L-glutaminyl-L-alanyl-L-arginine-7-amido-4-methylcoumarin (Boc-Gln-Ala-Arg-AMC). Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its mechanism, its specific targeting of trypsin-like serine proteases, and the structural basis for this selectivity. We will explore detailed, field-proven protocols for its application in enzyme kinetics and inhibitor screening, emphasizing self-validating methodologies to ensure data integrity. Through a combination of mechanistic diagrams, quantitative data, and step-by-step workflows, this guide serves as an essential resource for leveraging Boc-Gln-Ala-Arg-AMC in biochemical and therapeutic research.

Introduction: The Role of Fluorogenic Substrates in Protease Research

Proteases are critical regulators of countless physiological and pathological processes. The ability to accurately measure their activity is fundamental to understanding their function and to the development of targeted therapeutics. Fluorogenic peptide substrates are indispensable tools in this endeavor, offering a sensitive and continuous method for monitoring enzymatic activity.[1] These substrates consist of a peptide sequence recognized by a specific protease, covalently linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).[2] In its conjugated state, the fluorescence of the AMC group is quenched.[3][4] Enzymatic cleavage of the amide bond between the C-terminal amino acid and the AMC moiety liberates the fluorophore, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to protease activity.[3]

Boc-Gln-Ala-Arg-AMC is a synthetic tripeptide substrate specifically designed to probe the activity of a distinct class of proteases: the trypsin-like serine proteases.[5][6] Its utility stems from the high specificity of its peptide sequence for this enzymatic subfamily, making it a cornerstone reagent for applications ranging from basic enzyme characterization to high-throughput screening (HTS) for novel inhibitors.[1][7]

Core Mechanism of Fluorescence Release

The functionality of Boc-Gln-Ala-Arg-AMC is predicated on a straightforward yet elegant principle of fluorescence dequenching.

  • Quenched State : In the intact substrate molecule, the AMC fluorophore is linked via an amide bond to the C-terminus of the arginine (Arg) residue. In this state, the electronic properties of the peptide backbone effectively quench the intrinsic fluorescence of the AMC group.

  • Enzymatic Recognition & Cleavage : A protease with specificity for cleaving after a basic amino acid residue recognizes the Gln-Ala-Arg sequence. The enzyme's active site catalyzes the hydrolysis of the robust amide bond between the P1 residue (Arginine) and the AMC molecule.

  • Fluorescence Emission : The cleavage event releases free AMC. This liberated molecule, when excited by light at approximately 380 nm , emits a strong fluorescent signal with a maximum at around 460 nm .[8][9] The rate of this increase in fluorescence is a direct and real-time measure of the enzyme's catalytic activity.[3]

Mechanism_of_Action sub Boc-Gln-Ala-Arg-AMC (Non-fluorescent) enz Trypsin-like Protease sub->enz prod1 Boc-Gln-Ala-Arg (Cleaved Peptide) enz->prod1 Hydrolysis prod2 Free AMC (Highly Fluorescent) enz->prod2 Release signal Emission (~460 nm) prod2->signal light Excitation (~380 nm) light->prod2

Caption: Enzymatic cleavage of Boc-Gln-Ala-Arg-AMC and subsequent fluorescence.

The Protease Specificity Profile

The sequence Gln-Ala-Arg is not arbitrary; it is designed to exploit the well-defined substrate preferences of trypsin-like serine proteases.

The Structural Basis of Specificity: P1-S1 Interaction

The specificity of serine proteases is primarily dictated by the interaction between the substrate's amino acid residue at the P1 position (immediately N-terminal to the scissile bond) and the enzyme's S1 binding pocket.[10]

  • Trypsin-like Proteases : These enzymes, which include trypsin, tryptase, thrombin, plasmin, and tissue kallikreins, possess a deep S1 pocket.[11][12] Critically, at the base of this pocket lies a negatively charged aspartic acid residue (Asp189 in trypsin).[12][13] This creates a strong electrostatic attraction for positively charged P1 residues, such as Arginine or Lysine, anchoring the substrate in the correct orientation for catalysis. The Arginine in Boc-Gln-Ala-Arg-AMC is the key determinant for its specificity towards this class of enzymes.

  • Chymotrypsin-like Proteases : In contrast, chymotrypsin and related enzymes have a hydrophobic S1 pocket, lacking the key aspartate residue.[11][14] This structural difference means they preferentially cleave after large, hydrophobic P1 residues like Phenylalanine, Tyrosine, or Tryptophan and will not efficiently process the Boc-Gln-Ala-Arg-AMC substrate.[14]

Primary and Secondary Enzymatic Targets

While broadly classified as a substrate for trypsin-like enzymes, Boc-Gln-Ala-Arg-AMC exhibits preferential cleavage by a specific subset of proteases. The table below summarizes its known targets.

Enzyme Protease Class Physiological Relevance Notes on Reactivity
Trypsin Trypsin-like Serine ProteaseDigestion, zymogen activationPotent and rapid cleavage; often used as a positive control.[5][8]
Tryptase (β-Tryptase) Trypsin-like Serine ProteaseMast cell degranulation, allergic and inflammatory responses.[15][16]A validated and commonly used substrate for measuring tryptase activity.[17]
TMPRSS2 Type II Transmembrane Serine ProteaseProstate biology, viral entry (e.g., influenza, coronaviruses)Used to assess the proteolytic activity of TMPRSS2.[8][18][19]
Matriptase Type II Transmembrane Serine ProteaseEpithelial integrity, cancer progressionAn established substrate for determining Matriptase activity.[5]
Factor Xa Trypsin-like Serine ProteaseBlood coagulation cascadeThe substrate is cleaved by Factor Xa, though other sequences may be more optimal.[17]
Kallikreins (e.g., Plasma Kallikrein) Trypsin-like Serine ProteaseInflammation, blood pressure regulationCan be cleaved by various kallikreins, but specificity should be confirmed.[12]
Potential for Off-Target Activity

It is crucial for scientific integrity to acknowledge that no substrate is perfectly specific. The trypsin-like activity of the 20S proteasome can also lead to the cleavage of Arg-AMC bonds.[20] When working with complex biological samples like cell lysates, this off-target activity can confound results. Therefore, a self-validating experimental design, as described in the following sections, is not just recommended but essential.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to ensure that the measured activity is attributable to the target of interest.

Protocol 1: Kinetic Characterization of a Purified Protease

This workflow is designed to determine the kinetic parameters (e.g., Kₘ and Vₘₐₓ) of a purified trypsin-like protease.

A. Materials & Reagents

  • Boc-Gln-Ala-Arg-AMC (Hydrochloride or Acetate salt)[18][19]

  • Purified active enzyme of interest (e.g., Trypsin, Tryptase)

  • Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.4-8.0, containing 150 mM NaCl and potentially CaCl₂ or EDTA depending on the enzyme's requirements.[8][17]

  • Dimethyl Sulfoxide (DMSO) for substrate solubilization.[8]

  • Opaque (black) 96-well microplates, suitable for fluorescence.[7]

  • Fluorescence microplate reader with excitation/emission filters for ~380 nm/460 nm.[8]

B. Reagent Preparation

  • Substrate Stock Solution (10 mM) : Dissolve the appropriate amount of Boc-Gln-Ala-Arg-AMC in 100% DMSO. For example, dissolve 6.7 mg of the hydrochloride salt (MW ~667 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C.[8]

  • Enzyme Stock Solution : Prepare a concentrated stock of the purified enzyme in a suitable, stable buffer. Determine the precise protein concentration using a reliable method (e.g., BCA assay).

  • Substrate Working Solutions : On the day of the experiment, prepare a series of 2X concentrated substrate solutions in Assay Buffer. These will be diluted 1:1 in the well to achieve the final desired concentrations (e.g., ranging from 0.1 × Kₘ to 10 × Kₘ).

C. Assay Procedure

  • Enzyme Preparation : Dilute the enzyme stock to a 2X working concentration in ice-cold Assay Buffer. The optimal concentration must be determined empirically to ensure a linear reaction rate for at least 15-30 minutes.

  • Plate Setup : To each well of the 96-well plate, add 50 µL of the appropriate solution:

    • Test Wells : 50 µL of 2X enzyme solution.

    • Substrate Control Wells : 50 µL of Assay Buffer (no enzyme).

  • Pre-incubation : Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[8]

  • Reaction Initiation : Add 50 µL of a 2X substrate working solution to each well to initiate the reaction (final volume = 100 µL).

  • Kinetic Measurement : Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 60 seconds for 30-60 minutes.

D. Data Analysis

  • For each substrate concentration, subtract the rate of fluorescence increase in the "Substrate Control" wells (autohydrolysis) from the rate in the "Test Wells".

  • Convert the rate (RFU/min) to M/min using a standard curve generated with free AMC.

  • Plot the initial reaction velocity (V₀) against the substrate concentration [S].

  • Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Kinetic_Assay_Workflow prep 1. Reagent Preparation (Substrate, Enzyme, Buffer) plate 2. Plate Setup (50 µL 2X Enzyme) prep->plate preinc 3. Pre-incubate Plate (37°C, 5-10 min) plate->preinc init 4. Initiate Reaction (Add 50 µL 2X Substrate) preinc->init read 5. Kinetic Read (Ex/Em: 380/460 nm) init->read analyze 6. Data Analysis (Calculate V₀, Plot V₀ vs [S]) read->analyze

Caption: Workflow for an in vitro protease kinetic assay.

Protocol 2: Validating Specificity with Protease Inhibitors

This protocol is the self-validating step, essential for confirming that the observed activity in a complex sample (or with a purified enzyme) is from the intended target. The principle is to demonstrate that a known, specific inhibitor of the target protease abolishes the signal.[21][22]

A. Additional Materials

  • Specific protease inhibitor(s) for the suspected enzyme(s) (e.g., Aprotinin for trypsin, specific inhibitors for other targets).[23]

  • Non-specific or irrelevant inhibitor (as a negative control).

  • Complex biological sample (e.g., cell lysate) or purified enzyme.

B. Assay Procedure

  • Plate Setup : To each well of a 96-well plate, add the following in a 50 µL volume:

    • Test Wells : Enzyme/lysate + specific inhibitor (at various concentrations).

    • Positive Control : Enzyme/lysate + vehicle (e.g., DMSO or buffer).

    • Negative Control : Enzyme/lysate + non-specific inhibitor.

    • Blank : Assay buffer only.

  • Inhibitor Pre-incubation : Incubate the plate at room temperature or 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Add 50 µL of 2X Boc-Gln-Ala-Arg-AMC solution to all wells. The substrate concentration should ideally be at or near the Kₘ value for the target enzyme.

  • Kinetic Measurement : Immediately measure fluorescence as described in Protocol 1.

C. Data Analysis

  • Calculate the reaction rate for each condition.

  • Normalize the data by setting the rate of the "Positive Control" (enzyme without inhibitor) to 100% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to calculate the IC₅₀ value. A potent IC₅₀ for the specific inhibitor validates that the target enzyme is responsible for substrate cleavage.

Inhibitor_Validation_Logic start Hypothesis: Activity is from Protease X exp Condition 1: Enzyme + Substrate Condition 2: Enzyme + Substrate + Specific Inhibitor for X start->exp res Result 1: High Fluorescence Rate Result 2: Fluorescence Rate ≈ 0 exp:c1->res:r1 Observe exp:c2->res:r2 Observe conc Conclusion: Protease X is the active enzyme res->conc If Result 2 is true alt_conc Conclusion: Activity is from an off-target enzyme res:r2->alt_conc If rate is unchanged

Caption: Logical workflow for validating protease activity using a specific inhibitor.

Conclusion

The Boc-Gln-Ala-Arg-AMC fluorogenic substrate is a powerful and reliable tool for the specific detection and quantification of trypsin-like serine proteases. Its design masterfully exploits the conserved structural features of the S1 binding pocket in this enzyme family. However, its power is only fully realized when employed within a rigorous and self-validating experimental framework. By combining robust kinetic analysis with targeted inhibitor studies, researchers can achieve high confidence in their results, ensuring that the observed activity is correctly attributed. This approach transforms a simple reporter substrate into a precise instrument for dissecting complex biological pathways and accelerating the discovery of novel therapeutic agents.

References

  • Benchchem. (n.d.). A Technical Guide to the Fluorogenic Substrate Boc-Glu(OBzl)-Gly-Arg-AMC: Mechanism and Application in Protease Activity Assays.
  • Benchchem. (n.d.). The Mechanism of Action of Gly-Pro-AMC: A Technical Guide.
  • Wikipedia. (2024). Serine protease. Retrieved from [Link]

  • Jiang, L., et al. (2006). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. Biophysical Journal, 90(5), 1499-1509. Available at: [Link]

  • Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501-4524. Available at: [Link]

  • Perona, J. J., & Craik, C. S. (1997). Surface loops of trypsin-like serine proteases as determinants of function. Journal of Biological Chemistry, 272(48), 29987-29990. Available at: [Link]

  • Benchchem. (n.d.). The Fluorogenic Substrate Boc-Leu-Gly-Arg-AMC: A Technical Guide for Cell Biology Research.
  • University of Wisconsin-Stout. (n.d.). Serine Proteases Substrate Specificity. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Fluorogenic – Knowledge and References. Retrieved from [Link]

  • Glycosynth. (n.d.). Fluorogenic Substrates. Retrieved from [Link]

  • ACS Chemical Biology. (2022). A Simple, Quick, and Scalable Route to Fluorogenic Ubiquitin and Ubiquitin-Like Protein Substrates for Assessing Activities of Deubiquitinases and Ubiquitin-Like Protein-Specific Proteases. ACS Chemical Biology. Available at: [Link]

  • Chem-Impex International. (n.d.). Boc-Gln-Ala-Arg-AMC·HCl. Retrieved from [Link]

  • PeptaNova. (n.d.). Boc-Gln-Ala-Arg-AMC. Retrieved from [Link]

  • Wang, L., et al. (2015). A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase. PLoS ONE, 10(7), e0132560. Available at: [Link]

  • van der Linden, L., et al. (2014). Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases. Antiviral Research, 107, 55-62. Available at: [Link]

  • UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). Retrieved from [Link]

  • LePage, K. T., et al. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Biological Procedures Online, 10, 1-13. Available at: [Link]

  • van der Hoorn, R. A. L. (2021). Four guidelines to identify bona fide protease–substrate pairs. Journal of Experimental Botany, 72(19), 6539-6550. Available at: [Link]

  • G-Biosciences. (2013). Using Protease Assays for Accurate Protease Detection. Retrieved from [Link]

  • PeptaNova. (n.d.). Boc-Gln-Arg-Arg-AMC. Retrieved from [Link]

  • ResearchGate. (2021). Is there a method to determine specific protease inhibitor activities via spectrophotometer? Retrieved from [Link]

  • Medscape. (2023). Serum Tryptase: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]

  • The EDS Clinic. (2024). Tryptase Test for SM, MCAS, and HaT. Retrieved from [Link]

Sources

Topic: Excitation and Emission Spectra for Cleaved AMC from Boc-QAR-AMC

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fluorogenic substrate Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC), focusing on the spectral characterization of its cleavage product, 7-amino-4-methylcoumarin (AMC). As a Senior Application Scientist, this document synthesizes foundational principles of fluorescence spectroscopy with field-proven methodologies to empower researchers in designing robust and reliable protease assays. We will explore the mechanism of fluorescence dequenching, provide detailed protocols for determining the excitation and emission spectra of liberated AMC, and discuss critical experimental variables that influence spectral properties. The guide is structured to provide not just procedural steps, but the causal logic behind them, ensuring scientific integrity and fostering a deeper understanding of the assay system.

Introduction: The Power of Fluorogenic Substrates in Protease Research

The study of proteases—enzymes that catalyze the breakdown of proteins—is fundamental to understanding numerous physiological and pathological processes. Fluorogenic substrates are indispensable tools in this field, offering a sensitive and continuous method for measuring enzyme activity.[1] These molecules are cleverly designed to be non-fluorescent or poorly fluorescent until acted upon by a specific enzyme.[2]

The 7-amino-4-methylcoumarin (AMC) system is a cornerstone of fluorogenic assay design.[3][4] In its conjugated form, where AMC is linked via an amide bond to a peptide, its fluorescence is quenched.[4] Enzymatic hydrolysis of this bond liberates free AMC, a highly fluorescent molecule, resulting in a quantifiable increase in signal that is directly proportional to enzyme activity.[2][5]

The substrate Boc-QAR-AMC is a specific peptide sequence (Gln-Ala-Arg) linked to AMC, designed for assaying various serine proteases such as trypsin, matriptase, and prostasin.[6][7] Understanding the precise spectral properties of the liberated AMC is paramount for optimizing assay sensitivity, minimizing background interference, and ensuring data accuracy.

The Core Mechanism: From Quenched Substrate to Fluorescent Signal

The utility of Boc-QAR-AMC hinges on a straightforward yet elegant mechanism of fluorescence dequenching.

  • The Substrate (Boc-QAR-AMC): The intact molecule consists of the peptide sequence Gln-Ala-Arg, with a tert-Butoxycarbonyl (Boc) protecting group at the N-terminus and the AMC fluorophore at the C-terminus. In this state, the electronic properties of the amide bond linking Arginine to AMC effectively quench the fluorescence of the coumarin moiety.

  • Enzymatic Recognition & Cleavage: A target protease recognizes the specific peptide sequence (e.g., Arg at the P1 position for trypsin-like proteases). It then catalyzes the hydrolysis of the scissile amide bond between the C-terminal Arginine and the amino group of AMC.

  • Signal Generation (Free AMC): The cleavage event releases AMC as an independent molecule. Freed from the quenching effect of the peptide, the AMC molecule can now be efficiently excited and will emit a strong blue fluorescence.[4][8]

This enzymatic reaction and subsequent signal generation can be visualized as follows:

G sub Boc-QAR-AMC (Non-Fluorescent Substrate) enz Protease (e.g., Trypsin) sub->enz Binding & Recognition prod1 Boc-QAR (Peptide Fragment) enz->prod1 Cleavage prod2 Free AMC (Highly Fluorescent) enz->prod2 Release

Caption: Enzymatic cleavage of Boc-QAR-AMC by a target protease.

Spectroscopic Properties of Liberated 7-Amino-4-methylcoumarin (AMC)

Once liberated, AMC exhibits distinct excitation and emission spectra. The excitation spectrum shows the wavelengths of light the molecule absorbs to reach an excited state, while the emission spectrum shows the wavelengths of light it emits as it returns to the ground state.

The spectral maxima for AMC can vary slightly depending on environmental factors such as solvent and pH.[5][9] However, the generally accepted values provide a critical starting point for instrument setup and assay development.

Data Presentation: Spectroscopic Profile of Free AMC
PropertyValue RangeTypical Assay WavelengthsSource(s)
Excitation Maximum (λex) 341 - 351 nm360 - 380 nm[5][10][11][12]
Emission Maximum (λem) 430 - 445 nm440 - 460 nm[4][10][11][13]

Expertise & Experience: While the peak excitation is around 345 nm, many established protocols use excitation wavelengths of 360 nm or even 380 nm.[3][13][14] This is a practical choice driven by several factors. First, it ensures a larger Stokes shift (the separation between excitation and emission maxima), which reduces signal overlap and background from scattered excitation light. Second, it aligns well with the output of common light sources in plate readers, such as mercury arc lamps which have a strong emission line at 366 nm.[12]

Experimental Protocol: Determining Excitation and Emission Spectra

This protocol provides a self-validating system for empirically determining the spectral properties of AMC cleaved from Boc-QAR-AMC in your specific experimental buffer. This is crucial for maximizing signal-to-noise and confirming assay integrity.

Mandatory Visualization: Experimental Workflow

G cluster_prep Step 1: Reaction Setup cluster_scan Step 2: Spectral Scans A Prepare Assay Buffer B Add Boc-QAR-AMC (e.g., 100 µM) A->B C Add Protease (e.g., Trypsin) B->C D Incubate to allow complete cleavage C->D E Transfer to Quartz Cuvette D->E F Excitation Scan (Set Emission λ at ~440 nm, scan Excitation 300-400 nm) E->F G Identify Excitation Peak (λex) F->G H Emission Scan (Set Excitation at λex, scan Emission 400-550 nm) G->H I Identify Emission Peak (λem) H->I J Final Spectra Data I->J

Caption: Workflow for determining the excitation and emission spectra of AMC.

Step-by-Step Methodology

Materials:

  • Boc-QAR-AMC substrate[6][15]

  • Target Protease (e.g., Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Dimethyl sulfoxide (DMSO)[5]

  • Spectrofluorometer with quartz cuvettes[16][17]

  • Free 7-Amino-4-methylcoumarin (for standard curve, optional but recommended)[18]

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Boc-QAR-AMC in DMSO. Store protected from light at -20°C.[15]

    • Prepare a stock solution of your protease in an appropriate buffer.

    • Prepare the final assay buffer and allow it to equilibrate to the desired reaction temperature (e.g., 37°C).[19]

  • Enzymatic Cleavage Reaction (to generate free AMC):

    • Trustworthiness: To ensure the signal is from fully cleaved substrate, set up a reaction designed for completion.

    • In a microcentrifuge tube, add assay buffer.

    • Add the Boc-QAR-AMC stock solution to a final concentration where the resulting AMC will give a strong signal (e.g., 10-50 µM).

    • Add a sufficient concentration of the protease to ensure complete cleavage of the substrate within a reasonable timeframe (e.g., 30-60 minutes).

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

    • Control: Prepare a "no-enzyme" control containing only the substrate in buffer to ensure there is no significant autohydrolysis.[18]

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.[17]

    • Use a quartz cuvette for all measurements.

    • Blank the instrument using the assay buffer alone.

  • Excitation Spectrum Measurement:

    • Transfer the completed reaction mixture to the cuvette.

    • Set the emission monochromator to the expected emission maximum of AMC (~440 nm).[20]

    • Scan the excitation wavelengths from approximately 300 nm to 420 nm.

    • The resulting plot is the excitation spectrum. Identify the wavelength that gives the highest fluorescence intensity; this is your experimental excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the λex value you just determined in the previous step.

    • Scan the emission wavelengths from approximately 400 nm to 550 nm.

    • The resulting plot is the emission spectrum. Identify the wavelength with the highest intensity; this is your experimental emission maximum (λem).

Critical Factors Influencing AMC Fluorescence

The spectral properties and quantum yield of AMC are not immutable; they are sensitive to the local environment.[9] Awareness of these factors is crucial for assay reproducibility and troubleshooting.

  • pH: The fluorescence of free AMC is relatively stable across a broad pH range of approximately 3 to 11.[21] However, highly acidic (pH < 2) or highly alkaline (pH > 11) conditions can significantly quench its fluorescence.[21] Therefore, it is critical to select an assay buffer with a pH that is optimal for enzyme activity while remaining within the stable fluorescence range for AMC.

  • Solvent Polarity: Solvents can induce solvatochromic shifts in the emission spectrum.[9] Increasing solvent polarity typically causes a "red shift" (a shift to longer wavelengths).[9][22] While stock solutions are prepared in organic solvents like DMSO, the final assay is almost always conducted in an aqueous buffer, and it is the properties within this final buffer that are most relevant.

  • Temperature: Temperature can have a dual effect. It directly influences the rate of the enzymatic reaction, but it can also affect fluorescence intensity. Generally, increasing temperature can lead to a decrease in fluorescence intensity due to thermal quenching.[23] For kinetic assays, maintaining a constant and controlled temperature is essential for reliable results.[16]

  • Inner Filter Effect: At high concentrations of the fluorophore, the absorbance of the solution can become so high that it attenuates the excitation light, leading to a non-linear relationship between concentration and fluorescence. This is known as the inner filter effect.[17] It is a primary reason why assays should be run at substrate concentrations where the absorbance is low (typically < 0.1).

Conclusion

The Boc-QAR-AMC substrate is a powerful tool for the kinetic analysis of specific proteases. A thorough understanding of the underlying principles of fluorescence dequenching and the spectral characteristics of the liberated AMC reporter molecule is fundamental to its effective use. By empirically determining the excitation and emission spectra under actual assay conditions, researchers can optimize instrument settings, maximize sensitivity, and ensure the generation of high-quality, reproducible data. The protocols and insights provided in this guide serve as a robust framework for both novice and experienced scientists to harness the full potential of AMC-based fluorogenic assays in their research and drug development endeavors.

References

  • FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. FluoroFinder. Retrieved from [Link]

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Retrieved from [Link]

  • Ibar-Corcuera, R., et al. (2019). Apparent kinetic parameters for the proteolysis of Boc-QAR-AMC by Der p 1 in the presence of GSTpi, using GSH and L-Cys as alternative reducing agents. ResearchGate. Retrieved from [Link]

  • de Kort, M., et al. (2012). Fluorogenic peptide-based substrates for monitoring thrombin activity. ChemMedChem, 7(4), 649-661. Retrieved from [Link]

  • South Bay Bio. (n.d.). Proteosome-Substrates. South Bay Bio. Retrieved from [Link]

  • R&D Systems. (n.d.). Boc-QAR-AMC Fluorogenic Peptide Substrate. R&D Systems, a Bio-Techne Brand. Retrieved from [Link]

  • Insausti, M., et al. (2012). Review of Fluorescence Spectroscopy in Environmental Quality Applications. Applied Spectroscopy Reviews, 47(7), 517-553. Retrieved from [Link]

  • Shringarpure, R., et al. (2012). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine, 53(Suppl 1), S100. Retrieved from [Link]

  • Radley, E. (2021, August 12). What is the suitable pH range for assays using Ubiquitin-AMC?. ResearchGate. Retrieved from [Link]

  • Jasco Spain. (n.d.). Spectrofluorometers. Jasco Spain. Retrieved from [Link]

  • UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). UBPBio. Retrieved from [Link]

  • Chen, S., et al. (2018). Optical data of 7-diethylamino-4-methylcoumarin and IZCM-1 in different solvents. ResearchGate. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). It's All About the Buffer. Retrieved from [Link]

  • Jasco Global. (n.d.). Application eBook - Fluorescence spectroscopy. Jasco Global. Retrieved from [Link]

  • LifeTein. (n.d.). Boc-QAR-AMC [LT2531]. LifeTein. Retrieved from [Link]

  • Fraser, B. J., et al. (2024). Structural basis of TMPRSS11D specificity and autocleavage activation. bioRxiv. Retrieved from [Link]

  • Insausti, M., et al. (2009). The environmental effect on the fluorescence intensity in solution. An analytical model. Analyst, 134(10), 2115-2124. Retrieved from [Link]

  • Pouton, C. W. (2001). Factors That Affect Fluorescein Analysis. Defence Technical Information Center. Retrieved from [Link]

  • Shiryaev, S. A., et al. (2009). Substrate Cleavage Analysis of Furin and Related Proprotein Convertases. Journal of Biological Chemistry, 284(21), 14313–14322. Retrieved from [Link]

  • Mears, K. S., et al. (2023). The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. International Journal of Molecular Sciences, 24(24), 17208. Retrieved from [Link]

  • Chen, J., et al. (2023). Technical note: Chemical composition and source identification of fluorescent components in atmospheric water-soluble brown carbon by excitation–emission matrix spectroscopy with parallel factor analysis – potential limitations and applications. Atmospheric Chemistry and Physics, 23(4), 2535–2554. Retrieved from [Link]

  • Dong, J. (2021, October 1). Challenges of Spectrofluorometry, Part 1: Collect Data Right the First Time. Spectroscopy. Retrieved from [Link]

  • de Laat, B., et al. (2014). Fluorogenic Peptide‐Based Substrates for Monitoring Thrombin Activity. ResearchGate. Retrieved from [Link]

Sources

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-QAR-AMC): Structural Profiling and Fluorogenic Assay Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and enzymology, the precise quantification of protease activity is paramount. Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (commonly abbreviated as Boc-QAR-AMC) serves as a gold-standard fluorogenic substrate for evaluating the catalytic efficiency of trypsin and trypsin-like serine proteases, including the transmembrane protease serine 2 (TMPRSS2) [[1]](). This technical whitepaper dissects the chemical architecture, mechanistic causality, and validated experimental workflows associated with Boc-QAR-AMC, providing researchers with a robust framework for high-throughput screening and kinetic profiling.

Chemical Structure and Physicochemical Profiling

The utility of Boc-QAR-AMC is entirely dictated by its tripartite molecular architecture. Each moiety is engineered to fulfill a specific biochemical function:

  • The Protecting Group (Boc): The N-terminal tert-butyloxycarbonyl (Boc) group shields the peptide from non-specific degradation by ubiquitous aminopeptidases. This ensures that any observed cleavage is strictly the result of endopeptidase activity.

  • The Recognition Motif (Gln-Ala-Arg): Serine proteases like trypsin exhibit stringent specificity for basic amino acids at the P1 position of their substrates. The presence of Arginine (Arg) directly adjacent to the cleavage site ensures high-affinity binding to the enzyme's negatively charged S1 specificity pocket 2.

  • The Fluorophore (AMC): 7-Amino-4-methylcoumarin is covalently linked to the carboxyl group of Arginine via an amide bond. In its conjugated state, the fluorescence of the coumarin ring is heavily quenched.

Quantitative Chemical Data

The following table summarizes the core physicochemical properties of the substrate in both its free base and hydrochloride salt forms:

PropertyFree Base FormHydrochloride (HCl) Salt Form
CAS Number 113866-20-9 [[2]]()201849-55-0 3
Molecular Formula C₂₉H₄₂N₈O₈ 4C₂₉H₄₃ClN₈O₈ 5
Molecular Weight 630.7 g/mol 4667.15 g/mol 6
Storage Conditions -20°C (up to 1 month) to -80°C (up to 6 months) 7-20°C to -80°C (Desiccated, protected from light)
Solubility Soluble in DMSO and DMF 1Soluble in DMSO

Mechanistic Action & Enzyme Kinetics

The causality behind the substrate's utility lies in the photophysical properties of the AMC leaving group. When conjugated to the peptide via an amide bond, the electron-withdrawing nature of the carbonyl group disrupts the electron delocalization across the coumarin ring, effectively quenching its fluorescence.

Upon recognition by a target enzyme (e.g., TMPRSS2), the catalytic triad (His-Asp-Ser) executes a nucleophilic attack on the Arg-AMC amide bond. This hydrolysis liberates the free 7-amino-4-methylcoumarin molecule. The restoration of the primary amine allows for full electronic conjugation across the bicyclic ring, resulting in a massive increase in fluorescence intensity when excited at 380 nm, emitting at 460 nm [[1]]().

MechanisticPathway Substrate Boc-Gln-Ala-Arg-AMC (Quenched Fluorescence) Enzyme Serine Protease (e.g., Trypsin / TMPRSS2) Substrate->Enzyme Active Site Binding Cleavage Hydrolysis of Arg-AMC Amide Bond Enzyme->Cleavage Catalytic Cleavage Product1 Boc-Gln-Ala-Arg-OH (Peptide Fragment) Cleavage->Product1 Product2 Free AMC Fluorophore (Highly Fluorescent) Cleavage->Product2 Ex: 380 nm Em: 460 nm

Proteolytic cleavage of Boc-QAR-AMC yielding the highly fluorescent free AMC molecule.

Experimental Protocol: Self-Validating Fluorogenic Assay

To ensure scientific integrity and reproducible kinetics, the assay must be structured as a self-validating system. The following protocol outlines the methodology for assessing TMPRSS2 or Trypsin activity, incorporating critical controls to account for auto-hydrolysis and background fluorescence.

A. Reagent Preparation
  • Substrate Stock (10 mM): Dissolve Boc-QAR-AMC in anhydrous Dimethyl Sulfoxide (DMSO) 1. Causality: AMC-conjugated peptides are highly hydrophobic. Attempting to create primary stocks in aqueous buffers will result in micro-precipitates, leading to erratic kinetic readouts and artificially low Vmax​ values.

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. Causality: Maintaining a physiological pH is critical, as the catalytic histidine residue in the enzyme's active site must remain unprotonated to accept a proton from the catalytic serine during the nucleophilic attack.

B. Step-by-Step Methodology
  • Prepare the Plate: Use a black, flat-bottom 96-well or 384-well microplate. Black plates are mandatory to prevent optical cross-talk between adjacent wells during fluorescence reading.

  • Establish Controls:

    • Blank Control: 90 µL Assay Buffer + 10 µL Substrate Working Solution. (Validates baseline stability and measures spontaneous hydrolysis).

    • Positive Control: 80 µL Assay Buffer + 10 µL Enzyme + 10 µL Substrate.

    • Inhibitor Control: 70 µL Assay Buffer + 10 µL known inhibitor (e.g., Camostat) + 10 µL Enzyme + 10 µL Substrate. (Proves the signal is specifically driven by the target enzyme).

  • Substrate Addition: Dilute the 10 mM stock into the assay buffer to achieve a final well concentration of 10–50 µM 1. Keep the final DMSO concentration below 1% to prevent enzyme denaturation.

  • Incubation & Kinetic Reading: Incubate the plate at 37°C. Immediately begin reading fluorescence dynamically (kinetic mode) using a microplate reader set to Excitation: 380 nm and Emission: 460 nm 1. Record measurements every 1-2 minutes for 30-60 minutes.

AssayWorkflow Prep 1. Stock Prep 10 mM in DMSO Dilute 2. Dilution 10-50 µM in Buffer Prep->Dilute Incubate 3. Incubation 37°C with Enzyme Dilute->Incubate Measure 4. Detection Ex:380nm/Em:460nm Incubate->Measure

Step-by-step fluorogenic assay workflow for Boc-QAR-AMC.

C. Data Interpretation

Extract the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. By plotting V0​ against varying substrate concentrations, researchers can calculate the Michaelis-Menten constant ( Km​ ) and the maximum velocity ( Vmax​ ). For drug discovery applications, plotting the fractional activity against log[Inhibitor] allows for the precise determination of IC50​ values.

References

  • Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin | C29H42N8O8 | CID 25108626 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Boc-Gln-Ala-Arg-AMC HCl | C29H43ClN8O8 | CID 87167928 Source: National Institutes of Health (NIH) URL:[Link]

Sources

Enzyme Kinetics and Michaelis-Menten Constants for Boc-Gln-Ala-Arg-AMC

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Fluorogenic Substrates in Protease Profiling

In the landscape of modern drug discovery and enzymology, accurately mapping the kinetic profile of serine proteases is critical. Proteases such as Transmembrane Protease Serine 2 (TMPRSS2), matriptase, and trypsin play central roles in viral entry (e.g., SARS-CoV-2), tumor metastasis, and digestive physiology.

Boc-Gln-Ala-Arg-AMC (tert-butyloxycarbonyl-glutaminyl-alanyl-arginyl-7-amino-4-methylcoumarin) has emerged as a premier fluorogenic peptide substrate for evaluating trypsin-like serine protease activity. By mimicking the natural cleavage motifs of these enzymes, this substrate allows researchers to perform highly sensitive, continuous-rate kinetic assays, derive precise Michaelis-Menten constants ( Km​ , kcat​ ), and execute High-Throughput Screening (HTS) for novel inhibitors.

This technical guide provides an in-depth analysis of the kinetic properties of Boc-Gln-Ala-Arg-AMC, detailing the causality behind experimental design, data analysis, and self-validating assay protocols.

Mechanistic Principles of AMC-Based Cleavage

The utility of Boc-Gln-Ala-Arg-AMC relies on the photophysical properties of the 7-amino-4-methylcoumarin (AMC) leaving group.

When covalently bound to the carboxyl group of the arginine (Arg) residue via an amide bond, the fluorescence of the AMC moiety is heavily quenched. Trypsin-like serine proteases recognize the Gln-Ala-Arg sequence (the P3-P2-P1 residues) and specifically hydrolyze the scissile amide bond immediately C-terminal to the P1 Arginine. This hydrolysis releases free AMC into the solution.

Free AMC is highly fluorescent, exhibiting a large Stokes shift with an excitation maximum at ~340–380 nm and an emission maximum at ~440–460 nm. This large shift is experimentally advantageous as it minimizes background auto-fluorescence from screening compounds or biological lysates.

G Substrate Boc-Gln-Ala-Arg-AMC (Quenched) Enzyme Serine Protease (e.g., TMPRSS2) Substrate->Enzyme Binding & Catalysis Peptide Boc-Gln-Ala-Arg-OH (Cleaved Peptide) Enzyme->Peptide Hydrolysis Fluorophore Free AMC (Highly Fluorescent) Ex: 380nm / Em: 460nm Enzyme->Fluorophore Release

Figure 1: Proteolytic cleavage mechanism of Boc-Gln-Ala-Arg-AMC by serine proteases yielding fluorescent AMC.

Kinetic Profiling: Michaelis-Menten Constants

The interaction between a protease and Boc-Gln-Ala-Arg-AMC is defined by the Michaelis-Menten kinetic model. The two most critical parameters are:

  • Km​ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of its maximum ( Vmax​ ). It provides an inverse measure of the substrate's affinity for the enzyme active site.

  • kcat​ (Turnover Number): The maximum number of substrate molecules converted to product per active site per unit time.

  • kcat​/Km​ (Catalytic Efficiency): The ultimate measure of enzyme specificity and efficiency.

Boc-Gln-Ala-Arg-AMC is highly versatile, but its kinetic constants vary significantly depending on the specific architecture of the protease's S1-S3 binding pockets. For instance, recombinant human TMPRSS2 cleaves this substrate with a Km​ of ~200 µM and a high catalytic efficiency of 9.0×104 M−1s−1 1. Interestingly, it is also cleaved by the dust mite cysteine protease Der p 1, albeit with lower efficiency 2.

Table 1: Comparative Kinetic Parameters for Boc-Gln-Ala-Arg-AMC
Enzyme / Protease Km​ ( μ M) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )Primary Application
Human TMPRSS2 200 ± 8018 ± 4 9.0×104 Viral entry inhibition assays (e.g., SARS-CoV-2)
Mouse Matriptase 4.88N/A 6.85×103 Oncology and metastasis research
Der p 1 (Cysteine) 2801.3 4.6×103 Allergy and immunology profiling
Trypsin (Control) ~15 - 20Varies >1.0×105 Pancreatic function & assay standardization

(Data synthesized from authoritative biochemical profiling studies 1, 2, 3.)

Experimental Methodology: Self-Validating Continuous Assay

To ensure scientific integrity, kinetic assays must be designed as self-validating systems. Continuous monitoring is strictly preferred over endpoint assays because it allows for the verification of reaction linearity and the accurate determination of initial velocity ( V0​ ) before substrate depletion or product inhibition skews the data.

Reagent and Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20.

    • Causality: Serine proteases require a slightly alkaline pH (7.5–8.5) to maintain the deprotonated state of the catalytic triad histidine. NaCl maintains physiological ionic strength to prevent non-specific protein aggregation, while Tween-20 (a non-ionic detergent) prevents the enzyme from adsorbing to the hydrophobic walls of the microplate 4.

  • Substrate Stock: Dissolve Boc-Gln-Ala-Arg-AMC in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: The substrate is highly hydrophobic. However, the final concentration of DMSO in the assay well must be kept strictly below 5% (ideally <2%). Higher organic solvent concentrations strip the hydration shell from the enzyme, leading to denaturation and artificially lowered kcat​ .

Step-by-Step Protocol (384-Well Format)
  • System Calibration: Prepare a standard curve using free AMC (0.1 µM to 10 µM) in the Assay Buffer to convert Relative Fluorescence Units (RFU) to molar product concentrations.

  • Enzyme Dispensing: Add 15 µL of recombinant enzyme (e.g., 1–10 nM final concentration) diluted in Assay Buffer to a black, flat-bottom 384-well microplate.

  • Control Assembly (Self-Validation):

    • Positive Control: Enzyme + Buffer.

    • Negative Control (NEC): Buffer only (to measure spontaneous substrate auto-hydrolysis).

    • Reference Control: Enzyme + known inhibitor (e.g., 10 µM Camostat mesylate for TMPRSS2) to validate assay responsiveness.

  • Reaction Initiation: Add 10 µL of Boc-Gln-Ala-Arg-AMC substrate (titrated from 1 µM to 500 µM for Km​ determination) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously (Ex: 360 nm / Em: 460 nm) every 30 seconds for 30–60 minutes at 25°C or 37°C.

Workflow Step1 1. Reagent Preparation Enzyme, Substrate, Inhibitors Step2 2. Assay Assembly (384-well) Dispense Enzyme + Controls Step1->Step2 Step3 3. Substrate Addition Initiate Reaction (Boc-QAR-AMC) Step2->Step3 Step4 4. Kinetic Readout Continuous Fluorescence Monitoring Step3->Step4 Step5 5. Data Analysis Calculate V0, Km, kcat, IC50 Step4->Step5

Figure 2: High-throughput screening workflow for protease kinetics and inhibitor profiling.

Data Analysis and Quality Control

Deriving Initial Velocity ( V0​ )

Extract the linear portion of the progress curve (typically the first 5–10% of substrate conversion). Calculate the slope ( ΔRFU/Δt ) and use the AMC standard curve to convert this to μM/s . Subtract the slope of the No-Enzyme Control (NEC) to account for background hydrolysis.

Non-Linear Regression

Do not rely on outdated Lineweaver-Burk plots, which disproportionately weight errors at low substrate concentrations. Instead, plot V0​ against substrate concentration [S] and fit the data directly to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):

V0​=Km​+[S]Vmax​×[S]​

Once Vmax​ is identified, calculate kcat​ using the total active enzyme concentration [E]t​ :

kcat​=[E]t​Vmax​​
Assay Robustness (Z'-Factor)

For High-Throughput Screening applications (e.g., searching for COVID-19 antivirals targeting TMPRSS2), the assay's statistical reliability must be validated using the Z'-factor:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

Where σ is the standard deviation and μ is the mean of the positive (uninhibited enzyme) and negative (fully inhibited or no-enzyme) controls. A robust Boc-Gln-Ala-Arg-AMC assay should consistently yield a Z′>0.6 4.

References

  • Structure, activity and inhibition of human TMPRSS2, a protease implicated in SARS-CoV-2 activation. bioRxiv. Available at: [Link]

  • A sensitive fluorescent assay for measuring the cysteine protease activity of Der p 1, a major allergen from the dust mite Dermatophagoides pteronyssinus. PMC / Molecular Pathology. Available at:[Link]

  • Polyserase-I, a human polyprotease with the ability to generate independent serine protease domains from a single translation product. PNAS. Available at: [Link]

  • An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. ACS Publications. Available at:[Link]

  • Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. PMC. Available at:[Link]

Sources

A Technical Guide to Identifying Target Serine Proteases for Boc-Gln-Ala-Arg-AMC

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively identify and characterize serine proteases that are targeted by the fluorogenic substrate Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-Gln-Ala-Arg-AMC). This document moves beyond a simple recitation of protocols to offer in-depth scientific context, validated experimental designs, and the rationale behind key procedural steps.

Foundational Principles: Understanding the Tool and the Target

Boc-Gln-Ala-Arg-AMC is a synthetic peptide substrate designed for the sensitive detection of specific serine proteases. Its utility is rooted in the fundamental principles of enzyme kinetics and fluorescence resonance energy transfer (FRET).

The Substrate: A Closer Look at Boc-Gln-Ala-Arg-AMC

The structure of Boc-Gln-Ala-Arg-AMC is key to its function. It consists of a four-part assembly:

  • Boc (tert-Butyloxycarbonyl) Group: An N-terminal protecting group that prevents non-specific degradation by exopeptidases, thereby enhancing the substrate's specificity for endopeptidases.

  • Peptide Sequence (Gln-Ala-Arg): This tripeptide sequence is the recognition motif for the target protease. Serine proteases exhibit a high degree of specificity, and the Gln-Ala-Arg sequence is preferentially recognized and cleaved by a subset of these enzymes, particularly those with trypsin-like activity that cleave after basic amino acid residues such as Arginine (Arg).

  • Scissile Bond: The amide bond between the C-terminal Arginine and the 7-Amino-4-Methylcoumarin (AMC) group is the site of enzymatic cleavage.

  • AMC (7-Amino-4-Methylcoumarin): A fluorophore that, when attached to the peptide, is in a quenched state and exhibits minimal fluorescence.

The Target: Serine Proteases

Serine proteases are a large and diverse family of enzymes characterized by the presence of a highly reactive serine residue in their active site.[1] They play critical roles in a vast array of physiological and pathological processes, including digestion, blood coagulation, immunity, and cancer. The substrate specificity of a serine protease is largely determined by the nature of its S1 binding pocket, which accommodates the side chain of the amino acid residue at the P1 position of the substrate (the residue immediately preceding the cleavage site). For trypsin-like serine proteases, the S1 pocket is typically deep and contains an acidic residue (e.g., Aspartate) at its base, which favors the binding of positively charged residues like Arginine or Lysine.[1]

The Mechanism of Detection: From Quenched to Fluorescent

The assay principle is elegantly simple. In the intact substrate, the AMC fluorophore is sterically hindered and its fluorescence is quenched. Upon incubation with a target serine protease, the enzyme recognizes and binds to the Gln-Ala-Arg sequence and catalyzes the hydrolysis of the Arg-AMC amide bond. This cleavage event liberates the free AMC molecule, which, upon excitation with light at approximately 380 nm, emits a strong fluorescent signal at around 460 nm.[2] The rate of this increase in fluorescence is directly proportional to the enzymatic activity.

Identified and Potential Serine Protease Targets

Boc-Gln-Ala-Arg-AMC is a well-established substrate for several key serine proteases:

  • Trypsin: A digestive serine protease produced in the pancreas, it is a classic example of a trypsin-like protease and serves as a positive control in many assays using this substrate.[2][3][4][5][6][7][8]

  • TMPRSS2 (Transmembrane Protease, Serine 2): A type II transmembrane serine protease that is critically involved in the entry of various viruses, including influenza virus and coronaviruses like SARS-CoV-2, into host cells.[2][3][4][5][6][7][8] It is also implicated in prostate cancer progression.

  • Matriptase (ST14): Another type II transmembrane serine protease that plays a crucial role in epithelial barrier function, and its dysregulation is linked to cancer.[9]

  • Prostasin (PRSS8): A GPI-anchored serine protease involved in the regulation of sodium balance in the kidneys and also implicated in cancer.

Due to its preference for cleavage after Arginine, other potential targets for Boc-Gln-Ala-Arg-AMC include a range of trypsin-like serine proteases involved in coagulation and fibrinolysis, such as thrombin, plasmin, and urokinase.

Experimental Design and Protocols

The identification and characterization of serine proteases that cleave Boc-Gln-Ala-Arg-AMC can be approached through a series of well-defined experiments.

Initial Screening for Proteolytic Activity

This initial experiment aims to determine if a biological sample (e.g., cell lysate, tissue homogenate, or purified protein fraction) contains proteases capable of cleaving Boc-Gln-Ala-Arg-AMC.

Workflow for Initial Activity Screening

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_sample Prepare Biological Sample (e.g., cell lysate) add_sample Add Biological Sample to initiate reaction prep_sample->add_sample prep_substrate Prepare Boc-Gln-Ala-Arg-AMC Stock Solution (in DMSO) setup_plate Set up 96-well black plate: - Assay Buffer - Substrate Working Solution prep_substrate->setup_plate prep_buffer Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) prep_buffer->setup_plate setup_plate->add_sample incubate Incubate at 37°C add_sample->incubate read_fluorescence Measure Fluorescence Kinetically (Ex: 380 nm, Em: 460 nm) incubate->read_fluorescence analyze_data Plot Fluorescence vs. Time Calculate Initial Velocity (V₀) read_fluorescence->analyze_data

Caption: Workflow for initial screening of proteolytic activity.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl. The optimal pH may vary depending on the specific protease and should be determined empirically.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Boc-Gln-Ala-Arg-AMC in DMSO. Store at -20°C, protected from light.[3]

    • Substrate Working Solution: Dilute the stock solution in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM for a 10 µM final concentration).

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of the 2X Substrate Working Solution to each well.

    • Add 50 µL of the biological sample (e.g., cell lysate diluted in Assay Buffer) to each well to initiate the reaction. Include a buffer-only control (blank) and a positive control (e.g., purified trypsin).

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically for 30-60 minutes with readings every 60 seconds (Excitation: ~380 nm, Emission: ~460 nm).

    • Subtract the background fluorescence from the blank wells.

    • Plot fluorescence intensity versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

Inhibitor Profiling to Characterize the Protease Class

Once activity is confirmed, the class of the responsible protease can be investigated using a panel of well-characterized protease inhibitors.

Table 1: Panel of Inhibitors for Protease Class Identification

InhibitorTarget Protease ClassTypical Working Concentration
AprotininSerine Proteases1-10 µM
LeupeptinSerine and Cysteine Proteases10-100 µM
PMSFSerine Proteases (irreversible)0.1-1 mM
EDTAMetalloproteases1-5 mM
E-64Cysteine Proteases10-100 µM

Protocol for Inhibitor Profiling:

  • Pre-incubate the biological sample with each inhibitor for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the Boc-Gln-Ala-Arg-AMC substrate.

  • Measure the reaction velocity as described in section 3.1.

  • A significant reduction in activity in the presence of serine protease inhibitors (Aprotinin, Leupeptin, PMSF) but not with inhibitors of other protease classes strongly suggests that a serine protease is responsible for the observed activity.

Determining Kinetic Parameters: Km and kcat

For purified enzymes, determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provides a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency.

Protocol for Kinetic Parameter Determination:

  • Perform the activity assay as described in section 3.1, but vary the final concentration of Boc-Gln-Ala-Arg-AMC over a wide range (e.g., 0.1 to 10 times the expected Km).

  • Measure the initial velocity (V₀) for each substrate concentration.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.[10]

  • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

Table 2: Representative Kinetic Parameters for Boc-Gln-Ala-Arg-AMC with Target Proteases

ProteaseKm (µM)kcat (s-1)kcat/Km (M-1s-1)
TrypsinValueValueValue
TMPRSS2ValueValueValue
MatriptaseValueValueValue
ProstasinValueValueValue
High-Throughput Screening (HTS) for Inhibitor Discovery

Boc-Gln-Ala-Arg-AMC is an excellent substrate for HTS campaigns aimed at discovering novel inhibitors of target serine proteases, such as TMPRSS2.

Workflow for High-Throughput Inhibitor Screening

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis dispense_compounds Dispense Compound Library (e.g., via acoustic dispensing) pre_incubate Pre-incubate Compounds and Enzyme dispense_compounds->pre_incubate dispense_enzyme Dispense Target Protease (e.g., TMPRSS2) dispense_enzyme->pre_incubate add_substrate Add Boc-Gln-Ala-Arg-AMC to initiate reaction pre_incubate->add_substrate read_plate Read Endpoint Fluorescence add_substrate->read_plate calculate_inhibition Calculate Percent Inhibition read_plate->calculate_inhibition identify_hits Identify 'Hit' Compounds calculate_inhibition->identify_hits

Caption: High-throughput screening workflow for inhibitor discovery.

Detailed Protocol (adapted for 384-well format): [9]

  • Compound Plating: Using an acoustic dispenser, add 50-100 nL of test compounds (typically at 10 mM in DMSO) and controls (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) to a 384-well black plate.

  • Enzyme Addition: Add 12.5 µL of the target protease (e.g., TMPRSS2 at 2X final concentration) in assay buffer to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15-60 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 12.5 µL of 2X Boc-Gln-Ala-Arg-AMC in assay buffer to all wells to start the reaction. Final concentrations in a 25 µL reaction volume might be 1 µM TMPRSS2 and 10 µM substrate.[9]

  • Incubation: Incubate for 60 minutes at room temperature.[9]

  • Detection: Read the endpoint fluorescence using a plate reader (Ex: 340 nm, Em: 440 nm).[9]

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are identified as "hits" for further validation.

Biological Context: Signaling Pathways of Target Proteases

Understanding the biological roles of the identified proteases is crucial for interpreting experimental results and for drug development.

TMPRSS2 in Viral Entry

TMPRSS2 is a key host factor for the entry of numerous respiratory viruses. In the case of SARS-CoV-2, it facilitates viral entry through the "surface fusion" pathway.

Signaling Pathway of TMPRSS2-Mediated SARS-CoV-2 Entry

G sars_cov_2 SARS-CoV-2 Virion spike Spike Protein (S1/S2) ace2 ACE2 Receptor spike->ace2 cleavage Spike Protein Cleavage at S1/S2 and S2' sites tmprss2 TMPRSS2 ace2->tmprss2 tmprss2->cleavage 3. Proteolytic Cleavage host_cell Host Cell Membrane fusion Membrane Fusion cleavage->fusion entry Viral RNA Entry fusion->entry

Caption: TMPRSS2-mediated entry of SARS-CoV-2.

The process begins with the binding of the viral Spike (S) protein to the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor.[3][11] This binding event brings the virus into proximity with TMPRSS2, which is also located on the cell surface. TMPRSS2 then cleaves the Spike protein at two sites, S1/S2 and S2', a process known as "priming".[3][4] This cleavage is essential as it exposes the fusion peptide of the Spike protein, which then mediates the fusion of the viral and host cell membranes, allowing the viral RNA to enter the cytoplasm and initiate replication.[3][11]

Matriptase in Cancer Signaling

Matriptase is frequently overexpressed in various cancers and contributes to tumor progression and metastasis. One of its key roles is the activation of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor.

Signaling Pathway of Matriptase-PAR-2 Activation

G matriptase Matriptase par2 PAR-2 matriptase->par2 1. Cleavage & Activation gq Gαq par2->gq 2. G Protein Coupling plc Phospholipase C (PLC) gq->plc 3. Activation pip2 PIP2 plc->pip2 4. Hydrolysis dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc 5. Activation ca_release Ca²⁺ Release ip3->ca_release 5. Activation mapk MAPK Pathway pkc->mapk 6. Downstream Signaling downstream Cellular Responses: - Proliferation - Invasion - Migration mapk->downstream ca_release->downstream

Caption: Matriptase-induced PAR-2 signaling cascade.

Unregulated matriptase activity leads to the cleavage of the N-terminal domain of PAR-2, which unmasks a tethered ligand that binds to and activates the receptor.[12][13] Activated PAR-2 then couples to the G protein Gαq, which in turn activates Phospholipase C (PLC).[13] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[14] DAG activates Protein Kinase C (PKC), leading to the activation of downstream signaling cascades such as the MAPK pathway, while IP3 triggers the release of intracellular calcium.[13][14] These signaling events collectively promote cellular responses associated with cancer progression, including proliferation, invasion, and migration.[13]

Conclusion and Future Directions

Boc-Gln-Ala-Arg-AMC is a versatile and powerful tool for the identification and characterization of trypsin-like serine proteases. The experimental framework outlined in this guide provides a systematic approach, from initial activity screening to detailed kinetic analysis and high-throughput inhibitor discovery. By integrating robust biochemical assays with an understanding of the relevant biological pathways, researchers can effectively leverage this substrate to advance our knowledge of serine protease function in health and disease and to accelerate the development of novel therapeutic interventions.

References

  • TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target. (2025). Journal of Virology. [Link]

  • The TMPRSS2 non-protease domains regulating SARS-CoV-2 Spike in mediated virus entry. (2023). Nature Communications. [Link]

  • TMPRSS2 expression dictates the entry route used by SARS‐CoV‐2 to infect host cells. (2021). The EMBO Journal. [Link]

  • TMPRSS2 as a Key Player in Viral Pathogenesis: Influenza and Coronaviruses. (2025). MDPI. [Link]

  • Matriptase activation of Gq drives epithelial disruption and inflammation via RSK and DUOX. (2021). eLife. [Link]

  • Matriptase activation connects tissue factor–dependent coagulation initiation to epithelial proteolysis and signaling. (2018). Blood. [Link]

  • Matriptase generates a tissue damage response via promoting Gq signalling, leading to RSK and DUOX activation. (2021). bioRxiv. [Link]

  • Downregulation of matriptase suppresses the PAR‑2/PLCγ2/PKC‑mediated invasion and migration abilities of MCF‑7 breast cancer cells. (2021). Oncology Reports. [Link]

  • An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. (2020). ACS Pharmacology & Translational Science. [Link]

  • Virtual Screening of Transmembrane Serine Protease Inhibitors. (2017). Methods in Molecular Biology. [Link]

  • The Cutting Edge: Membrane Anchored Serine Protease Activities in the Pericellular Microenvironment. (2010). The Journal of Biological Chemistry. [Link]

  • Trypstatin as a Novel TMPRSS2 Inhibitor with Broad-Spectrum Efficacy Against Corona and Influenza Viruses. (2025). bioRxiv. [Link]

  • Interaction between bovine trypsin and a synthetic peptide containing 28 residues of the bait region of human alpha 2-macroglobulin. (1990). European Journal of Biochemistry. [Link]

  • Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases. (2000). Antimicrobial Agents and Chemotherapy. [Link]

  • On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. (2000). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Kinetics - Control Of Enzyme Activity - MCAT Content. (n.d.). Jack Westin. [Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for Fluorometric Protease Assays Using Boc-Gln-Ala-Arg-AMC

Author: BenchChem Technical Support Team. Date: April 2026

Principle of the Assay

The fluorometric assay utilizing Boc-Gln-Ala-Arg-AMC serves as a highly sensitive method for detecting the activity of specific proteases, particularly those with trypsin-like specificity that cleave peptide sequences after an arginine residue.[1] This synthetic peptide is a valuable tool in research and drug discovery for monitoring enzyme reactions in real-time and for high-throughput screening of potential enzyme inhibitors.[2] Key enzymes that can be assayed with this substrate include trypsin, TMPRSS2, and matriptase.[3][4]

The core of this assay lies in the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching.[5] The substrate consists of a three-amino-acid peptide sequence (Gln-Ala-Arg) linked to a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).[5][6] An N-terminal tert-butyloxycarbonyl (Boc) group is present to enhance stability.[2]

In its intact form, the fluorescence of the AMC group is significantly quenched by the attached peptide.[5][6] When a target protease recognizes and cleaves the amide bond between the C-terminal arginine and the AMC molecule, free AMC is released into the solution.[6] This liberation eliminates the quenching effect, and the free AMC fluoresces strongly upon excitation.[7] The rate of increase in fluorescence intensity is directly proportional to the proteolytic activity of the enzyme in the sample.[6]

The enzymatic reaction can be monitored using a fluorescence microplate reader, with excitation typically around 360-380 nm and emission detection at 440-460 nm.[8][9]

Assay_Principle Substrate Boc-Gln-Ala-Arg-AMC (Non-fluorescent) Enzyme Protease (e.g., Trypsin) Substrate->Enzyme Cleavage Products Boc-Gln-Ala-Arg + Free AMC (Highly Fluorescent) Enzyme->Products Signal Emitted Light (460 nm) Products->Signal Emits Light Excitation Light (380 nm) Light->Products Excites Detector Fluorometer Signal->Detector

Figure 2. General workflow for the fluorometric protease assay.

Data Analysis and Interpretation

  • Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope of the line (RFU/µM). This slope is the conversion factor to determine the amount of product formed.

  • Calculate Initial Velocity (V₀):

    • For each kinetic trace (fluorescence vs. time), identify the linear portion of the curve, which typically occurs in the initial phase of the reaction.

    • Calculate the slope of this linear portion to determine the initial reaction velocity (V₀) in RFU/minute.

    • Subtract the V₀ of the blank (substrate only) wells from the V₀ of all other wells to correct for background substrate hydrolysis.

  • Convert to Molar Rate: Use the slope from the AMC standard curve to convert the corrected V₀ from RFU/min to µM/min or moles/min.

    • Formula:Activity (µM/min) = (Corrected V₀ [RFU/min]) / (Slope of Standard Curve [RFU/µM])

  • Inhibitor Analysis: For inhibitor screening, calculate the percent inhibition relative to the vehicle control.

    • Formula:% Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal Substrate degradation/autohydrolysisPrepare substrate solution fresh; store stock aliquots properly at -80°C away from light and moisture. [10]
Contaminated reagentsUse high-purity water and reagents; filter-sterilize buffers.
No or Low Signal Inactive enzymeUse a fresh enzyme preparation; ensure proper storage and handling.
Incorrect buffer/pHOptimize the assay buffer and pH for your specific enzyme.
Incorrect wavelength settingsVerify the excitation/emission settings on the plate reader (~380 Ex / ~460 Em). [9]
Non-linear Reaction Rate Enzyme concentration too high (substrate depletion)Reduce the enzyme concentration to ensure the reaction remains in the linear range for the duration of the assay.
Enzyme instabilityCheck if additives like BSA or detergents are needed to stabilize the enzyme. [1]

References

  • Chem-Impex. Boc-Gln-Ala-Arg-AMCHCl. Available at: [Link]

  • Mosztbacher, D., et al. (2020). Measuring digestive protease activation in the mouse pancreas. Pancreatology, 20(2), 288-292. Available at: [Link]

  • Taylor & Francis. Fluorogenic – Knowledge and References. Available at: [Link]

  • Glycosynth. Fluorogenic Substrates. Available at: [Link]

  • Grune, T., et al. (2004). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine, 37(9), 1481-1489. Available at: [Link]

  • PeptaNova. Boc-Gln-Ala-Arg-AMC. Available at: [Link]

Sources

How to prepare Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin stock solution in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Preparation of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin Stock Solution in DMSO

For: Researchers, scientists, and drug development professionals.

Guide to the Preparation and Handling of Boc-Gln-Ala-Arg-AMC Fluorogenic Substrate

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-QAR-AMC) in dimethyl sulfoxide (DMSO). Boc-QAR-AMC is a sensitive fluorogenic substrate widely used for assaying the activity of serine proteases such as trypsin, matriptase, and TMPRSS2[1][2][3]. Proper preparation of a concentrated stock solution is critical for ensuring accuracy, reproducibility, and reliability in enzyme kinetic assays and high-throughput screening applications. This guide explains the scientific principles behind each step, from reagent selection to long-term storage, to ensure the integrity and performance of the substrate.

Principle of the Fluorogenic Assay

Boc-Gln-Ala-Arg-AMC is a non-fluorescent peptide derivative. The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched by its conjugation to the peptide sequence. Specific proteases recognize the Gln-Ala-Arg sequence and cleave the amide bond between Arginine (Arg) and the AMC group. This enzymatic cleavage releases the free AMC molecule, which is highly fluorescent. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored over time using a fluorometer.

  • Excitation Wavelength: ~380 nm[4]

  • Emission Wavelength: ~460 nm[4]

AssayPrinciple Substrate Boc-Gln-Ala-Arg-AMC (Non-Fluorescent) Products Boc-Gln-Ala-Arg + Free AMC (Highly Fluorescent) Substrate->Products Enzymatic Cleavage Enzyme Protease (e.g., Trypsin) Enzyme->Substrate Workflow cluster_prep Preparation cluster_storage Storage start Receive Lyophilized Boc-QAR-AMC equilibrate Equilibrate Vial to Room Temperature start->equilibrate calculate Calculate Required DMSO Volume equilibrate->calculate add_dmso Add Anhydrous DMSO calculate->add_dmso dissolve Vortex / Sonicate / Gentle Warmth add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve Particulates Remain aliquot Aliquot into Light-Protecting Single-Use Tubes inspect->aliquot Solution is Clear store Store at -20°C (Short-Term) or -80°C (Long-Term) aliquot->store finish Ready for Use in Assay store->finish

Caption: Workflow for preparing Boc-QAR-AMC stock solution.

References
  • PeptaNova. (n.d.). Boc-Gln-Ala-Arg-AMC. PeptaNova. Retrieved from [Link]

  • Biorunstar. (2025, August 6). Are there any safety concerns when handling peptide substrates?. Biorunstar Blog. Retrieved from [Link]

  • Greenfield Global. (2015, June 17). Safety Data Sheet: Dimethyl Sulfoxide (DMSO). Greenfield Global. Retrieved from [Link]

  • Aure Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Aure Chemical. Retrieved from [Link]

  • Alfa Aesar. (2025, September 7). Safety Data Sheet: 7-Diethylamino-4-methylcoumarin. Alfa Aesar. Retrieved from [Link]

  • Biogenic Foods. (2026, January 14). DMSO - Dimethyl Sulfoxide USP - Highest Purity Grade 99.9+% Pure. Biogenic Foods. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: dimethyl sulfoxide. Valudor Products. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl sulfoxide ROTISOLV® ≥99,99 %. Carl ROTH. Retrieved from [Link]

  • Qual-Chem. (n.d.). DMSO Non-diluted 99.995% Low Odor Pharma Grade. Qual-Chem. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). BOC-GLN-ALA-ARG-7-AMINO-4-METHYLCOUMARIN. Chemical Substance Information. Retrieved from [Link]

  • JPT. (n.d.). Peptide Solubilization. JPT Peptide Technologies. Retrieved from [Link]

  • Lee, Y., et al. (2010). Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin. PMC. Retrieved from [Link]

Sources

In vitro enterokinase cleavage assay protocol using Boc-QAR-AMC

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A High-Throughput Fluorometric Assay for In Vitro Enterokinase Cleavage Using the Substrate Boc-QAR-AMC

Abstract

Enterokinase, also known as enteropeptidase, is a highly specific serine protease crucial for activating trypsinogen in the digestive cascade.[1][2][3][4] Its remarkable specificity for the Asp-Asp-Asp-Asp-Lys (DDDDK) sequence has made it an invaluable tool in biotechnology for the precise cleavage of fusion proteins.[5][6][7][8] This application note provides a detailed protocol for a sensitive, continuous kinetic assay to measure enterokinase activity or screen for its inhibitors using the fluorogenic substrate Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC). While enterokinase canonically targets the DDDDK motif[9][10][11], this assay leverages a broader trypsin-like substrate to monitor proteolytic activity, which is useful for high-throughput screening (HTS) applications. Upon cleavage by the enzyme, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, producing a quantifiable signal. This protocol is optimized for a 96-well plate format, suitable for researchers, scientists, and drug development professionals.

Principle of the Assay

The assay quantifies enterokinase activity by monitoring the enzymatic hydrolysis of a synthetic peptide substrate linked to a fluorescent reporter. The substrate, Boc-QAR-AMC, is intrinsically non-fluorescent due to the quenching effect of the peptide bond on the AMC group. When enterokinase cleaves the amide bond C-terminal to the Arginine residue, the AMC molecule is liberated.[12] The free AMC is highly fluorescent upon excitation, and the rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.[13][14] This allows for real-time kinetic measurement of enzymatic cleavage.

The reaction can be summarized as:

Boc-Gln-Ala-Arg-AMC (Non-fluorescent) + Enterokinase → Boc-Gln-Ala-Arg + AMC (Fluorescent)

The fluorescence of the liberated AMC is typically measured at an excitation wavelength of approximately 380 nm and an emission wavelength of 460-500 nm.[9][12][15][16]

Assay_Principle sub Boc-QAR-AMC (Substrate, Non-Fluorescent) ek Enterokinase (Enzyme) sub->ek prod1 Boc-QAR (Cleaved Peptide) ek->prod1 Releases prod2 AMC (Fluorescent Signal) prod1->prod2

Caption: Enzymatic cleavage of Boc-QAR-AMC by enterokinase releases fluorescent AMC.

Materials and Reagents

Key Components
ReagentRecommended SourceComments
Recombinant EnterokinaseR&D Systems, NEB, Sino BiologicalBovine or human recombinant forms are suitable.[17][18] Activity units may vary by supplier.
Boc-Gln-Ala-Arg-AMCR&D Systems, Bachem, MedChemExpressStore stock solution at -20°C or -80°C, protected from light.[12][19][20]
Assay BufferPrepare in-houseSee Section 3.1 for recipe.
AprotininSigma-AldrichPositive control inhibitor for serine proteases.[15]
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous/biotechnology grade, for dissolving substrate and compounds.
Equipment
  • Fluorescence microplate reader with filters for Ex/Em = 380/460 nm.

  • Black, flat-bottom 96-well assay plates (low-binding).[15][16]

  • Multichannel pipettes and sterile pipette tips.

  • Reagent reservoirs.

  • Standard laboratory equipment (vortex mixer, centrifuge).

Detailed Experimental Protocol

This protocol is designed for a total reaction volume of 100 µL per well in a 96-well plate. Adjust volumes proportionally as needed.

Reagent Preparation
  • 1X Assay Buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5):

    • Prepare a solution with 50 mM Tris-HCl, 150 mM Sodium Chloride, and 10 mM Calcium Chloride.

    • Adjust the pH to 7.5 at room temperature.

    • This buffer composition is standard for enterokinase activity.[21] Calcium ions are often included as they can be important for the stability and activity of some proteases.

    • Store at 4°C.

  • Boc-QAR-AMC Substrate Stock (10 mM):

    • Dissolve the lyophilized substrate in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into small, single-use volumes and store at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[12][19]

  • Enterokinase Working Solution (e.g., 2X final concentration):

    • Reconstitute lyophilized enterokinase according to the manufacturer's instructions, typically using sterile water or the recommended buffer.[7][11]

    • Prepare a working solution by diluting the enzyme stock in chilled 1X Assay Buffer. The optimal final concentration must be determined empirically but typically falls in the low nanomolar or µg/mL range.

    • Expert Tip: The goal is to achieve a linear reaction rate for at least 30-60 minutes. A good starting point is a final concentration that yields a robust signal well above background but does not result in substrate depletion in under an hour. Always prepare fresh and keep on ice.

  • Test Compound/Inhibitor Plate:

    • Prepare serial dilutions of test compounds in 100% DMSO at 100X the final desired concentration.

    • In a separate 96-well plate (the "compound plate"), dilute these 100X stocks into 1X Assay Buffer to create an intermediate 4X plate. This minimizes the final DMSO concentration in the assay to ≤1%.

Assay Procedure
  • Plate Setup:

    • Design a plate map that includes wells for:

      • Blank: No enzyme, no inhibitor (Assay Buffer + Substrate).

      • Positive Control (No Inhibition): Enzyme + Substrate + Vehicle (e.g., 1% DMSO).

      • Negative Control (Full Inhibition): Enzyme + Substrate + Known Inhibitor (e.g., Aprotinin).

      • Test Wells: Enzyme + Substrate + Test Compound.

  • Reaction Assembly: Add reagents to the wells of a black 96-well plate in the following order:

    • Step 1: Add 50 µL of 1X Assay Buffer to all wells.

    • Step 2: Add 25 µL of the 4X test compound/inhibitor/vehicle from the intermediate plate to the appropriate wells.

    • Step 3: Prepare a 4X Substrate Working Solution by diluting the 10 mM stock into 1X Assay Buffer. Add 25 µL of this 4X Substrate solution to initiate the reaction. Alternatively, for inhibitor pre-incubation, add the substrate last.

      • Expert Tip (Pre-incubation): For screening inhibitors, it is often best to pre-incubate the enzyme with the test compounds before adding the substrate. In this case, add the enzyme (Step 4) and compounds (Step 2) first, incubate for 10-15 minutes at room temperature[15], and then initiate the reaction by adding the substrate.

  • Initiate Reaction:

    • Prepare a 2X Enzyme Working Solution.

    • Add 50 µL of the 2X enzyme solution to all wells except the "Blank" wells (add 50 µL of 1X Assay Buffer to blanks).

    • The final volume in each well should be 100 µL.

  • Kinetic Measurement:

    • Immediately place the plate into a fluorescence reader pre-set to the assay temperature (e.g., 25°C or 37°C).

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 30-60 minutes.

    • Settings: Excitation ≈ 380 nm, Emission ≈ 460 nm.

Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Assembly (96-well Plate) cluster_read 3. Data Acquisition prep_buffer Prepare Assay Buffer add_ek Add 50µL of 2X Enzyme Solution prep_buffer->add_ek prep_ek Prepare Enzyme Working Solution prep_ek->add_ek prep_sub Prepare Substrate Working Solution add_sub Add 25µL of 4X Substrate Solution prep_sub->add_sub prep_cpd Prepare 4X Compound Plate add_cpd Add 25µL of 4X Compound/Vehicle prep_cpd->add_cpd add_cpd->add_ek incubate Incubate 10-15 min (Optional) add_ek->incubate incubate->add_sub read_plate Read Fluorescence (Ex:380/Em:460) Kinetic Mode for 30-60 min add_sub->read_plate

Caption: Experimental workflow for the enterokinase fluorometric assay.

Data Analysis & Interpretation

Calculation of Reaction Rate
  • Plot the RFU values against time (in minutes) for each well.

  • Identify the linear portion of the curve, typically within the first 15-30 minutes, before substrate limitation or photobleaching occurs.

  • Calculate the slope of this linear range (V = ΔRFU / Δt). This slope represents the initial reaction velocity.

  • Subtract the average slope of the "Blank" wells from all other wells to correct for background signal and substrate auto-hydrolysis.

Inhibitor Potency (IC₅₀) Determination
  • Calculate the percent inhibition for each inhibitor concentration using the corrected reaction rates: % Inhibition = [ 1 - ( V_inhibitor / V_positive_control ) ] x 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Sample Data Presentation
CompoundConcentration (nM)Rate (RFU/min)% InhibitionIC₅₀ (nM)
Vehicle (DMSO)0150.20-
Compound X1135.89.655.4
Compound X10102.132.0
Compound X5078.947.5
Compound X10050.166.6
Compound X50015.389.8
Aprotinin10005.196.6Potent

Assay Validation and Quality Control

A robust and trustworthy assay relies on rigorous validation and appropriate controls.

  • Controls: The inclusion of positive (uninhibited), negative (fully inhibited), and blank controls in every plate is mandatory. These controls validate that the enzyme is active, the inhibition is detectable, and the background signal is minimal.

  • Linearity: The enzyme concentration should be optimized to ensure the reaction rate is linear with respect to both time and enzyme concentration. This confirms that the assay is operating under initial velocity conditions.

  • Z'-Factor: For high-throughput screening, the Z'-factor is a critical metric for assay quality. It measures the statistical separation between the positive and negative controls. Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ] (where σ is the standard deviation and μ is the mean of the positive (p) and negative (n) controls) A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal 1. Substrate auto-hydrolysis. 2. Contaminated buffer or reagents. 3. Fluorescent test compounds.1. Prepare substrate fresh; store protected from light. 2. Use fresh, high-purity reagents. 3. Run a compound-only control well (no enzyme, no substrate) to check for intrinsic fluorescence.
No or Low Signal 1. Inactive enzyme. 2. Incorrect filter settings on the plate reader. 3. Substrate degradation.1. Use a fresh aliquot of enzyme; verify activity with a control substrate if possible. 2. Confirm Ex/Em wavelengths are set correctly for AMC (Ex: ~380nm, Em: ~460nm). 3. Use a fresh aliquot of substrate.
Non-Linear Kinetics 1. Enzyme concentration is too high, leading to rapid substrate depletion. 2. Photobleaching of the fluorescent product.1. Reduce the enzyme concentration in the assay. 2. Reduce the frequency of readings or the intensity of the excitation light if possible.
High Well-to-Well Variability 1. Inaccurate pipetting. 2. Poor mixing of reagents in wells. 3. Temperature gradients across the plate.1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Gently mix the plate on a horizontal shaker after adding reagents. 3. Allow the plate to equilibrate to the assay temperature before reading.

References

  • AkrivisBio. (n.d.). Enteropeptidase/Enterokinase Activity Assay. Retrieved from [Link]

  • EMD Biosciences. (2006). Recombinant Enterokinase User Protocol TB150. Retrieved from [Link]

  • Grant, D. A., & Hermon-Taylor, J. (1976). Specific one-stage method for assay of enterokinase activity by release of radiolabelled activation peptides from alpha-N-[3H]acetyl-trypsinogen and the effect of calcium ions on the enzyme activity. The Biochemical journal, 155(2), 243–254. Retrieved from [Link]

  • Biocompare. (n.d.). Boc-QAR-AMC Fluorogenic Peptide Substrate from R&D Systems. Retrieved from [Link]

  • LifeTein. (n.d.). Boc-QAR-AMC. Retrieved from [Link]

  • Unspecified Source. (n.d.). Enterokinase Protocol. Retrieved from [Link]

  • Sino Biological. (n.d.). Recombinant Bovine Enterokinase / Enteropeptidase. Retrieved from [Link]

  • GenScript. (n.d.). Recombinant Bovine Enterokinase Protocol. Retrieved from [Link]

  • Anaspec. (n.d.). Enterokinase Substrate. Retrieved from [Link]

  • Poudel, S. B., et al. (2017). Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities. Scientific reports, 7(1), 44343. Retrieved from [Link]

  • Mills, J. H., et al. (2015). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. Journal of Chemical Education, 92(4), 743–747. Retrieved from [Link]

  • Applied Biological Materials Inc. (n.d.). Enterokinase Cleavage Enzyme. Retrieved from [Link]

  • Grant, D. A. W., et al. (1979). Kinetic parameters for enterokinase and trypsin for four synthetic substrates. ResearchGate. Retrieved from [Link]

  • Chem-Impex. (n.d.). Boc-Gln-Ala-Arg-AMCHCl. Retrieved from [Link]

  • UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). Retrieved from [Link]

  • Matthews, D. J., & Wells, J. A. (2006). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). PNAS, 103(20), 7939-7944. Retrieved from [Link]

Sources

Optimizing Enzymatic Cleavage of Boc-Gln-Ala-Arg-AMC: A Guide to pH and Buffer Selection

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Protease Activity with a Versatile Fluorogenic Substrate

The fluorogenic peptide substrate, Boc-Gln-Ala-Arg-AMC (tert-butyloxycarbonyl-L-glutaminyl-L-alanyl-L-arginine-7-amino-4-methylcoumarin), is a cornerstone tool for the sensitive and continuous measurement of a variety of serine protease activities. Its utility spans fundamental research to high-throughput screening in drug discovery.[1][2][3] This substrate is particularly effective for assaying trypsin and trypsin-like enzymes, as well as other important proteases such as TMPRSS2 and matriptase.[4][5][6][7][8]

The principle of this assay is elegant in its simplicity. The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched when conjugated to the peptide. Upon enzymatic cleavage of the amide bond between arginine and AMC, the free AMC is liberated, resulting in a significant increase in fluorescence. This emitted light, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the rate of enzymatic activity.[9][10]

However, the full potential of this powerful substrate can only be realized under optimal assay conditions. Enzyme activity is exquisitely sensitive to the local chemical environment, with pH and buffer composition being the most critical parameters. This guide provides a comprehensive framework for systematically determining the optimal pH and buffer conditions for the enzymatic cleavage of Boc-Gln-Ala-Arg-AMC, empowering researchers to achieve maximal assay sensitivity and reproducibility.

The "Why": Understanding the Critical Influence of pH and Buffer Composition

An enzyme's three-dimensional structure, particularly the ionization state of amino acid residues in the active site, is paramount to its catalytic function.[11][12] The pH of the assay buffer directly dictates this ionization state. Deviations from the optimal pH can lead to a dramatic loss of activity due to altered substrate binding or catalytic efficiency.[11][13][14] Therefore, identifying the optimal pH is the first and most crucial step in assay development.

Beyond pH, the components of the buffer system can significantly influence enzyme activity and stability.[15][16][17] These components can interact with the enzyme in various ways:

  • Buffer Species: The chemical nature of the buffering agent itself can impact enzyme activity. Some buffer molecules may interact with the enzyme, either stabilizing or destabilizing it.[18] The "Good's buffers" are a series of zwitterionic buffers developed to be biocompatible and minimize interactions with biological systems.[16][19][20]

  • Ionic Strength: The concentration of salts in the buffer can affect enzyme stability and activity. For some enzymes, a certain ionic strength is required for optimal conformation and function.[21]

  • Detergents: Non-ionic detergents are often included in protease assays to prevent aggregation of the enzyme or substrate and to solubilize proteins in cell lysates.[22][23] However, detergents can also inhibit certain proteases, making it essential to test their effect.[24][25]

  • Reducing Agents: For cysteine proteases, reducing agents like dithiothreitol (DTT) or β-mercaptoethanol are often necessary to maintain the active site cysteine in a reduced state.[26] Conversely, these agents can inactivate some serine proteases.[27][28][29]

  • Metal Ions: Some proteases require divalent cations, such as Ca²⁺ or Mg²⁺, as cofactors for their activity.[21]

Experimental Protocols: A Step-by-Step Guide to Optimization

This section provides detailed protocols for the systematic determination of optimal pH and buffer conditions for your enzyme of interest with the Boc-Gln-Ala-Arg-AMC substrate.

Protocol 1: Determining the Optimal pH

This protocol utilizes a panel of overlapping buffers to screen a broad pH range and identify the optimal pH for enzymatic activity.

Materials:

  • Enzyme of interest (purified or in a cell lysate)

  • Boc-Gln-Ala-Arg-AMC hydrochloride or acetate salt

  • Dimethyl sulfoxide (DMSO)

  • A selection of buffers with overlapping pKa values (see Table 1)

  • 96-well, black, flat-bottom microplates

  • Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Prepare a 10 mM Boc-Gln-Ala-Arg-AMC stock solution: Dissolve the substrate in DMSO. Store this stock solution in aliquots at -20°C, protected from light.[2][3]

  • Prepare a series of 2X assay buffers: Prepare a range of buffers covering the desired pH range (e.g., pH 4.0 to 10.0 in 0.5 pH unit increments). A recommended starting point is to use buffers at a concentration of 100 mM.

  • Prepare a working solution of the enzyme: Dilute the enzyme to a suitable concentration in a neutral, low-salt buffer (e.g., 50 mM Tris-HCl, pH 7.5). The optimal enzyme concentration should be determined in preliminary experiments to ensure a linear reaction rate over the desired time course.

  • Set up the assay plate:

    • In a 96-well plate, add 50 µL of each 2X assay buffer to triplicate wells.

    • Add 25 µL of the diluted enzyme solution to each well.

    • Include "no-enzyme" control wells for each buffer, containing 25 µL of the enzyme dilution buffer instead of the enzyme solution. This will account for any substrate autohydrolysis.[30]

  • Initiate the reaction: Prepare a 4X substrate working solution by diluting the 10 mM stock solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). A final substrate concentration of 10-50 µM is a good starting point.[2] Add 25 µL of the 4X substrate working solution to all wells.

  • Measure fluorescence: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorometric microplate reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) or at a fixed endpoint after a specific incubation time.

  • Analyze the data:

    • For kinetic reads, calculate the initial reaction velocity (V₀) for each pH by determining the slope of the linear portion of the fluorescence versus time plot.

    • For endpoint reads, subtract the average fluorescence of the "no-enzyme" control from the corresponding enzyme-containing wells.

    • Plot the reaction rate (or endpoint fluorescence) as a function of pH to determine the optimal pH for enzyme activity.

Table 1: Recommended Buffers for pH Optimization

pH RangeBufferpKa at 25°C
3.0 - 5.2Citrate3.1, 4.8, 6.4
5.5 - 6.7MES6.1
6.1 - 7.5PIPES6.8
6.5 - 7.9MOPS7.2
6.8 - 8.2HEPES7.5
7.5 - 9.0Tris8.1
8.6 - 10.0Glycine-NaOH9.6
9.2 - 10.6CAPS10.4

Note: This table provides a selection of commonly used buffers. The optimal choice will depend on the specific enzyme and experimental conditions.

G cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_substrate Prepare 10 mM Substrate Stock in DMSO add_substrate Add 25 µL 4X Substrate prep_substrate->add_substrate prep_buffers Prepare 2X Assay Buffers (pH 4-10) add_buffer Add 50 µL 2X Buffer to Plate prep_buffers->add_buffer prep_enzyme Prepare Enzyme Working Solution add_enzyme Add 25 µL Enzyme (or Buffer for Control) prep_enzyme->add_enzyme add_buffer->add_enzyme add_enzyme->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calculate_rate Calculate Initial Velocity (V₀) read_fluorescence->calculate_rate plot_data Plot V₀ vs. pH calculate_rate->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Figure 1: Workflow for determining the optimal pH for enzymatic cleavage.

Protocol 2: Optimizing Buffer Composition

Once the optimal pH is determined, the next step is to fine-tune the buffer composition to maximize enzyme activity and stability. This involves testing the effects of different salts, detergents, and other additives.

Materials:

  • Same as Protocol 1

  • Stock solutions of various additives to be tested (e.g., 1 M NaCl, 10% (w/v) Tween-20, 100 mM CaCl₂, 1 M DTT)

  • Optimal pH buffer determined in Protocol 1

Procedure:

  • Prepare a 2X assay buffer at the optimal pH.

  • Prepare a series of 2X assay buffers containing different concentrations of the additive to be tested. For example, to test the effect of NaCl, prepare buffers with final concentrations ranging from 0 to 500 mM.

  • Follow steps 3-7 of Protocol 1 , using the series of buffers with varying additive concentrations instead of the different pH buffers.

  • Analyze the data by plotting the reaction rate as a function of the additive concentration. This will reveal the optimal concentration of the tested component.

  • Repeat this process for each additive of interest. It is important to test one component at a time to avoid confounding effects.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_base_buffer Prepare 2X Optimal pH Buffer prep_additive_buffers Prepare 2X Buffers with Additive Gradient prep_base_buffer->prep_additive_buffers assay_setup Set up Assay Plate (as in Protocol 1) prep_additive_buffers->assay_setup initiate_reaction Initiate Reaction with Substrate assay_setup->initiate_reaction measure_fluorescence Kinetic Fluorescence Measurement initiate_reaction->measure_fluorescence calculate_rate Calculate Initial Velocity (V₀) measure_fluorescence->calculate_rate plot_data Plot V₀ vs. Additive Concentration calculate_rate->plot_data determine_optimum Determine Optimal Concentration plot_data->determine_optimum

Sources

Measuring intracellular trypsin-like protease activity with Boc-Gln-Ala-Arg-AMC

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Measuring Intracellular Trypsin-Like Protease Activity with Boc-Gln-Ala-Arg-AMC

Introduction: Illuminating Intracellular Proteolytic Events

Intracellular proteases are critical regulators of cellular life and death, orchestrating a vast array of physiological processes from protein catabolism and cell signaling to tissue development and inflammation.[1] Trypsin-like serine proteases, which cleave peptide bonds C-terminal to arginine and lysine residues, are a major class of these enzymes.[2][3][4] Their dysregulation is a hallmark of numerous pathologies, including pancreatitis, cancer, and neurodegenerative diseases.[1][5] Consequently, the ability to accurately quantify the activity of these proteases within the cellular environment is paramount for basic research and the development of novel therapeutic inhibitors.

This guide provides a comprehensive framework for the sensitive measurement of intracellular trypsin-like protease activity using the fluorogenic substrate N-α-tert-Butoxycarbonyl-Gln-Ala-Arg-7-amido-4-methylcoumarin (Boc-Gln-Ala-Arg-AMC).[6][7] We will delve into the core principles of the assay, provide validated, step-by-step protocols for sample preparation and data acquisition, and detail the necessary controls to ensure the generation of robust and reliable data.

Assay Principle: From Quenched Substrate to Fluorescent Signal

The utility of Boc-Gln-Ala-Arg-AMC as a substrate lies in its clever chemical design, which leverages the phenomenon of fluorescence quenching and dequenching.[8] The peptide sequence, Gln-Ala-Arg, is a specific recognition motif for many trypsin-like proteases. This peptide is covalently linked to a 7-amino-4-methylcoumarin (AMC) fluorophore. In this intact, conjugated state, the fluorescence of the AMC group is suppressed.

Upon incubation with a biological sample containing active trypsin-like proteases, the enzyme recognizes and hydrolyzes the amide bond between the C-terminal arginine (Arg) residue and the AMC molecule.[8][9] This cleavage event liberates the free AMC, which is highly fluorescent. The resulting increase in fluorescence intensity, monitored at an excitation wavelength of ~340-380 nm and an emission wavelength of ~440-460 nm, is directly proportional to the level of protease activity in the sample.[8][10][11][12]

Assay_Principle sub Boc-Gln-Ala-Arg-AMC (Substrate, Non-Fluorescent) enz Intracellular Trypsin-Like Protease sub->enz prod1 Boc-Gln-Ala-Arg (Cleaved Peptide) enz->prod1 Cleavage prod2 Free AMC (Highly Fluorescent) enz->prod2 Release

Caption: Enzymatic cleavage of Boc-Gln-Ala-Arg-AMC releases fluorescent AMC.

Materials and Reagents

Successful implementation of this assay requires high-quality reagents and calibrated equipment.

Reagent/MaterialSpecifications
Fluorogenic Substrate Boc-Gln-Ala-Arg-AMC Acetate or Hydrochloride
Assay Buffer 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
Lysis Buffer 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.4
Protease Inhibitor Cocktail General use, serine protease inhibitors must be excluded
AMC Standard 7-Amino-4-methylcoumarin, for standard curve generation
Solvent Anhydrous DMSO (for substrate and standard stock solutions)
Protein Assay Reagent BCA or Bradford Protein Assay Kit
Equipment Fluorescence microplate reader (Ex: 360-380nm, Em: 450-460nm)
96-well black, flat-bottom microplates (low fluorescence background)
Standard laboratory equipment (pipettes, tubes, centrifuge, etc.)
Biological Samples Cultured cells (adherent or suspension) or tissue homogenates

Detailed Experimental Protocols

Accuracy in protease activity measurement begins with meticulous preparation of reagents and biological samples. All procedures involving cell lysates should be performed on ice to minimize protein degradation.[13][14]

Reagent Preparation
  • 10 mM Boc-Gln-Ala-Arg-AMC Stock Solution: Dissolve the substrate in anhydrous DMSO to a final concentration of 10 mM. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6]

  • 1 mM AMC Standard Stock Solution: Dissolve AMC powder in anhydrous DMSO to a final concentration of 1 mM. Store in aliquots at -20°C, protected from light.

  • Assay Buffer (1X): Prepare a solution containing 50 mM Tris-HCl and 150 mM NaCl. Adjust the pH to 8.0 at room temperature. Store at 4°C. The slightly alkaline pH is optimal for most trypsin-like serine proteases.[9][15]

  • Lysis Buffer (1X): Prepare the buffer as specified in the table above. Immediately before use, add the protease inhibitor cocktail (excluding serine protease inhibitors). Keep the buffer on ice.

Cell Lysate Preparation

The goal is to efficiently lyse cells and release intracellular contents while preserving the activity of the target proteases.

For Adherent Cells:

  • Culture cells to the desired confluency (typically 80-90%).

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Scrape the cells into a small volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube. Using a cell scraper is preferable to trypsinization, which can interfere with the assay.[14][16]

  • Centrifuge at 500 x g for 5 minutes at 4°C.[16]

  • Carefully discard the supernatant and add an appropriate volume of ice-cold Lysis Buffer to the cell pellet (e.g., 200 µL for a pellet from a 60 mm dish).

  • Resuspend the pellet by gently pipetting and incubate on ice for 15-20 minutes with occasional vortexing.

  • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

  • Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube. Store on ice for immediate use or aliquot and store at -80°C for long-term preservation.[18]

For Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

  • Proceed from Step 5 in the "For Adherent Cells" protocol.

Protein Quantification:

  • Before proceeding with the assay, determine the total protein concentration of each cell lysate using a standard method like the BCA or Bradford assay. This is essential for normalizing the protease activity later.

Assay Procedure (96-Well Plate Format)

This protocol is designed for a final reaction volume of 100 µL per well.

  • Prepare AMC Standard Curve:

    • In a 96-well black plate, prepare serial dilutions of the 1 mM AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM). Bring the final volume in each well to 100 µL with Assay Buffer. This curve is critical for converting arbitrary fluorescence units into molar amounts of product.[19]

  • Set up Experimental Wells:

    • For each sample, prepare triplicate wells.

    • Add 20-50 µg of total protein from your cell lysate to each well.[5]

    • Add Assay Buffer to bring the volume in each well to 90 µL.

  • Prepare Controls:

    • Blank (No Enzyme): 90 µL of Assay Buffer.

    • Blank (No Substrate): 20-50 µg of lysate in 100 µL of Assay Buffer (no substrate added). This control accounts for the native fluorescence of the lysate.

    • Inhibitor Control (Optional but Recommended): Pre-incubate lysate with a known broad-spectrum serine protease inhibitor (e.g., aprotinin or AEBSF) for 15-30 minutes before adding the substrate. A significant reduction in signal validates that the measured activity is from the target protease class.

  • Initiate the Reaction:

    • Prepare a working solution of the Boc-Gln-Ala-Arg-AMC substrate by diluting the 10 mM stock to 1 mM in Assay Buffer.

    • Start the enzymatic reaction by adding 10 µL of the 1 mM substrate solution to each well (except the "No Substrate" blanks). This gives a final substrate concentration of 100 µM.

    • Mix gently by tapping the plate.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes in kinetic mode. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5][15][20]

Data Analysis

  • Determine the Rate of Reaction: For each sample, plot RFU versus time (in minutes). Identify the linear portion of the curve (the initial velocity, V₀) and calculate the slope (ΔRFU/min).

  • Generate the AMC Standard Curve: Plot the RFU values for your AMC standards against their known concentrations (in pmol/well). Perform a linear regression to obtain the slope of the standard curve (RFU/pmol).

  • Calculate Protease Activity: Use the following formula to determine the activity in your sample:

    Activity (pmol/min/mg) = [(ΔRFU/min_sample - ΔRFU/min_blank) / (Slope_AMC standard curve)] / (mg protein per well)

Sample Data Calculation Table
ComponentValueUnitDescription
V₀ Sample 500ΔRFU/minInitial velocity from lysate + substrate.
V₀ Blank 20ΔRFU/minInitial velocity from buffer + substrate.
Corrected V₀ 480ΔRFU/min(V₀ Sample - V₀ Blank).
AMC Standard Slope 150RFU/pmolFrom the AMC standard curve.
Protein per Well 0.05mg50 µg of lysate protein added to the well.
Calculated Activity 64 pmol/min/mg (480 / 150) / 0.05

Assay Validation and Controls: Ensuring Trustworthy Data

A robust assay is a self-validating one. The following steps are essential to confirm that your measurements are accurate and specific.

Validation_Workflow start Start: Assay Setup cond 1. Optimize Conditions (pH, Temp, Buffer) start->cond titr 2. Enzyme Titration (Vary Lysate Amount) cond->titr lin1 Is activity linear with protein amount? titr->lin1 time 3. Time Course (Kinetic Read) lin1->time Yes reopt Re-optimize Assay lin1->reopt No lin2 Is initial rate linear over time? time->lin2 inhib 4. Inhibitor Control (e.g., Aprotinin) lin2->inhib Yes lin2->reopt No spec Is signal significantly reduced? inhib->spec end Data is Validated spec->end Yes spec->reopt No, check specificity reopt->cond

Caption: A systematic workflow for validating the trypsin-like protease assay.

  • Linearity with Protein: The calculated activity should be directly proportional to the amount of cell lysate added to the well. Test several different lysate concentrations to confirm this.

  • Linearity with Time: The rate of fluorescence increase should be linear for the duration of the measurement. If the curve begins to plateau, it may indicate substrate depletion or enzyme instability.

  • Substrate Specificity: The Boc-Gln-Ala-Arg-AMC substrate is relatively specific, but other proteases may show some activity. Using specific inhibitors helps confirm the identity of the enzyme class responsible for the signal.[3]

  • Inner Filter Effect: At very high substrate or product concentrations, fluorescence can be absorbed by other molecules in the well, leading to an underestimation of activity. This is generally not an issue at the recommended concentrations but should be considered if unusually high activity is observed.

References

  • FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from FluoroFinder website. [Link]

  • FluoroFinder. (n.d.). Panel Builder. Retrieved from FluoroFinder website. [Link]

  • Chen, G. Y., et al. (2012). Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. PMC. [Link]

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. [Link]

  • St. John, S. E., et al. (2020). An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. PMC. [Link]

  • NIH. (n.d.). Proteasome Assay in Cell Lysates. PMC. [Link]

  • ScienCell Research Laboratories. (n.d.). Colorimetric Trypsin Activity Assay (TRYP). Retrieved from ScienCell Research Laboratories website. [Link]

  • Chondrex, Inc. (n.d.). Trypsin Activity Assay. Retrieved from Chondrex, Inc. website. [Link]

  • Tan, C., et al. (2004). Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes. PNAS. [Link]

  • Mosztbacher, D., et al. (2020). Measuring digestive protease activation in the mouse pancreas. PMC. [Link]

  • BPS Bioscience. (n.d.). Trypsin-2 Activity Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • Applied and Environmental Microbiology - ASM Journals. (n.d.). Novel Fluorescence-Assisted Whole-Cell Assay for Engineering and Characterization of Proteases and Their Substrates. Retrieved from Applied and Environmental Microbiology - ASM Journals website. [Link]

  • Journal of the American Chemical Society. (2019). Designing a Green Fluorogenic Protease Reporter by Flipping a Beta Strand of GFP for Imaging Apoptosis in Animals. Retrieved from Journal of the American Chemical Society website. [Link]

  • ResearchGate. (2015). Does anyone have experience with fluorometric protease assays, using Trypsin as the standard?. Retrieved from ResearchGate website. [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from ResearchGate website. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from Common Organic Chemistry website. [Link]

Sources

Continuous Fluorometric Assay Setup for Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-QAR-AMC)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-QAR-AMC) is a highly sensitive fluorogenic peptide substrate utilized extensively in protease research and drug discovery[1]. It is the gold-standard substrate for assaying trypsin-like serine proteases, including Matriptase, Hepsin, and Transmembrane Protease Serine 2 (TMPRSS2)—a critical host factor for SARS-CoV-2 viral entry[2].

This application note provides a comprehensive, self-validating protocol for setting up a continuous kinetic fluorometric assay using Boc-QAR-AMC. By prioritizing causality in experimental design, this guide ensures that researchers can generate robust, reproducible, and artifact-free enzymatic data.

Mechanistic Principle & Rationale

The design of Boc-QAR-AMC leverages the highly conserved active-site preferences of trypsin-like serine proteases.

  • Peptide Sequence (Gln-Ala-Arg): Trypsin-like proteases exhibit a strict preference for cleaving peptide bonds immediately following positively charged, basic amino acids at the P1 position[3]. The Arginine (Arg) residue in this substrate perfectly satisfies this requirement.

  • N-Terminal Protection (Boc): The tert-butyloxycarbonyl (Boc) group shields the N-terminus of the peptide from non-specific degradation by background aminopeptidases present in complex biological samples, ensuring that signal generation is strictly endoprotease-dependent.

  • Fluorogenic Reporter (AMC): The 7-amino-4-methylcoumarin (AMC) fluorophore is conjugated to the carboxyl group of Arginine via an amide bond[3]. In this conjugated state, the fluorescence of the coumarin ring is strongly quenched by the peptide backbone[3].

The Causality of Signal Generation: Enzymatic hydrolysis of the scissile Arg-AMC amide bond liberates free AMC into the solution[1]. This physical separation alters the electronic state of the coumarin ring, unquenching the fluorophore. The free AMC can then be excited at ~380 nm, emitting a strong, quantifiable fluorescent signal at ~440–460 nm ()[1],[3].

G Substrate Boc-QAR-AMC (Quenched / Non-Fluorescent) Cleavage Amide Bond Hydrolysis (Arg-AMC) Substrate->Cleavage Enzyme Serine Protease (e.g., TMPRSS2, Matriptase) Enzyme->Cleavage Catalyzes Product1 Boc-QAR Peptide (Inactive Byproduct) Cleavage->Product1 Product2 Free AMC (Highly Fluorescent) Ex: 380nm / Em: 460nm Cleavage->Product2

Enzymatic cleavage of Boc-QAR-AMC by serine proteases releasing the fluorescent AMC reporter.

Experimental Design & Self-Validating System

To ensure absolute trustworthiness, a biochemical assay must be a self-validating system. The following controls are mandatory to isolate the true enzymatic rate from artifactual interference:

  • Substrate Blank (Negative Control): Contains only assay buffer and Boc-QAR-AMC.

    • Causality: Accounts for spontaneous, non-enzymatic hydrolysis of the substrate over time and baseline buffer autofluorescence[4]. This value is subtracted from all sample reads.

  • Enzyme Control (Positive Control): Contains buffer, enzyme, and substrate.

    • Causality: Establishes the uninhibited maximum initial velocity ( V0​ ) of the reaction, verifying enzyme viability and optimal substrate saturation[4].

  • Reference Inhibitor Control: Includes a known potent inhibitor (e.g., Camostat mesylate for TMPRSS2) ()[2].

    • Causality: Validates that the observed fluorescence reduction is strictly due to active-site binding, ruling out false positives caused by inner-filter effects (fluorescence quenching by the test compounds)[2].

  • AMC Standard Curve: A serial dilution of free 7-Amino-4-methylcoumarin.

    • Causality: Converts Relative Fluorescence Units (RFU) into absolute molar product concentrations. This step makes the assay instrument-independent and allows for the calculation of true specific activity[4].

Materials & Reagents

Enzyme activity is highly dependent on the microenvironment. Table 1 summarizes the optimized buffer conditions for key proteases that utilize Boc-QAR-AMC.

Table 1: Target Proteases and Optimized Assay Conditions

Target EnzymeReference Buffer FormulationRecommended Substrate Conc.Reference
TMPRSS2 50 mM Tris-HCl, 150 mM NaCl, pH 8.010 µM (Near Km​ of 33 µM)[2]
Matriptase 50 mM Tris, 50 mM NaCl, 0.01% Tween-20, pH 9.025 µM - 50 µM[4]
Hepsin 50 mM Tris-HCl, 150 mM NaCl, pH 7.510 µM - 50 µM[5]

Mechanistic Note on Buffer Additives: The inclusion of 0.01% Tween-20 in the Matriptase buffer is critical. Causality: Recombinant proteases are often highly hydrophobic and prone to non-specific adsorption to the walls of polystyrene microplates. Tween-20 acts as a surfactant, keeping the enzyme in solution and ensuring linear kinetic readings ()[4].

Step-by-Step Protocol: Continuous Kinetic Assay

Workflow Prep 1. Reagent Preparation (Enzyme, Substrate in Anhydrous DMSO) Setup 2. Plate Setup (Black Opaque Plates: Controls & Samples) Prep->Setup Incubate 3. Pre-Incubation (Enzyme + Inhibitor at 37°C, 15-30 min) Setup->Incubate Trigger 4. Substrate Addition (Add Boc-QAR-AMC to initiate reaction) Incubate->Trigger Read 5. Kinetic Measurement (Ex: 380 nm / Em: 460 nm, 30-60 min) Trigger->Read Analyze 6. Data Analysis (Calculate Vmax & Specific Activity) Read->Analyze

Step-by-step logical workflow for the continuous fluorometric protease assay.

Phase 1: Preparation & Setup
  • Substrate Stock Preparation: Dissolve Boc-QAR-AMC in strictly anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM[1].

    • Causality: Water contamination in DMSO will cause premature hydrolysis of the amide bond, destroying the substrate. Aliquot the stock and store at -20°C to -70°C, protected from light[1].

  • Enzyme Working Solution: Dilute the target protease (e.g., Matriptase to 0.1 µg/mL) in the appropriate Assay Buffer (See Table 1)[4]. Keep on ice.

  • Microplate Selection: Use a 96-well or 384-well black, flat-bottom microplate (e.g., Nunc F16 Black Maxisorp)[4].

    • Causality: Black plates absorb scattered excitation light, eliminating optical cross-talk between adjacent wells and suppressing background autofluorescence.

Phase 2: Reaction Assembly & Incubation
  • Well Loading:

    • Blank Wells: Add 50 µL of Assay Buffer[4].

    • Positive Control / Test Wells: Add 50 µL of Enzyme Working Solution[4].

  • Inhibitor Pre-Incubation (If applicable): Add test compounds to the respective wells and incubate the plate at 37°C for 15–30 minutes[6].

    • Causality: This thermodynamic pre-incubation step is vital. It allows slow-binding or irreversible inhibitors to reach equilibrium with the enzyme's active site before the high-affinity Boc-QAR-AMC substrate is introduced to compete for it.

Phase 3: Initiation & Kinetic Measurement
  • Reaction Initiation: Dilute the 10 mM Boc-QAR-AMC stock in Assay Buffer to a 2X working concentration (e.g., 50 µM for a final well concentration of 25 µM)[4]. Rapidly add 50 µL of this Substrate Working Solution to all wells using a multichannel pipette[4].

  • Continuous Read: Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C[6]. Read the plate in kinetic mode:

    • Excitation: 380 nm

    • Emission: 460 nm

    • Interval: Every 1–2 minutes for 30 to 60 minutes[1],[6],[4].

    • Causality: Continuous kinetic reading is vastly superior to endpoint assays. It allows researchers to verify that the reaction is proceeding at a linear initial velocity ( V0​ ). Endpoint assays risk false negatives if the substrate is depleted early or if product inhibition occurs.

Data Acquisition & Analysis

  • Extract the Slope: Plot the Relative Fluorescence Units (RFU) against Time (minutes) for each well. Determine the slope of the linear portion of the curve to find the unadjusted Vmax​ (RFU/min).

  • Adjust for Background: Subtract the slope of the Substrate Blank from all sample slopes to obtain the Adjusted Vmax​ [4].

  • Calculate Specific Activity: Using the slope of your AMC Standard Curve (pmol/RFU), calculate the absolute specific activity:

SpecificActivity(pmol/min/μg)=AmountofEnzyme(μg)AdjustedVmax​(RFU/min)×ConversionFactor(pmol/RFU)​

(Note: Highly active recombinant Matriptase typically yields a specific activity of >10,000 pmol/min/μg under these conditions[4].)

Troubleshooting Guide

  • Issue: Non-linear kinetic curve (signal plateaus too early).

    • Causality: The enzyme concentration is too high, leading to rapid substrate depletion (exceeding 10-20% of total substrate), or the enzyme is undergoing thermal denaturation at 37°C.

    • Solution: Reduce the enzyme concentration by 10-fold to ensure steady-state kinetics, or add a carrier protein (e.g., 0.1% BSA) to stabilize the protease.

  • Issue: High background fluorescence in the Substrate Blank.

    • Causality: The Boc-QAR-AMC stock has undergone spontaneous hydrolysis. This is usually due to moisture contamination in the DMSO or repeated freeze-thaw cycles[1].

    • Solution: Prepare a fresh substrate stock using strictly anhydrous DMSO and utilize single-use aliquots[1].

References

  • Shrimp, Jonathan H., et al. "A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19." ACS Infectious Diseases, vol. 8, no. 6, 2022, pp. 1191–1203.[Link]

  • Franco, F. M., et al. "Discovery of Selective Matriptase and Hepsin Serine Protease Inhibitors: Useful Chemical Tools for Cancer Cell Biology." Journal of Medicinal Chemistry, vol. 61, no. 24, 2018.[Link]

Sources

Troubleshooting & Optimization

How to troubleshoot high background fluorescence in Boc-Gln-Ala-Arg-AMC assays

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide for High Background Fluorescence

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering issues with high background fluorescence in assays utilizing the fluorogenic substrate Boc-Gln-Ala-Arg-AMC. As Senior Application Scientists, we have designed this resource to provide not just solutions, but also the underlying rationale to empower you to effectively diagnose and resolve your experimental challenges.

Part 1: Understanding the Problem - What is High Background Fluorescence?

The Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC) assay is a classic method for measuring the activity of certain proteases, particularly those within the trypsin-like serine protease family. The principle is straightforward: the enzyme cleaves the peptide sequence, liberating the highly fluorescent 7-amino-4-methylcoumarin (AMC) group from the non-fluorescent substrate.

The Reaction Mechanism:

sub Boc-Gln-Ala-Arg-AMC (Non-Fluorescent) amc Free AMC (Highly Fluorescent) sub->amc Enzymatic Cleavage pep Boc-Gln-Ala-Arg (Peptide Fragment) enz Active Protease enz->sub

Caption: Enzymatic cleavage of Boc-QAR-AMC releases fluorescent AMC.

"High background" refers to a scenario where significant fluorescence is detected in your control wells—specifically, in the "no-enzyme" or "t=0" controls. This premature release of AMC masks the true enzyme-driven signal, dramatically reducing the assay's sensitivity, accuracy, and signal-to-noise ratio. This guide will walk you through the common culprits and how to systematically isolate and resolve them.

Part 2: Frequently Asked Questions & Immediate Troubleshooting

This section addresses the most common sources of high background in a Q&A format. We recommend working through these steps sequentially.

Q1: Is my Boc-Gln-Ala-Arg-AMC substrate the primary issue?

Answer: Very often, the substrate itself is the source of the problem. This can be due to degradation from improper handling or inherent impurities.

  • Scientific Rationale: The amide bond linking the peptide to the AMC group can be labile. It is susceptible to slow, spontaneous hydrolysis (auto-hydrolysis), a process that can be accelerated by improper pH, temperature, or repeated freeze-thaw cycles. If your stock solution already contains a significant amount of free AMC, your background will be high from the start.

  • Troubleshooting Steps:

    • Check Storage and Handling: Confirm that the substrate is stored as a desiccated powder at -20°C or -80°C, protected from light. Once reconstituted (typically in DMSO), it should be stored in small, single-use aliquots at -20°C or lower to minimize freeze-thaw cycles.

    • Perform a Substrate Purity Check: Prepare a dilution of your substrate in your final assay buffer (without any enzyme). Measure its fluorescence on a plate reader. Compare this reading to a "buffer-only" blank. A high signal in the substrate-containing well indicates significant pre-existing free AMC.

    • Consider a New Lot or Supplier: If you suspect the substrate is old or was improperly handled before it reached you, the most effective solution is to purchase a new vial. The purity of fluorogenic substrates can vary between manufacturers.

Q2: Could my assay buffer be causing auto-hydrolysis or interference?

Answer: Yes, buffer components can directly or indirectly contribute to high background.

  • Scientific Rationale:

    • pH: The stability of the Boc-QAR-AMC substrate is pH-dependent. Extremes in pH can accelerate the rate of non-enzymatic auto-hydrolysis.

    • Reducing Agents: While often required for cysteine proteases, reducing agents like Dithiothreitol (DTT) can sometimes increase the background fluorescence of certain fluorophores. This is less common with AMC but should be considered.

    • Autofluorescence: Some buffer components or contaminants within them may possess intrinsic fluorescence at the excitation and emission wavelengths used for AMC (typically Ex: 360-380 nm, Em: 440-460 nm).

  • Troubleshooting Steps:

    • Verify Buffer pH: Use a calibrated pH meter to ensure your buffer is at the correct pH for optimal enzyme activity and substrate stability.

    • Systematically Test Components: Prepare your assay buffer by adding one component at a time and measuring the fluorescence at each step. This can help you identify a specific component that is autofluorescent or is promoting substrate degradation. (See Diagnostic Protocol 1 below).

    • Use High-Purity Reagents: Ensure all buffer components (e.g., Tris, HEPES, salts) are of high purity (e.g., molecular biology grade) to avoid fluorescent contaminants.

Q3: My controls look fine until I add my inhibitor/compound. Why is my background now high?

Answer: Your test compound itself may be fluorescent or may be degrading the substrate.

  • Scientific Rationale: Many small molecules exhibit intrinsic fluorescence. If your compound's fluorescence spectrum overlaps with that of AMC, it will artificially inflate your signal. Additionally, some compounds can chemically react with the substrate, causing its breakdown.

  • Troubleshooting Steps:

    • Test for Compound Autofluorescence: Prepare wells containing the assay buffer and your compound at the final test concentration (but no enzyme or substrate). Measure the fluorescence. If it is high, you have identified an interference.

    • Run a "Compound + Substrate" Control: Prepare wells with the assay buffer, substrate, and your compound (no enzyme). If the fluorescence increases over time, your compound may be directly causing substrate hydrolysis.

Q4: Have I ruled out contamination and instrument settings?

Answer: These are crucial checks that should not be overlooked.

  • Scientific Rationale:

    • Contamination: If your buffer, enzyme stock, or other reagents are contaminated with an unknown protease, it will cleave the substrate and generate a high background signal that appears to be enzyme-independent.

    • Instrument Settings: An excessively high gain or sensitivity setting on the fluorometer can amplify even a very low basal signal, making it appear as a high background.

  • Troubleshooting Steps:

    • Filter-Sterilize Buffers: Pass buffers through a 0.22 µm filter to remove potential microbial contamination, which can be a source of proteases.

    • Optimize Plate Reader Gain: Use a positive control (a well with a known amount of active enzyme that gives a mid-range signal) to set the gain. The goal is to set the gain so that your highest expected signal is below the detector's saturation point. Then, check your "no-enzyme" control. It should be significantly above the instrument's noise floor but well below the positive control.

    • Check Wavelengths: Confirm you are using the optimal excitation and emission wavelengths for AMC.

Part 3: In-Depth Diagnostic Protocols & Workflow

If the initial checks do not resolve the issue, a more systematic experimental approach is needed.

Troubleshooting Workflow

The following flowchart provides a logical sequence for diagnosing the source of high background.

start High Background Fluorescence Observed sub_check Q1: Is the substrate solution the source? (Check purity, age, handling) start->sub_check buffer_check Q2: Is the assay buffer the problem? (Check pH, components, purity) sub_check->buffer_check Substrate OK resolve Problem Resolved sub_check->resolve New Substrate Fixes Issue instrument_check Q3: Are instrument settings correct? (Optimize gain, check wavelengths) buffer_check->instrument_check Buffer OK buffer_check->resolve New Buffer Fixes Issue diag_exp Perform Diagnostic Experiments (Protocols 1 & 2) instrument_check->diag_exp Settings OK instrument_check->resolve Gain Adj. Fixes Issue diag_exp->resolve

Preventing auto-hydrolysis of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Preventing Auto-hydrolysis of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and best practices for using Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-QAR-AMC). As a Senior Application Scientist, my goal is to provide you with the causal explanations behind these protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is auto-hydrolysis, and why is my Boc-Gln-Ala-Arg-AMC substrate showing high background fluorescence?

A1: Auto-hydrolysis, or spontaneous hydrolysis, is the non-enzymatic cleavage of the amide bond linking the peptide (Boc-Gln-Ala-Arg) to the 7-Amino-4-Methylcoumarin (AMC) fluorophore. When conjugated, the fluorescence of AMC is largely quenched.[1][2] Upon cleavage, the free AMC is released and becomes highly fluorescent when excited (typically around 360-380 nm), emitting light at 440-460 nm.[2][3]

High background fluorescence in your assay, especially in "no-enzyme" control wells, is a classic indicator that your substrate is degrading spontaneously in the assay buffer.[4] This premature release of AMC can mask the true enzyme-dependent signal, significantly reducing assay sensitivity and leading to inaccurate results.[4] The C-terminal arginine in the Boc-QAR-AMC sequence can make the adjacent amide bond particularly susceptible to hydrolysis under certain conditions.

Q2: How can I definitively confirm that my high background signal is from auto-hydrolysis and not another source, like contamination?

A2: A systematic approach is crucial to pinpoint the source of the high signal. The most direct method is to run a "no-enzyme" control experiment.

  • Prepare a "no-enzyme" reaction mix: Combine your assay buffer and the Boc-Gln-Ala-Arg-AMC substrate at the final concentration used in your actual experiment.

  • Incubate: Place this mixture in your fluorescence plate reader under the same incubation conditions (temperature and duration) as your main experiment.

  • Monitor Fluorescence: Take kinetic readings of fluorescence at regular intervals (e.g., every 5-10 minutes) over the entire course of a typical assay run.[4]

  • Analyze: If you observe a time-dependent increase in fluorescence, it strongly indicates that auto-hydrolysis is occurring.[4] If the background is high but stable, the issue might be autofluorescence from your buffer components or plate, or a contaminated substrate stock.

Below is a troubleshooting workflow to diagnose the issue systematically.

G start High Background Fluorescence Observed q1 Run 'No-Enzyme' Control (Substrate + Buffer) start->q1 res1 Fluorescence Increases Over Time? q1->res1 Incubate & Read Kinetics autohydrolysis Diagnosis: Substrate Auto-hydrolysis res1->autohydrolysis Yes res2 Fluorescence is High but Stable? res1->res2 No action1 Action: - Optimize Buffer pH - Prepare Substrate Fresh - Adjust Temperature autohydrolysis->action1 contamination Possible Cause: - Contaminated Reagents - Autofluorescent Compound - Instrument Settings res2->contamination Yes action2 Action: - Check Buffer Autofluorescence - Run Compound-Only Control - Verify Plate Reader Filters contamination->action2

Fig 1. Troubleshooting workflow for high background fluorescence.
Q3: What factors in my aqueous buffer are most likely to cause the auto-hydrolysis of Boc-Gln-Ala-Arg-AMC?

A3: The stability of the amide bond in peptide-AMC conjugates is highly sensitive to the chemical environment. The primary drivers of non-enzymatic cleavage are pH, temperature, and specific buffer components.

  • pH: This is the most critical factor. The peptide bond hydrolysis rate is significantly influenced by both acidic and basic conditions.[5] While many enzymatic assays are performed at physiological pH (~7.4), some peptide-AMC substrates show instability at pH values above 8.0.[6] For substrates with C-terminal basic amino acids like Arginine, alkaline conditions can accelerate hydrolysis.

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of chemical reactions, including hydrolysis. While enzymes often require incubation at 37°C for optimal activity, this temperature can also speed up substrate degradation.[3]

  • Buffer Composition: Certain ions or additives can influence reaction rates. While less common, it's important to use high-purity reagents to avoid contaminants that might catalyze hydrolysis.

FactorImpact on Auto-HydrolysisRecommendation
pH High pH (>8.0) often increases the rate of hydrolysis for Arg-AMC substrates.[6] Acidic pH (<5.0) can also promote hydrolysis.[5]Empirically determine the optimal pH that balances enzyme activity with substrate stability. Start around pH 7.0-7.5.
Temperature Higher temperatures (e.g., 37°C) accelerate hydrolysis compared to room temperature or 4°C.If possible, run the assay at a lower temperature (e.g., 25°C or 30°C) where the enzyme is still sufficiently active but background hydrolysis is minimized.
Incubation Time Longer incubation times provide more opportunity for spontaneous hydrolysis to occur.Use a kinetic assay format and utilize the initial linear rate for calculations, rather than a single endpoint measurement after a long incubation.[4]
Q4: What are the absolute best practices for preparing and storing my Boc-Gln-Ala-Arg-AMC to maximize its shelf-life?

A4: Proper handling from the moment you receive the lyophilized peptide is critical to preventing degradation.[7][8]

  • Initial Storage (Lyophilized Powder):

    • Upon receipt, store the lyophilized powder at -20°C or, for long-term storage, at -80°C.[6][8]

    • Keep the vial in a desiccator or a container with desiccant packs to protect it from moisture, which greatly accelerates degradation.[6][9]

    • Protect from light by using an amber vial or storing it in the dark.[7]

  • Reconstitution (Preparing Stock Solution):

    • Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.[8]

    • Reconstitute the peptide in a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO).[1][3] DMSO is generally preferred over aqueous buffers for stock solutions as it inhibits hydrolysis.

    • Prepare a concentrated stock solution (e.g., 1-10 mM).[3] This minimizes the volume of DMSO added to your final aqueous assay buffer (typically ≤1% v/v).

  • Storage of Stock Solution:

    • Aliquot: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes.[7][9] This is the most important step to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4]

    • Store Frozen: Store the DMSO aliquots at -20°C or -80°C.[9][10] When stored correctly in anhydrous DMSO, the substrate should be stable for several months.

  • Preparing the Working Solution:

    • On the day of the experiment, thaw one aliquot of the DMSO stock.

    • Dilute it into your final, pre-warmed assay buffer immediately before starting the assay.[4] Do not prepare large volumes of the aqueous working solution and let it sit for extended periods.

G start Receive Lyophilized Boc-QAR-AMC store_lyo Store at -20°C / -80°C (with desiccant, dark) start->store_lyo equilibrate Equilibrate Vial to Room Temp store_lyo->equilibrate Before 1st Use reconstitute Reconstitute in Anhydrous DMSO (1-10 mM Stock) equilibrate->reconstitute aliquot Aliquot into Single-Use Low-Binding Tubes reconstitute->aliquot store_stock Store Aliquots at -20°C / -80°C aliquot->store_stock use Day of Experiment: Thaw 1 Aliquot, Dilute into Assay Buffer Just Before Use store_stock->use

Fig 2. Recommended workflow for substrate handling and storage.
Q5: How should I design my experiment to correctly account for any unavoidable background hydrolysis?

A5: Even with optimized conditions, some minimal background hydrolysis may be unavoidable. Proper experimental design and data analysis are key to obtaining accurate results.

  • Always Include Controls: For every plate, you must include:

    • Blank Wells: Assay buffer only (to measure buffer/plate autofluorescence).

    • No-Enzyme Control Wells: Assay buffer + substrate (to measure the rate of auto-hydrolysis).[4][11]

  • Use a Kinetic Assay: A kinetic (time-course) reading is vastly superior to a single endpoint measurement. It allows you to visualize the difference in the rate of fluorescence increase between your enzymatic reaction and the auto-hydrolysis control.

  • Data Analysis:

    • First, subtract the average fluorescence reading of the "Blank" wells from all other wells at each time point.

    • Next, determine the rate of reaction (slope) for both your experimental wells and your "no-enzyme" control wells from the initial, linear portion of the kinetic curve.

    • The true enzymatic rate is the rate of the experimental reaction minus the rate of the "no-enzyme" control.[11]

    Corrected Rate = (Slope Enzyme + Substrate) - (Slope Substrate Only)

This background subtraction ensures that you are quantifying only the enzyme-dependent substrate turnover, which is the foundation of trustworthy and reproducible data.

References
  • Zamojć, K., et al. (2014). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. ResearchGate. Retrieved from [Link]

  • Limitless Life. (n.d.). Maximizing Peptide Stability: Lab Storage Techniques. Retrieved from [Link]

  • Zamojć, K., et al. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Springer Link. Retrieved from [Link]

  • PeptaNova. (n.d.). Boc-Gln-Ala-Arg-AMC. Retrieved from [Link]

  • ResearchGate. (2024). Fluorescence Quenching Effect of a Highly Active Nitroxyl Radical on 7-amino-4-methylcoumarin and Glutathione Sensing. Retrieved from [Link]

  • Vepsäläinen, J., et al. (2005). Stability of the fluorogenic enzyme substrates and pH optima of enzyme activities in different Finnish soils. PubMed. Retrieved from [Link]

  • Bio-Techne. (n.d.). Peptide Storage Guide. Retrieved from [Link]

  • NovoPro Bioscience Inc. (2017). Handling and Storage of Synthetic Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Effects of pH and temperature on arginine aminopeptidase activity.... Retrieved from [Link]

  • ResearchGate. (2025). Does Gly-Pro-AMC have background fluorescence?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Retrieved from [Link]

Sources

Technical Support Center: Resolving Boc-Gln-Ala-Arg-AMC Solubility and Dilution Issues

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing solubility challenges, inconsistent fluorescence, or high background noise when utilizing the fluorogenic peptide substrate Boc-Gln-Ala-Arg-AMC .

Mechanistic Overview: The Causality of Precipitation

Boc-Gln-Ala-Arg-AMC is a highly sensitive substrate utilized primarily for assaying serine proteases such as trypsin and TMPRSS2[1][2]. While the tripeptide sequence (Gln-Ala-Arg) offers mild polarity, the molecule is flanked by two highly hydrophobic moieties: the N-terminal tert-butyloxycarbonyl (Boc) protecting group and the C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore.

This structural composition heavily skews the molecule's partition coefficient toward organic solvents. When researchers dilute high-concentration DMSO stocks directly into aqueous assay buffers, the sudden shift in the solvent's dielectric constant causes rapid localized supersaturation. This thermodynamic shock forces the hydrophobic moieties to aggregate, leading to micro-precipitation (the "solvent crash"). This phenomenon manifests as artificially high baseline fluorescence (due to light scattering) and erratic enzymatic cleavage rates.

Optimized Dilution Workflow

DilutionWorkflow N1 Anhydrous DMSO Stock (10-50 mM) N3 Rapid Mixing (Thermal Equilibration) N1->N3 N2 Aqueous Buffer + 0.01% Tween-20 N2->N3 N4 Clear Working Solution (10-50 µM) N3->N4 N5 Baseline Read (Check Light Scatter) N4->N5

Workflow for the preparation and aqueous dilution of Boc-Gln-Ala-Arg-AMC to prevent precipitation.

Troubleshooting FAQs

Q: My lyophilized Boc-Gln-Ala-Arg-AMC powder won't fully dissolve in DMSO, leaving a cloudy suspension. Why? A: The primary culprit is water contamination in your solvent. DMSO is highly hygroscopic; once opened, it rapidly absorbs atmospheric moisture. Because this substrate requires a strictly organic environment for initial solvation, even trace amounts of water in the DMSO will drastically reduce its solubility limit. Actionable Fix: Always use newly opened, anhydrous DMSO (≥99.9%). If the solution is already cloudy, apply ultrasonic water bath treatment (sonication) for 5–10 minutes to force solvation.

Q: The substrate crashes out immediately when I pipette it into my assay buffer. How do I prevent this? A: This is a classic "solvent crash." When a drop of 10 mM DMSO stock hits the aqueous buffer, the substrate at the interface instantly experiences a 100% aqueous environment before it can diffuse. Actionable Fix: Implement three critical physical chemistry changes:

  • Surfactants: Ensure your assay buffer contains a non-ionic surfactant. Validated TMPRSS2 assays utilize 0.01% Tween-20, which forms micelles that shield the hydrophobic Boc and AMC groups from the aqueous environment[3].

  • Temperature: Cold buffers drastically decrease the thermodynamic solubility limit. Pre-warm your buffer to 25°C or 37°C prior to addition.

  • Hydrodynamics: Add the stock solution dropwise while the buffer is being actively vortexed or stirred, maximizing the diffusion rate and preventing localized supersaturation.

Q: How can I tell if micro-precipitation has occurred if the buffer looks clear to the naked eye? A: Micro-precipitates act as physical barriers that cause light scattering in a fluorometric microplate reader. Before adding your enzyme, read the baseline fluorescence of your substrate-buffer mixture. If the baseline relative fluorescence units (RFU) are anomalously high or highly variable between replicate wells, you are detecting light scatter from micro-crystals, not true AMC emission.

Quantitative Specifications & Assay Parameters

Summarized below are the critical physical and optical parameters required to maintain solubility and ensure accurate enzymatic readouts.

ParameterSpecificationCausality / Technical Note
Max Stock Solubility ~125 mg/mL (180.97 mM) in DMSORequires strictly anhydrous DMSO and sonication[1].
Recommended Stock 10 mM – 50 mMBalances solubility while minimizing the final DMSO % in the assay.
Final Assay Concentration 10 µM – 50 µMPrevents inner-filter effects and substrate inhibition[2].
Max Final DMSO % < 1% (v/v)Higher DMSO concentrations can denature target proteases.
Buffer Additive 0.01% Tween-20Lowers surface tension; prevents hydrophobic aggregation[3].
Detection Wavelengths Ex: 340-380 nm / Em: 440-460 nmCorresponds to the cleaved AMC fluorophore emission window[2][3].

Self-Validating Protocol: Preparation and Aqueous Integration

This methodology is designed as a self-validating system. By the end of Step 4, you will have empirical proof that your substrate is fully solubilized and ready for enzymatic addition.

Step 1: Anhydrous Stock Preparation (10 mM)

  • Equilibrate the lyophilized Boc-Gln-Ala-Arg-AMC vial to room temperature in a desiccator for 30 minutes to prevent condensation upon opening.

  • Add newly opened, anhydrous DMSO to achieve a 10 mM concentration. Causality: Anhydrous conditions prevent premature hydrolysis and ensure complete solvation[1].

  • Vortex vigorously for 60 seconds. If visually cloudy, sonicate in a water bath for 5 minutes.

  • Aliquot into single-use amber tubes and store at -80°C to prevent freeze-thaw degradation[1].

Step 2: Buffer Optimization

  • Prepare your specific assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) and supplement it with 0.01% Tween-20 [3].

  • Pre-warm the buffer to 37°C. Causality: Increased kinetic energy improves the thermodynamic solubility limit during the volatile solvent transition phase.

Step 3: Stepwise Dilution (The Integration Phase)

  • Critical Rule: Do not add the buffer to the DMSO stock. Always add the DMSO stock to the buffer.

  • To prepare 10 mL of a 50 µM working solution: Place 9.95 mL of the pre-warmed assay buffer on a magnetic stirrer at medium speed.

  • Slowly pipette 50 µL of the 10 mM DMSO stock directly into the vortex of the stirring buffer.

  • Continue stirring for 2 minutes to ensure complete micellar integration.

Step 4: Self-Validation (Baseline Scatter Analysis)

  • Transfer 100 µL of the working solution into 5 replicate wells of a black 96-well microplate.

  • Read the plate at Ex: ~380 nm / Em: ~460 nm[2].

  • Validation Check: Calculate the Coefficient of Variation (CV) between the wells. The CV must be < 5% . A high CV or an unusually high baseline RFU indicates micro-precipitation (light scattering). If validation fails: Discard the solution, increase Tween-20 to 0.05%, and repeat Step 3.

References

  • MedChemExpress. Boc-Gln-Ala-Arg-AMC acetate | Trypsin Fluorogenic Substrate.
  • TargetMol. Boc-Gln-Ala-Arg-AMC hydrochloride - Product Introduction and Protocols.
  • ACS Publications. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19.

Sources

Technical Support Center: Minimizing the Inner Filter Effect in AMC Fluorogenic Substrate Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 7-amino-4-methylcoumarin (AMC) based fluorogenic substrates. This resource is designed to provide in-depth troubleshooting and practical guidance on a common but often misunderstood issue: the inner filter effect (IFE). Our goal is to equip you with the knowledge to identify, mitigate, and correct for IFE, ensuring the accuracy and reliability of your enzyme activity and inhibitor screening data.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect and why is it a problem in my AMC-based assay?

A1: The Inner Filter Effect (IFE) is an optical artifact that causes a non-linear relationship between fluorophore concentration and the measured fluorescence intensity. [1][2][3] In an ideal scenario, as your enzyme cleaves the AMC-substrate, the fluorescence should increase linearly with the concentration of liberated, highly fluorescent AMC.[4][5] However, IFE disrupts this linearity, leading to an underestimation of enzyme activity, especially at high substrate or product concentrations.[2][6]

This phenomenon arises from the absorption of excitation and/or emitted light by components in the sample.[1][6] There are two types of inner filter effects:

  • Primary Inner Filter Effect: This occurs when a component in the well absorbs the excitation light intended for the AMC fluorophore.[1][2][6] This reduces the amount of light available to excite the AMC, thus decreasing the fluorescence emission.

  • Secondary Inner Filter Effect: This happens when a component in the well absorbs the light emitted by the excited AMC before it reaches the detector.[1][2][6]

In AMC-based assays, the substrate, the liberated AMC, and other sample components (like test compounds in inhibitor screening) can all contribute to IFE.

Q2: My AMC concentration curve is plateauing earlier than expected. Is this the inner filter effect?

A2: Yes, a premature plateau in your AMC standard curve or your kinetic assay progress curve is a classic indicator of the inner filter effect.[1][2] As the concentration of AMC (or any other absorbing species) increases, the absorbance of the solution also increases. This leads to a greater attenuation of the excitation and/or emission light, causing the fluorescence signal to level off despite an actual increase in AMC concentration.[1][2] This deviation from linearity can significantly impact the accuracy of your kinetic parameters (e.g., Vmax and Km) and IC50 values.

Q3: What is a "safe" concentration range for my AMC-based substrate to avoid the inner filter effect?

A3: A general rule of thumb is to maintain the total absorbance of your sample below 0.1 at both the excitation and emission wavelengths.[2][6] It's important to note that even at an absorbance of 0.1, you may still experience a fluorescence intensity loss of up to 10%.[2] Therefore, for highly sensitive assays, aiming for an even lower absorbance is recommended.

To determine the optimal concentration range for your specific substrate and assay conditions, it is crucial to perform an absorbance scan of both your substrate and the free AMC fluorophore.

ComponentRecommended Max AbsorbanceImplication
AMC-Substrate< 0.1 at λexMinimizes primary IFE from the uncleaved substrate.
Free AMC< 0.1 at λex and λemMinimizes both primary and secondary IFE from the product.
Test Compounds< 0.1 at λex and λemCrucial for accurate inhibitor screening to avoid false positives.

Table 1: Recommended Maximum Absorbance to Mitigate Inner Filter Effect.

Q4: How do I choose the optimal excitation and emission wavelengths for my AMC assay to minimize IFE?

A4: Proper wavelength selection is critical. While the maximal excitation and emission wavelengths for AMC are often cited, slight adjustments can help mitigate IFE, especially when dealing with overlapping spectra (secondary IFE).

  • Excitation (λex): Typically in the range of 341-360 nm.[4][7][8]

  • Emission (λem): Typically in the range of 441-460 nm.[4][7][8]

To optimize, consider the following:

  • If the excitation and emission peaks are less than 80 nm apart, consider using an excitation wavelength slightly lower than the absolute maximum that still provides at least 90% of the maximum fluorescence.[9]

  • Utilize cutoff filters if your instrument allows. A cutoff filter blocks stray excitation light from reaching the detector. The cutoff value should ideally be between the excitation and emission wavelengths.[9]

Troubleshooting Guides

Problem 1: Non-linear AMC Standard Curve

Symptoms:

  • Your standard curve of known AMC concentrations does not show a linear relationship between concentration and fluorescence intensity.

  • The curve bends and flattens at higher concentrations.

Causality: This is a direct manifestation of the inner filter effect. At higher AMC concentrations, the solution's absorbance increases, leading to significant absorption of both excitation and emission light.

Workflow for Diagnosis and Resolution:

Caption: Workflow for troubleshooting a non-linear AMC standard curve.

Detailed Protocol: Generating a Reliable AMC Standard Curve

  • Prepare a concentrated stock solution of free AMC (e.g., 10 mM in DMSO).[4] Store protected from light.

  • Perform a serial dilution of the AMC stock in your final assay buffer to create a range of standards. A good starting range is 0-10 µM.

  • Measure the absorbance spectrum (e.g., 300-500 nm) for the highest concentration standard to ensure the absorbance at your chosen excitation and emission wavelengths is below 0.1.

  • Dispense the standards into the same type of microplate you will use for your assay (e.g., black, clear-bottom 96-well plates).[10][11]

  • Read the fluorescence using your optimized excitation and emission wavelengths.

  • Plot fluorescence intensity vs. AMC concentration. The relationship should be linear. If not, reduce the concentration range and repeat.

Problem 2: Suspected Inner Filter Effect from Test Compounds

Symptoms:

  • A test compound shows apparent enzyme inhibition, but you suspect it might be an artifact.

  • The compound has a color or is known to absorb light in the UV-Vis range.

Causality: The test compound itself is absorbing the excitation or emission light, mimicking the effect of true enzyme inhibition by reducing the detected fluorescence signal. This is a common source of false positives in high-throughput screening.

Workflow for Deconvoluting True Inhibition from IFE:

G A Start: Suspected Compound-Mediated IFE B Measure Absorbance Spectrum of Compound at Assay Concentration A->B C Does Compound Absorb at λex or λem? B->C D No Significant IFE from Compound. Apparent inhibition is likely real. C->D No E Significant IFE is likely. Perform IFE Correction Assay. C->E Yes L End D->L F Run assay with enzyme, substrate, and compound. (F_obs) E->F G Run control with free AMC (at a concentration equivalent to uninhibited reaction) and compound. (F_control) F->G H Run control with free AMC alone. (F_ref) G->H I Calculate Correction Factor (CF) = F_ref / F_control H->I J Calculate Corrected Fluorescence (F_corr) = F_obs * CF I->J K Re-evaluate Inhibition with Corrected Data J->K K->L

Caption: Workflow to correct for compound-mediated inner filter effect.

Detailed Protocol: Correcting for Compound Interference

This protocol allows you to calculate a correction factor for compounds that absorb at the assay wavelengths.

  • Determine the concentration of free AMC produced in an uninhibited enzymatic reaction at a relevant time point.

  • Prepare three sets of wells:

    • Reference (F_ref): Assay buffer + free AMC (at the concentration from step 1).

    • Control (F_control): Assay buffer + free AMC + your test compound.

    • Observed (F_obs): Your full enzymatic reaction (enzyme + substrate + test compound).

  • Incubate all plates under the same conditions.

  • Measure fluorescence for all three sets.

  • Calculate the Correction Factor (CF): CF = F_ref / F_control.

  • Calculate the Corrected Fluorescence (F_corr): F_corr = F_obs * CF.

  • Use the F_corr value to determine the true percent inhibition. A more advanced method involves using the equation: F_corrected = F_observed * 10^((A_ex + A_em) / 2), where A_ex and A_em are the absorbances of the interfering compound at the excitation and emission wavelengths, respectively.[12]

Advanced Solutions and Best Practices

  • Dilute Your Sample: The simplest way to mitigate IFE is to work with more dilute samples, provided the signal remains sufficiently above background.[6]

  • Use Low-Volume Plates: Reducing the pathlength by using low-volume 384-well or 1536-well plates can decrease the overall absorbance and thus the IFE.

  • Front-Face Fluorescence: If your instrument supports it, front-face fluorescence detection can significantly reduce IFE by exciting and detecting fluorescence from the same surface of the sample, minimizing the light's path length through the solution.[6]

  • Instrument-Specific Corrections: Some modern spectrophotometers and plate readers have built-in functionalities to correct for IFE, often by simultaneously measuring absorbance and fluorescence.[13]

By understanding the principles of the inner filter effect and implementing these troubleshooting and correction strategies, you can significantly improve the quality and accuracy of your AMC-based assay data.

References
  • Scilit. (n.d.). Correction for Inner Filter Effects in Fluorescence Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2015, May 19). How can I correct the fluorescence measurements due to inner filter effect in protein-ligand systems? Retrieved from [Link]

  • Fluorescence-Chemist. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? Retrieved from [Link]

  • Edinburgh Instruments. (2021, July 13). What is the Inner Filter Effect? Retrieved from [Link]

  • Labbot. (n.d.). Automatic Correction of Inner Filter Effect – App Note. Retrieved from [Link]

  • SPIE. (n.d.). Correction of the internal absorption effect in fluorescence emission and excitation spectra from absorbing and highly scattering media. Retrieved from [Link]

  • HORIBA. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. Retrieved from [Link]

  • MDPI. (2014, July 29). Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. Retrieved from [Link]

  • ResearchGate. (n.d.). On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction. Retrieved from [Link]

  • Molecular Devices. (n.d.). Selecting Excitation and Emission Wavelengths Using SPECTRAmax GEMINI Microplate Spectrofluorometer. Retrieved from [Link]

  • ACS Publications. (2023, August 22). Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber. Retrieved from [Link]

  • iGEM. (2017, January 11). AMC standard curve assay protocol. Retrieved from [Link]

  • PMC. (n.d.). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Retrieved from [Link]

  • PubMed. (2022, May 17). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Retrieved from [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • PMC. (n.d.). Crude and purified proteasome activity assays are affected by type of microplate. Retrieved from [Link]

  • PMC. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • Springer. (2023, June 30). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Retrieved from [Link]

  • PMC. (2021, December 28). 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk. Retrieved from [Link]

  • PMC. (n.d.). Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber. Retrieved from [Link]

  • PubMed. (2023, September 5). Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber. Retrieved from [Link]

Sources

Ideal storage conditions to prevent degradation of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-Gln-Ala-Arg-AMC). This document provides researchers, scientists, and drug development professionals with a comprehensive resource for the optimal storage, handling, and troubleshooting of this fluorogenic substrate. Our goal is to ensure the integrity of your experiments and the reliability of your results by combining technical data with practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for lyophilized Boc-Gln-Ala-Arg-AMC powder?

To ensure the long-term stability and prevent degradation of the lyophilized peptide, it should be stored at -20°C .[][2][3] Several suppliers confirm that under these conditions, the product is stable for at least one to three years.[4][5] It is also crucial to protect the vial from light and moisture.[5][6][7] While some sources may indicate storage at 4°C is acceptable for short periods, for any duration exceeding a few weeks, -20°C provides superior protection against chemical degradation.[8][9][10]

Q2: I need to prepare a stock solution. What is the recommended solvent and storage procedure?

The recommended solvent for Boc-Gln-Ala-Arg-AMC is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4][5][6][10] This peptide is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions (e.g., 10-20 mM).

Protocol for Stock Solution Preparation and Storage:

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold powder, which can hydrolyze the peptide.[2]

  • Reconstitute the peptide in anhydrous DMSO to your desired concentration. Sonication can aid in dissolution if needed.[4]

  • Once fully dissolved, divide the stock solution into small, single-use aliquots. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[2][6]

  • Store the aliquots in tightly sealed, light-protected vials at -20°C or -80°C. Stock solutions in DMSO are stable for up to six months when stored at -20°C.[5][6][10] For longer-term storage, -80°C is recommended.[5][11]

Q3: What are the primary causes of Boc-Gln-Ala-Arg-AMC degradation?

Degradation of this substrate can be attributed to several factors:

  • Hydrolysis: The peptide bonds and the amide linkage to the AMC fluorophore are susceptible to hydrolysis. This is exacerbated by moisture and improper pH conditions. Storing the lyophilized powder in a desiccated environment and avoiding moisture condensation during reconstitution are key preventative measures.[2]

  • Photodegradation: The 7-Amino-4-methylcoumarin (AMC) fluorophore is light-sensitive.[7] Prolonged exposure to light can lead to photobleaching, resulting in a decreased fluorescent signal. Always store both the solid and solutions protected from light.[6]

  • Oxidation: While the amino acids in this specific peptide (Gln, Ala, Arg) are not as prone to oxidation as Cysteine or Methionine, improper storage or contaminants in solvents can introduce oxidative stress.[2]

  • Repeated Freeze-Thaw Cycles: This is a major cause of peptide degradation in solution. Each cycle can introduce ice crystal formation that can physically damage the peptide structure and increase exposure to dissolved gases. Aliquoting is the most effective way to mitigate this.[2][6]

  • Microbial Contamination: If solutions are not prepared under sterile conditions or are stored improperly (e.g., at 4°C for extended periods), they can be susceptible to bacterial growth, which can lead to enzymatic degradation of the peptide.[2]

Visualizing the Mechanism and Degradation

Enzymatic Cleavage Workflow

The utility of Boc-Gln-Ala-Arg-AMC lies in its specific cleavage by trypsin-like serine proteases. The enzyme recognizes the arginine residue and cleaves the amide bond connecting it to the AMC fluorophore. This releases the highly fluorescent AMC, allowing for real-time kinetic measurement of enzyme activity.

Enzymatic Cleavage Figure 1: Enzymatic Cleavage of Boc-Gln-Ala-Arg-AMC Substrate Boc-Gln-Ala-Arg-AMC (Non-fluorescent) Enzyme Trypsin-like Protease Substrate->Enzyme Binding Product1 Boc-Gln-Ala-Arg Enzyme->Product1 Cleavage Product2 Free AMC (Highly Fluorescent) Enzyme->Product2 Release

Caption: Enzymatic cleavage of the substrate releases the fluorescent AMC group.

Potential Degradation Pathways

Understanding how the substrate can degrade is key to preventing it. The primary non-enzymatic degradation points are hydrolysis of the peptide bonds and damage to the fluorophore.

Degradation Pathways Figure 2: Key Degradation Pathways sub Boc-Gln-Ala-Arg-AMC Intact Substrate h2o Moisture (Hydrolysis) sub->h2o light Light Exposure (Photodegradation) sub->light ft Freeze-Thaw Cycles sub->ft deg_pep Hydrolyzed Peptide Boc-Gln + Ala + Arg-AMC h2o->deg_pep deg_amc Damaged AMC Non-fluorescent light->deg_amc deg_agg Aggregates Reduced Solubility ft->deg_agg

Caption: Major environmental factors leading to substrate degradation.

Troubleshooting Guide

Problem: My assay shows high background fluorescence even without the enzyme.

High background fluorescence is a common issue that can often be traced back to the substrate's integrity.

Troubleshooting Workflow

Troubleshooting High Background Figure 3: Troubleshooting High Background Fluorescence start High Background Fluorescence Observed q1 Is the substrate stock solution old or improperly stored? start->q1 sol1 Prepare fresh stock solution from lyophilized powder. Aliquot and store at -20°C or -80°C. q1->sol1 Yes q2 Was the stock solution subjected to multiple freeze-thaw cycles? q1->q2 No end Problem Resolved sol1->end q2->sol1 Yes q3 Is your assay buffer or other reagents contaminated? q2->q3 No sol3 Test buffer alone in the fluorometer. Use fresh, high-purity reagents. q3->sol3 Yes q3->end No sol3->end

Caption: A step-by-step guide to diagnosing high background fluorescence.

Detailed Steps & Explanations:

  • Evaluate Substrate Stock: The most likely culprit is pre-cleavage of the substrate due to improper storage. Hydrolysis can release free AMC, leading to a high baseline signal.

    • Action: Discard the suspect stock solution. Prepare a fresh stock from a new vial of lyophilized powder, following the protocol outlined in FAQ Q2. Ensure you create single-use aliquots to prevent future issues with freeze-thaw cycles.[2][6]

  • Check for Buffer Contamination: Autofluorescent compounds in your assay buffer or contamination in other reagents can contribute to the background signal.

    • Action: Measure the fluorescence of the assay buffer by itself. If it is high, prepare a fresh buffer using high-purity water and reagents.

  • Review Assay Conditions: The fluorescence of AMC can be pH-sensitive.[6]

    • Action: Ensure your assay buffer pH is stable and within the optimal range for your enzyme (typically pH 7.0-8.0 for trypsin-like proteases).

Problem: I am observing lower-than-expected fluorescence intensity or no signal change after adding the enzyme.

This issue points to a problem with either the substrate's concentration/activity or the enzyme's activity.

  • Verify Instrument Settings:

    • Action: Confirm that your fluorometer or plate reader is set to the correct excitation and emission wavelengths for AMC. Optimal values are typically around Ex: 365-380 nm and Em: 430-460 nm .[4][10]

  • Assess Substrate Integrity: If the substrate has degraded (e.g., via photobleaching), it will not produce a signal upon cleavage.

    • Action: As a quality control check, you can run a reaction with a known, highly active positive control enzyme. If this also fails to produce a signal, it strongly indicates the substrate is compromised. Prepare a fresh stock solution.

  • Confirm Enzyme Activity: The enzyme may be inactive or inhibited.

    • Action: Run a parallel experiment with a different, known-good substrate for your enzyme to confirm its activity. Also, ensure there are no inhibitory compounds in your assay buffer.

  • Check for Fluorescence Quenching: Certain compounds in your sample or buffer can absorb the excitation or emission energy of the AMC, reducing the detected signal.[6]

    • Action: To test for quenching, add a known amount of free AMC to your complete assay buffer (including any test compounds) and measure the fluorescence. Compare this to the signal of the same amount of AMC in a simple buffer (e.g., PBS). A significant decrease in signal in the presence of your assay components indicates quenching.

Summary of Storage Conditions

FormatRecommended TemperatureDurationKey Considerations
Lyophilized Powder -20°C≥ 2 yearsProtect from light and moisture.[4][5][6][8] Allow vial to warm to room temperature before opening.[2]
Stock Solution in DMSO -20°CUp to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.[6][10] Use light-blocking tubes.
-80°C> 6 monthsRecommended for long-term archival storage of stock solutions.[5][11]
Working Dilutions (Aqueous Buffer) 2-8°C< 24 hoursPrepare fresh daily for best results. Peptides have limited stability in aqueous solutions.[2][12][13]

References

  • AnaSpec. (n.d.). AMC [7-Amino-4-methylcoumarin]. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Lauer-Fields, J. L., et al. (2017). Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities. PMC - NIH. Retrieved from [Link]

  • Crew, A. P., et al. (2018). Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome. PMC. Retrieved from [Link]

  • PeptaNova. (n.d.). Boc-Gln-Ala-Arg-AMC. Retrieved from [Link]

  • ResearchGate. (2023, July 10). FP Assay Troubleshooting?. Retrieved from [Link]

  • ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

Sources

Technical Support Center: Mitigating DMSO Cytotoxicity in Cell-Based Boc-Gln-Ala-Arg-AMC Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing the fluorogenic substrate Boc-Gln-Ala-Arg-AMC for protease activity analysis. This guide provides in-depth troubleshooting strategies and validated protocols to address a common challenge in cell-based assays: cytotoxicity induced by the solvent dimethyl sulfoxide (DMSO). Our goal is to equip you with the expertise to identify, understand, and mitigate these effects, ensuring the integrity and reliability of your experimental data.

Understanding the Challenge: DMSO in Cell-Based Assays

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent, indispensable for dissolving a vast range of hydrophobic compounds for biological testing.[1][2] However, its utility is shadowed by its well-documented effects on cell health and function. While often considered benign at low concentrations, DMSO can introduce significant experimental artifacts, primarily through cytotoxicity.

This guide will walk you through the mechanisms of DMSO-induced cell stress, how to diagnose it in your Boc-Gln-Ala-Arg-AMC assays, and actionable strategies to minimize its impact.

FAQ 1: How exactly does DMSO harm cells?

DMSO is an amphiphilic molecule, meaning it can interact with both aqueous and lipid environments.[1] This property allows it to readily pass through cellular membranes.[1] Its cytotoxic effects are concentration-dependent and multifaceted:

  • Membrane Disruption: At low concentrations (below 10 mol%), DMSO can insert itself into the lipid bilayer, leading to membrane thinning and increased fluidity in the membrane's core.[3][4] This alteration enhances the permeability of the membrane to other molecules.[3][4][5]

  • Pore Formation: As concentrations increase (typically >5-10% v/v), DMSO can induce the formation of transient water pores in the cell membrane.[3][4][6] This can lead to an uncontrolled influx of ions like Ca2+ and the leakage of essential intracellular components such as ATP, disrupting cellular homeostasis.[5][6]

  • Induction of Apoptosis: Prolonged exposure or high concentrations of DMSO can trigger programmed cell death (apoptosis). This can occur through various mechanisms, including the activation of caspases, the very enzymes your Boc-Gln-Ala-Arg-AMC substrate is designed to measure.[1][7][8] For instance, some studies show DMSO can induce apoptosis via caspase-3 and caspase-9 activation.[1][7][8]

cluster_1 Cellular Effects cluster_2 Assay Artifacts Low_DMSO Low DMSO Conc. (<1% v/v) Membrane_Thinning Membrane Thinning & Increased Fluidity Low_DMSO->Membrane_Thinning Med_DMSO Moderate DMSO Conc. (1-5% v/v) Pore_Formation Transient Pore Formation Med_DMSO->Pore_Formation High_DMSO High DMSO Conc. (>5% v/v) Apoptosis Apoptosis Induction (Caspase Activation) High_DMSO->Apoptosis Altered_Perm Altered Compound Uptake Membrane_Thinning->Altered_Perm Leakage Leakage of Intracellular Components (e.g., ATP) Pore_Formation->Leakage False_Positive False-Positive Signal (Non-specific Caspase Activation) Apoptosis->False_Positive

Caption: Concentration-dependent effects of DMSO on cell integrity and assay outcomes.

Troubleshooting Guide: Is DMSO the Culprit?

When your Boc-Gln-Ala-Arg-AMC assay yields unexpected results—such as high background, low signal-to-noise ratio, or poor reproducibility—it's crucial to systematically determine the cause. Use this workflow to diagnose potential DMSO-related issues.

Start Assay Problem Observed (High Background / Low Signal) Q1 Did you run a 'Solvent-Only' control? (Cells + Max DMSO conc. + No Compound) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the signal in the 'Solvent-Only' control significantly higher than the 'No-Cell' control? A1_Yes->Q2 Action1 ACTION: Run a 'Solvent-Only' control. This is essential. A1_No->Action1 Action1->Q1 Re-evaluate A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the signal with your test compound indistinguishable from the 'Solvent-Only' control? Conclusion1 DIAGNOSIS: High probability of DMSO-induced cytotoxicity causing protease activation. A2_Yes->Conclusion1 Conclusion3 DIAGNOSIS: Issue is likely unrelated to DMSO. Troubleshoot other parameters: - Substrate stability - Enzyme/Substrate concentration - Compound autofluorescence A2_No->Conclusion3 Conclusion1->Q3 Next Step A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Conclusion2 DIAGNOSIS: DMSO toxicity may be masking the true effect of your compound. A3_Yes->Conclusion2 A3_No->Conclusion3

Caption: Workflow for diagnosing DMSO-induced assay interference.

Mitigation Strategies: A Multi-Pronged Approach

Once DMSO cytotoxicity is suspected, several strategies can be employed. The best approach often involves a combination of these methods.

Strategy 1: Determine and Use the Maximum Tolerated DMSO Concentration

The sensitivity to DMSO varies significantly between cell lines.[9][10] A concentration that is benign to a robust cancer cell line like HepG2 might be highly toxic to primary cells or stem cells.[8] Therefore, it is imperative to empirically determine the highest concentration of DMSO your specific cells can tolerate without significant loss of viability or induction of stress pathways over the time course of your assay.

Cell Line TypeGeneral Tolerated DMSO Conc. (24-72h)Notes
Robust Cancer Lines (e.g., HepG2, MCF-7)0.5% - 1.0%Some studies show toxicity starting around 0.6% for longer incubations.[9][10][11]
Sensitive Cancer Lines (e.g., some breast cancer lines)0.1% - 0.5%Can be highly variable; empirical testing is critical.[10]
Primary Cells / Stem Cells≤ 0.1%These cells are often highly sensitive to solvent-induced stress.[8]
Fibroblast-like Synoviocytes< 0.05%Studies show significant toxicity even at 0.1% after 24 hours.[1]

Protocol: Determining Maximum Tolerated DMSO Concentration

  • Cell Seeding: Plate your cells in a 96-well plate at the same density you use for your Boc-Gln-Ala-Arg-AMC assay and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a 2-fold serial dilution of 100% DMSO in your complete cell culture medium. Typical final concentrations to test range from 2% down to 0.015%.

  • Treatment: Remove the old medium and add the medium containing the different DMSO concentrations to the cells. Include a "medium only" (0% DMSO) control.

  • Incubation: Incubate the plate for the same duration as your planned protease assay (e.g., 4, 24, or 48 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead stain.

  • Analysis: Plot cell viability (%) versus DMSO concentration (%). The maximum tolerated concentration is the highest concentration that results in ≥90% cell viability compared to the 0% DMSO control.

Strategy 2: Reduce DMSO Exposure Time

The cytotoxic effects of DMSO are not only concentration-dependent but also time-dependent.[1][11][12] If your compound of interest acts on a short timescale, you can significantly reduce cell stress by minimizing the incubation time with DMSO.

Protocol: Modified Short-Incubation Assay

  • Compound Preparation: Prepare your test compounds in 100% DMSO at a 100X or higher final concentration.

  • Cell Plating: Seed and grow cells in a 96-well plate as per your standard protocol.

  • Assay Initiation: Just prior to the assay, dilute the 100X compound stock directly into the assay buffer containing the Boc-Gln-Ala-Arg-AMC substrate. This ensures the final DMSO concentration is 1% or less.

  • Medium Exchange: Quickly remove the culture medium from the cells and immediately add the assay buffer containing the substrate and your test compound.

  • Kinetic Reading: Immediately place the plate in a pre-warmed fluorescence plate reader and begin taking kinetic readings (e.g., every 5-10 minutes) for 1-2 hours.

  • Data Analysis: The rate of fluorescence increase (slope of the linear portion of the curve) is proportional to the protease activity. This method avoids long pre-incubation times where DMSO can cause cellular damage.

Strategy 3: Explore Alternative Solvents

If reducing DMSO concentration is not feasible due to compound solubility, consider alternative solvents. The ideal replacement should have good solvating power and lower biological activity.

SolventProsConsRecommended Max. Conc.
Ethanol Less toxic than DMSO for many cell lines; readily available.Can interfere with cell membrane structure; may not be as effective at solvating highly nonpolar compounds.[9]0.5% - 1.25%[9][10]
Methanol Good solvating power.Generally more toxic than ethanol; can inhibit cell proliferation at lower concentrations.[9]0.5% - 1.25%[9]
Dimethylformamide (DMF) Similar solvating properties to DMSO.More toxic and potentially genotoxic compared to DMSO.[13][14]Use with extreme caution, typically <0.5%.
Cyrene™ A "green" bio-based solvent; reported low toxicity; does not scavenge ROS like DMSO, which can be an experimental artifact.[2][15]Newer solvent, less data available on its effects across many cell lines and assays.Test empirically, starting at ≤1%.

Protocol: Validating an Alternative Solvent

  • Solubility Test: First, confirm your compound of interest is soluble in the alternative solvent at the required stock concentration.

  • Toxicity Profiling: Repeat the "Determining Maximum Tolerated Concentration" protocol using the new solvent to establish its safe concentration range for your cells.

  • Assay Compatibility Test: Run a full Boc-Gln-Ala-Arg-AMC assay using a known protease activator and inhibitor dissolved in the new solvent. Compare the results (Z-factor, signal-to-background) to a parallel assay run with DMSO to ensure the solvent itself does not inhibit the enzyme or quench the fluorescence of the AMC product.

Advanced FAQs & Troubleshooting

Q2: My background fluorescence is very high, even in my 'no-cell' control wells. Is this a DMSO issue?

A: This is unlikely to be a direct DMSO issue. High background in 'no-cell' wells typically points to substrate degradation. The Boc-Gln-Ala-Arg-AMC substrate is light-sensitive and can undergo hydrolysis if not stored or handled properly.[16]

  • Solution: Aliquot the substrate upon receipt and store it protected from light at -20°C or -80°C.[16] Avoid repeated freeze-thaw cycles.[16] Always prepare the final working solution fresh for each experiment.

Q3: I have to use a final DMSO concentration of 1%, which my viability assay showed was acceptable. However, my 'Solvent-Only' control still shows a high signal. Why?

A: Even at "safe" concentrations, DMSO can induce subtle biological effects. It can increase membrane permeability, potentially allowing extracellular proteases from the serum in your media to access the intracellular space, or cause a low level of cellular stress that activates executioner caspases.[5][17]

  • Solution: This is the primary reason the 'Solvent-Only' control is critical. You must subtract the average signal from these wells from your compound-treated wells to determine the true compound-specific effect. If this background is too high (e.g., >50% of your positive control signal), you must implement the mitigation strategies outlined above.

Q4: Can I just make a more concentrated stock of my compound in DMSO to lower the final concentration in my assay?

A: Absolutely, this is often the simplest and best solution.[18] If your compound's solubility allows, preparing a 1000X stock (e.g., 10 mM for a 10 µM final concentration) instead of a 100X stock will reduce your final DMSO concentration from 1% to 0.1%. This simple change is often sufficient to eliminate cytotoxicity issues.[19]

References
  • Sino Biological. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]

  • Gurtovenko, A. A., & Anwar, J. (2009). Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. Biophysical Journal. [Link]

  • Gurtovenko, A. A., & Anwar, J. (2007). Modulating the Structure and Properties of Cell Membranes: The Molecular Mechanism of Action of Dimethyl Sulfoxide. The Journal of Physical Chemistry B. [Link]

  • Notman, R., Noro, M., O'Malley, B., & Anwar, J. (2012). Effects of Dimethyl Sulfoxide in Cholesterol-Containing Lipid Membranes: A Comparative Study of Experiments In Silico and with Cells. PLOS ONE. [Link]

  • Gurtovenko, A. A., & Anwar, J. (2007). Modulating the structure and properties of cell membranes: the molecular mechanism of action of dimethyl sulfoxide. PubMed. [Link]

  • Stadler, L. B. (1969). Some effects of dimethyl sulfoxide on absorption, translocation, and membrane permeability in plants. VTechWorks. [Link]

  • AnaSpec. EnzoLyte™ AMC Caspase-3 Assay Kit. [Link]

  • ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%...[Link]

  • Vu, N. P., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Progress in Biology. [Link]

  • El-Saber, B., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Al-Absi, A. M., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Cureus. [Link]

  • ResearchGate. (2021, October 29). (PDF) Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro. [Link]

  • PubMed. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. [Link]

  • Camp, J. E., et al. (2019, December 17). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PMC. [Link]

  • Reddit. (2024, May 12). Avoiding toxic DMSO concentrations in cell culture. r/labrats. [Link]

  • Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. [Link]

  • ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?[Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • de Oliveira, M. A. L., et al. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]

  • Atale, N., & Gupta, S. (2018). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PMC. [Link]

  • Reddit. (2024, October 25). DMSO vs. DMF for biological testing. r/Chempros. [Link]

  • Lee, Y. R., et al. (2014). Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. PMC. [Link]

  • Mizutani, T., et al. (2015). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC. [Link]

  • PeptaNova. Boc-Gln-Ala-Arg-AMC. [Link]

  • ResearchGate. (2016, July 28). How to reduce DMSO concentration in cell culture based assay?[Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?[Link]

  • PCR Biosystems. What troubleshooting is recommended if the background signal is very high?[Link]

  • Netea, M. G., et al. (2013). A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium. PMC. [Link]

  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. [Link]

  • ResearchGate. (2022, February 24). How to reduce background from Light Scattering with FITC casein?[Link]

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PMC. [Link]

Sources

Validation & Comparative

Comparing Boc-Gln-Ala-Arg-AMC vs Z-LLE-AMC for proteasome activity profiling

Author: BenchChem Technical Support Team. Date: April 2026

Beyond the 20S Core: A Technical Guide to Proteasome Activity Profiling Using Boc-Gln-Ala-Arg-AMC and Z-LLE-AMC

As a Senior Application Scientist in drug discovery, I frequently consult with research teams evaluating the efficacy of novel ubiquitin-proteasome system (UPS) modulators. A common pitfall in these evaluations is treating the proteasome as a single proteolytic entity. In reality, the 20S catalytic core particle is a complex, multi-catalytic machine harboring three distinct active sites: the Chymotrypsin-like (β5), Trypsin-like (β2), and Caspase-like/Peptidyl-glutamyl peptide-hydrolyzing (β1) subunits[1].

To accurately profile these distinct activities in cell lysates or purified systems, researchers rely on highly specific fluorogenic peptide substrates. This guide provides an in-depth, objective comparison of two critical substrates: Boc-Gln-Ala-Arg-AMC (for β2 activity) and Z-LLE-AMC (for β1 activity), detailing the causality behind their design and the self-validating protocols required to use them effectively.

Mechanistic Grounding: The Anatomy of Fluorogenic Substrates

The design of proteasome substrates is not arbitrary; it is a masterclass in steric and chemical causality. Both Boc-Gln-Ala-Arg-AMC and Z-LLE-AMC share a tripartite architecture designed to isolate specific proteolytic events:

  • N-Terminal Protecting Groups (Boc or Z):

    • Boc (tert-butyloxycarbonyl) and Z (carboxybenzyl) are bulky chemical shields.

    • Causality: Cellular lysates are replete with non-specific aminopeptidases that chew proteins from the N-terminus. By capping the N-terminus, we ensure the substrate can only be cleaved by internal endopeptidases like the proteasome.

  • Peptide Recognition Sequence:

    • Gln-Ala-Arg (QAR): The β2 subunit of the proteasome possesses a deep, negatively charged binding pocket that preferentially accommodates basic amino acids. The terminal Arginine (Arg) in this sequence acts as the perfect key for the β2 "Trypsin-like" active site[2].

    • Leu-Leu-Glu (LLE): Conversely, the β1 subunit features a positively charged pocket that demands acidic residues. The terminal Glutamate (Glu) perfectly satisfies this requirement, targeting the "Caspase-like" or PGPH activity[3].

  • The Fluorophore Reporter (AMC):

    • Both peptides are conjugated to 7-amino-4-methylcoumarin (AMC) via an amide bond.

    • Causality: When bound to the peptide, AMC's fluorescence is sterically quenched. Upon specific cleavage of the amide bond by the target β-subunit, free AMC is liberated, resulting in a massive quantum yield increase detectable at an excitation of ~345–360 nm and an emission of ~440–460 nm[4],[5].

ProteasomeTargeting Core 20S Proteasome Catalytic Core Beta1 β1 Subunit Caspase-like (PGPH) Core->Beta1 Beta2 β2 Subunit Trypsin-like Core->Beta2 Sub1 Z-LLE-AMC Cleavage post-Glutamate Sub1->Beta1 Specific Binding Sub2 Boc-QAR-AMC Cleavage post-Arginine Sub2->Beta2 Specific Binding

Figure 1: Substrate specificity routing within the 20S Proteasome Catalytic Core.

Comparative Performance Data

While both substrates utilize the same fluorescent reporter, their biological applications and limitations differ significantly. Below is a synthesized comparison of their operational parameters.

ParameterBoc-Gln-Ala-Arg-AMCZ-LLE-AMC
Target Subunit β2 (Trypsin-like activity)[2]β1 (Caspase-like / PGPH activity)[3]
Cleavage Preference Post-Arginine (Basic residues)Post-Glutamate (Acidic residues)
Proteasome Specificity Cleaves both Constitutive and Immunoproteasome β2 variants.Highly specific to the Constitutive Proteasome. Poorly hydrolyzed by the Immunoproteasome (β1i/LMP2)[4].
Off-Target Promiscuity Moderate to High. Can be cleaved by other trypsin-like serine proteases (e.g., matriptase, general trypsins)[6],[5].Low. Highly specific to caspase-like post-glutamate hydrolases[7].
Optimal Working Conc. 10 µM – 100 µM20 µM – 50 µM[4]
Excitation / Emission 360 nm / 460 nm345 nm / 445 nm[4]

Crucial Insight: If your research involves immune cells or interferon-gamma stimulated tissues, be aware that 4 notes Z-LLE-AMC is not efficiently hydrolyzed by the immunoproteasome[4]. You will see a drop in Z-LLE-AMC signal upon immunoproteasome induction, which represents a shift in subunit expression, not necessarily a loss of overall proteasome viability.

Experimental Workflow: A Self-Validating Protocol

Because substrates like Boc-Gln-Ala-Arg-AMC can be promiscuously cleaved by off-target serine proteases in crude lysates[6],[5], running a simple fluorescence assay is scientifically invalid. Every assay must be a self-validating system.

To prove that the AMC fluorescence is strictly derived from the proteasome, you must run parallel reactions utilizing a highly specific proteasome inhibitor (e.g., Epoxomicin or MG132)[3]. The true proteasome activity is calculated as: Specific Activity = (Total RFU/min) - (Inhibitor-Resistant RFU/min)

Step-by-Step Methodology
  • Native Cell Lysis: Lyse cells in a native buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP).

    • Causality Check: ATP and Mg²⁺ are mandatory to maintain the 26S proteasome assembly. Strictly omit broad-spectrum protease inhibitors (PMSF, EDTA, commercial cocktails) as they will directly inhibit the proteasome or chelate essential ions.

  • Protein Quantification: Clear the lysate via centrifugation (14,000 x g, 15 min, 4°C). Quantify the supernatant using a BCA assay and normalize all samples to 1 µg/µL.

  • Inhibitor Pre-incubation (The Validation Step): Aliquot 20 µg of protein per well into a black, flat-bottom 96-well plate.

    • Control Wells: Add Epoxomicin (10 µM final concentration).

    • Sample Wells: Add an equivalent volume of DMSO (Vehicle).

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to covalently bind the active sites.

  • Substrate Addition: Add either Boc-Gln-Ala-Arg-AMC or Z-LLE-AMC to a final concentration of 50 µM.

    • Causality Check: 50 µM ensures the substrate is at saturating conditions ( Vmax​ ), making the active enzyme concentration the sole rate-limiting factor[3].

  • Kinetic Fluorimetry: Immediately place the plate in a microplate reader at 37°C. Record fluorescence kinetically every 2 minutes for 60 minutes (Ex: 345–360 nm / Em: 440–460 nm).

  • Data Extraction: Calculate the slope ( Δ RFU/min) of the linear portion of the kinetic curves. Subtract the slope of the Epoxomicin control wells from the DMSO sample wells to yield the final specific proteasome activity.

AssayProtocol Lysis 1. Native Cell Lysis (Strictly NO Protease Inhibitors) Quant 2. Protein Quantification (Normalize to 1 µg/µL) Lysis->Quant Split 3. Experimental Branching Quant->Split Control 4a. Specific Inhibition (+ Epoxomicin / MG132) Split->Control Control Wells Vehicle 4b. Baseline Activity (+ DMSO Vehicle) Split->Vehicle Sample Wells Substrate 5. Substrate Addition (Z-LLE-AMC or Boc-QAR-AMC) Control->Substrate Vehicle->Substrate Read 6. Kinetic Fluorimetry (Ex: 360nm / Em: 460nm) Substrate->Read

Figure 2: Self-validating workflow for proteasome activity profiling using parallel inhibitor controls.

Sources

A Researcher's Guide to the Validation of Boc-Gln-Ala-Arg-AMC Cleavage by HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate measurement of protease activity is fundamental. Fluorogenic peptide substrates, such as Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-QAR-AMC), are indispensable tools in this endeavor.[1][2][3] This guide provides an in-depth comparison of analytical methods and a detailed protocol for the validation of Boc-QAR-AMC cleavage using High-Performance Liquid Chromatography (HPLC), a gold-standard technique for its precision and quantitative power.

The cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) moiety by a protease releases the highly fluorescent AMC group.[4] This liberation of AMC serves as a direct and measurable indicator of enzymatic activity. Boc-QAR-AMC is a well-established substrate for trypsin and other trypsin-like serine proteases, including matriptase and TMPRSS2.[2][3][5][6]

Comparative Analysis of Cleavage Validation Methods

While various methods can detect the enzymatic cleavage of fluorogenic substrates, HPLC offers distinct advantages in terms of specificity and quantification. Here, we compare HPLC with the more common plate reader-based fluorescence assay.

FeatureHPLC AnalysisPlate Reader Fluorescence Assay
Principle Physical separation of the intact substrate, the cleaved fluorescent product (AMC), and any potential side-products, followed by quantification of each component.Measures the total fluorescence of the reaction mixture in a well.
Specificity High. Can distinguish between the free AMC, the uncleaved substrate, and other fluorescent species or impurities that may be present in the sample.Low to Moderate. Cannot differentiate between the target fluorescent product and other fluorescent compounds, leading to potentially inflated activity readings.
Quantitative Accuracy High. Provides precise quantification of both the substrate consumed and the product formed, allowing for accurate kinetic analysis.Moderate. Susceptible to interference from fluorescent compounds in the sample matrix or assay buffer, which can affect the accuracy of the quantification.
Throughput Lower. Samples are analyzed sequentially.High. Can measure hundreds of samples simultaneously.
Information Provided Provides a detailed profile of the reaction, including the presence of inhibitors, substrate degradation, or off-target cleavage.Provides a single data point representing the overall fluorescence, which is an indirect measure of enzyme activity.
Primary Application Method validation, kinetic parameter determination (kcat/Km), and detailed mechanistic studies.High-throughput screening (HTS) of large compound libraries.[1][7]

The primary limitation of a simple fluorescence reading is its inability to differentiate the source of the signal. HPLC overcomes this by separating the components of the reaction mixture, ensuring that the measured fluorescence is solely from the liberated AMC.

The Enzymatic Cleavage of Boc-Gln-Ala-Arg-AMC

The core of the assay is the enzyme-catalyzed hydrolysis of the peptide-AMC bond. This reaction is central to understanding protease activity and is the foundation for screening potential inhibitors.

sub Boc-Gln-Ala-Arg-AMC (Substrate) enz Protease (e.g., Trypsin) sub->enz Binding prod1 Boc-Gln-Ala-Arg (Peptide Fragment) enz->prod1 Catalysis & Release prod2 7-Amino-4-methylcoumarin (AMC) (Fluorescent Product) enz->prod2

Caption: Enzymatic cleavage of Boc-QAR-AMC by a protease.

HPLC Validation Protocol: A Step-by-Step Guide

This protocol provides a robust framework for the validation of Boc-QAR-AMC cleavage. The specific parameters may require optimization based on the HPLC system and the specific enzyme being studied.

Materials and Reagents
  • Boc-Gln-Ala-Arg-AMC substrate

  • Enzyme of interest (e.g., Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)[8]

  • Quenching Solution (e.g., 10% Acetic Acid)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm)[9][10]

Preparation of Solutions
  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[9]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[9]

  • Substrate Stock Solution: Dissolve Boc-Gln-Ala-Arg-AMC in DMSO to a concentration of 10 mM. Store at -20°C.[5]

  • Enzyme Working Solution: Prepare a fresh dilution of the enzyme in assay buffer to the desired concentration.

Enzymatic Reaction
  • Prepare a reaction mixture containing the assay buffer and the Boc-QAR-AMC substrate at the desired final concentration (typically in the low micromolar range).

  • Initiate the reaction by adding the enzyme working solution.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • At various time points, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding an equal volume of the quenching solution.[11]

HPLC Analysis
  • Equilibrate the C18 column with Mobile Phase A.[9]

  • Inject the quenched sample onto the column.

  • Elute the components using a linear gradient of Mobile Phase B. A shallow gradient is often optimal for peptide separations.[12] For example:

    • 0-5 min: 5% B

    • 5-35 min: 5-95% B

    • 35-40 min: 95% B

    • 40-45 min: 95-5% B

    • 45-50 min: 5% B

  • Monitor the elution profile using a fluorescence detector with excitation and emission wavelengths set for AMC (typically around 340-380 nm for excitation and 440-460 nm for emission).[4][5][13]

Data Analysis
  • Identify the peaks corresponding to the intact Boc-QAR-AMC substrate and the cleaved AMC product based on their retention times.

  • Integrate the peak areas for both the substrate and the product at each time point.

  • Calculate the percentage of cleavage over time.

  • For kinetic analysis, determine the initial reaction velocity from the linear portion of the product formation curve.

A Prepare Reaction Mixture B Initiate Reaction with Enzyme A->B C Incubate at Optimal Temperature B->C D Quench Aliquots at Time Points C->D E Inject Quenched Sample onto HPLC D->E F Separate Components with Gradient Elution E->F G Detect Fluorescence of Eluted AMC F->G H Integrate Peak Areas & Quantify Cleavage G->H

Caption: HPLC validation workflow for Boc-QAR-AMC cleavage.

Interpreting the Results: A Practical Example

An ideal HPLC chromatogram will show a decrease in the peak corresponding to the intact substrate and a concurrent increase in the peak for free AMC over time.

Table 2: Example HPLC Data for Boc-QAR-AMC Cleavage

Time (minutes)Intact Substrate Peak AreaFree AMC Peak Area% Cleavage
01,000,00000
5850,000150,00015
10700,000300,00030
20450,000550,00055
30250,000750,00075

This quantitative data allows for the precise determination of enzyme kinetics and the potency of potential inhibitors.

Conclusion

Validating the cleavage of Boc-Gln-Ala-Arg-AMC using HPLC analysis provides a level of detail and accuracy that is unmatched by simpler fluorometric methods. While plate reader assays are invaluable for high-throughput screening, HPLC remains the definitive method for detailed kinetic studies, mechanism of action elucidation, and the validation of screening hits. By adopting a systematic approach to HPLC method development and execution, researchers can ensure the integrity and reproducibility of their enzyme activity data.

References

  • Optimized conditions for high-performance liquid chromatography analysis of oligosaccharides using 7-amino-4-methylcoumarin as a reductive amination reagent. PubMed. Available from: [Link]

  • Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. SpringerLink. Available from: [Link]

  • Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. Available from: [Link]

  • Development of Novel Assays for Proteolytic Enzymes Using Rhodamine-Based Fluorogenic Substrates. ResearchGate. Available from: [Link]

  • 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk. ACS Publications. Available from: [Link]

  • Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). PNAS. Available from: [Link]

  • Fluorescence Dequenching Assay for the Activity of TEV Protease. PMC - NIH. Available from: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available from: [Link]

  • Evaluation of Immunoproteasome- Specific Proteolytic Activity Using Fluorogenic Peptide Substrates. Semantic Scholar. Available from: [Link]

  • 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk. PMC. Available from: [Link]

  • Boc-Gln-Ala-Arg-AMC. PeptaNova. Available from: [Link]

  • HPLC of Peptides and Proteins. SpringerLink. Available from: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters. Available from: [Link]

  • The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. YMC America. Available from: [Link]

Sources

Decoding Trypsin Detection: A Comparative Guide to Boc-Gln-Ala-Arg-AMC and pNA Colorimetric Substrates

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the critical decision of selecting the right protease substrate. Trypsin and trypsin-like serine proteases (such as TMPRSS2) are pivotal in processes ranging from digestion to viral entry[1]. Accurate quantification of their activity is essential for both basic research and high-throughput inhibitor screening.

The choice between fluorogenic substrates, like Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC), and chromogenic substrates, such as p-nitroanilide (pNA) derivatives, dictates the sensitivity, scalability, and reliability of your assay[2]. This guide objectively compares these two modalities, providing the mechanistic rationale and self-validating protocols necessary to optimize your experimental design.

Mechanistic Principles and Causality

The fundamental principle of both assays relies on the specific recognition of the peptide sequence (e.g., Gln-Ala-Arg) by the trypsin active site, which cleaves the amide bond at the carboxyl side of the arginine residue[].

  • Fluorogenic (Boc-QAR-AMC): Enzymatic cleavage liberates 7-amino-4-methylcoumarin (AMC). Intact Boc-QAR-AMC exhibits low basal fluorescence due to the quenching effect of the amide bond. Upon release, free AMC becomes highly fluorescent, typically excited at 340–380 nm and emitting at 440–460 nm[1][4]. This massive signal-to-noise ratio enables ultra-sensitive detection.

  • Chromogenic (pNA): Substrates like BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide) or Boc-QAR-pNA release p-nitroaniline (pNA) upon cleavage. Free pNA produces a distinct yellow color that absorbs strongly at 405 nm[][4].

Mechanism Trypsin Trypsin / TMPRSS2 (Active Serine Protease) SubAMC Boc-QAR-AMC (Quenched Fluorescence) Trypsin->SubAMC Cleaves Arg-AMC Amide Bond SubPNA pNA-Peptide Substrate (Colorless) Trypsin->SubPNA Cleaves Arg-pNA Amide Bond AMC Free AMC Fluorophore (Ex: 380nm / Em: 460nm) SubAMC->AMC Release & Unquenching PNA Free pNA Chromophore (Absorbance: 405nm) SubPNA->PNA Release & Color Shift

Proteolytic cleavage mechanism of fluorogenic (AMC) vs. chromogenic (pNA) substrates.

Quantitative Performance Comparison

When designing an assay, the choice between AMC and pNA must be driven by the specific constraints of your project.

FeatureBoc-Gln-Ala-Arg-AMC (Fluorogenic)pNA Derivatives (Chromogenic)
Detection Molecule 7-amino-4-methylcoumarin (AMC)p-nitroaniline (pNA)
Readout Modality Fluorescence (Ex: ~380 nm / Em: ~460 nm)Absorbance (OD 405 nm)
Sensitivity High (pM to nM enzyme concentrations)Moderate (µM enzyme concentrations)
High-Throughput Excellent (Scalable to 1536-well plates, 5 µL vol)Limited (Best for 96-well, requires longer pathlength)
Primary Interference Auto-fluorescent library compoundsTurbid samples, colored compounds
Cost per Assay HigherLower
Expertise & Experience: Causality Behind Experimental Choices

Why choose Boc-QAR-AMC? In drug discovery, particularly for membrane-bound targets like TMPRSS2, recombinant enzyme yields can be exceptionally low, and specific activity might be weak. In a landmark study optimizing a, Boc-QAR-AMC yielded the highest conversion rate (27% at 60 min) and allowed miniaturization to a 5 µL reaction volume in 1536-well plates[1][5]. A pNA substrate would lack the sensitivity required for such a micro-volume assay because absorbance relies on optical pathlength (Beer-Lambert Law), which is practically non-existent in a 5 µL drop[2].

Why choose pNA? For routine quality control of bulk trypsin extracts or when screening libraries heavily populated with auto-fluorescent heterocycles, pNA is the superior choice. It is highly cost-effective, avoids the inner-filter effects common in fluorescence, and is completely immune to fluorescence quenching artifacts caused by test compounds[2][4].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. This means incorporating internal controls that confirm enzyme viability, substrate integrity, and instrument calibration within the exact same microplate.

Workflow Prep 1. Reagent Prep Enzyme, Buffer, Substrate Incubate 2. Incubation 37°C, Kinetic Mode Prep->Incubate ReadAMC 3a. Fluorometry Ex: 380nm / Em: 460nm Incubate->ReadAMC Boc-QAR-AMC ReadPNA 3b. Spectrophotometry Abs: 405nm Incubate->ReadPNA pNA Substrate Data 4. Data Analysis Calculate Vmax & IC50 ReadAMC->Data ReadPNA->Data

Self-validating experimental workflow for kinetic protease activity assays.

Protocol 1: High-Sensitivity Fluorogenic Assay (Boc-QAR-AMC)

Application: Low-concentration trypsin or TMPRSS2 inhibitor screening.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20. (Causality: Tween-20 prevents non-specific adsorption of low-concentration enzymes to the plastic well walls)[5].

    • Substrate: Prepare a 10 mM stock of Boc-QAR-AMC in anhydrous DMSO. Dilute to a 20 µM working solution in Assay Buffer[6].

    • Standard Curve: Prepare serial dilutions of free AMC (0 to 10 µM) to calibrate relative fluorescence units (RFU) to product concentration[4].

  • Assay Setup (384-well black plate):

    • Add 10 µL of Trypsin/TMPRSS2 to sample wells.

    • Self-Validation Controls: Include "No Enzyme" wells (buffer + substrate) to monitor spontaneous hydrolysis, and "Reference Inhibitor" wells (e.g., ) to validate assay responsiveness[5].

  • Initiation & Kinetic Read:

    • Add 10 µL of the 20 µM Boc-QAR-AMC working solution to all wells (Final substrate = 10 µM).

    • Immediately read in a fluorometer (Ex: 380 nm, Em: 460 nm) at 37°C in kinetic mode for 30–60 minutes[4][6].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the RFU vs. Time curve.

Protocol 2: Robust Chromogenic Assay (pNA Substrate)

Application: Routine trypsin activity quantification.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.2), 20 mM CaCl2​ . (Causality: Calcium ions stabilize the trypsin structure and prevent rapid autolysis, ensuring linear kinetics)[4].

    • Substrate: Prepare a 50 mM stock of BAPNA or Boc-QAR-pNA in DMSO. Dilute to 1 mM in Assay Buffer.

  • Assay Setup (96-well clear plate):

    • Add 50 µL of Trypsin sample to wells.

    • Self-Validation Controls: Include a "Blank" (50 µL 1 mM HCl + substrate) to subtract background absorbance[4].

  • Initiation & Kinetic Read:

    • Add 150 µL of the 1 mM pNA substrate to initiate the reaction.

    • Read absorbance at 405 nm at 25°C or 37°C every minute for 15 minutes[4].

  • Data Analysis: Use the molar extinction coefficient of pNA ( ϵ=8,800M−1cm−1 ) to convert ΔA405​/min into moles of product formed per minute[4][7].

References
  • An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 Source: ACS Pharmacology & Translational Science (via PMC) URL:[Link]

  • Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities Source: Clinical Trials Arena URL:[Link]

Sources

Specificity of Boc-QAR-AMC versus other fluorogenic serine protease substrates

Author: BenchChem Technical Support Team. Date: April 2026

Specificity and Kinetic Profiling of Boc-QAR-AMC: A Comparative Guide to Fluorogenic Serine Protease Substrates

In the realm of protease research and therapeutic drug development, the selection of an optimal synthetic substrate is the fulcrum upon which assay reliability rests. For trypsin-like serine proteases—particularly those implicated in viral entry (e.g., TMPRSS2) and tumor metastasis (e.g., Matriptase)—Boc-QAR-AMC (Boc-Gln-Ala-Arg-7-amino-4-methylcoumarin) has emerged as the industry gold standard[1].

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of Boc-QAR-AMC against alternative substrates. By detailing their mechanistic specificities, kinetic parameters, and self-validating experimental applications, this guide will equip researchers with the foundational logic required to optimize high-throughput screening (HTS) and kinetic profiling workflows.

Mechanistic Principles of Substrate Specificity

Protease substrate specificity is dictated by the precise steric and electrostatic interactions between the enzyme's binding subsites ( Sn​ ) and the substrate's amino acid residues ( Pn​ ). Trypsin-like serine proteases possess a deep, negatively charged S1​ pocket (typically containing a highly conserved Aspartate residue) that strongly prefers positively charged basic residues like Arginine (Arg) or Lysine (Lys) at the P1​ position[2].

Boc-QAR-AMC is engineered specifically for this architecture:

  • P1​ to P3​ Optimization: It features Arginine at P1​ , Alanine at P2​ , and Glutamine at P3​ .

  • Protection: The bulky N-terminal Boc (tert-butyloxycarbonyl) protecting group prevents non-specific exopeptidase degradation, ensuring the substrate is solely cleaved by endopeptidases[3].

  • Signal Generation: Cleavage of the amide bond between the P1​ Arginine and the AMC fluorophore liberates free AMC. This dissociation breaks the internal quenching effect of the peptide bond, resulting in a massive quantum yield increase[3].

G cluster_substrate Substrate (Boc-QAR-AMC) Boc Boc (Protecting Group) P3 Gln (P3) Boc->P3 P2 Ala (P2) P3->P2 P1 Arg (P1) P2->P1 AMC AMC (Fluorophore) P1->AMC Protease Trypsin-like Serine Protease (e.g., TMPRSS2, Matriptase) P1->Protease Cleavage at Arg-AMC bond Protease->AMC Releases Free AMC (Fluorescent)

Mechanism of Boc-QAR-AMC cleavage by serine proteases releasing the AMC fluorophore.

Comparative Analysis: Boc-QAR-AMC vs. Alternatives

To design a robust assay, one must understand the causality behind selecting one substrate over another. Below is a comparative breakdown of Boc-QAR-AMC against other common substrates.

Boc-QAR-AMC vs. Boc-QAR-pNA (Fluorogenic vs. Chromogenic)

While both substrates share the identical peptide recognition sequence (QAR), their reporter groups dictate assay sensitivity. Boc-QAR-pNA releases p-nitroaniline (pNA), measured via absorbance at 405 nm[3].

  • Causality in Choice: Fluorometric assays (Boc-QAR-AMC) are inherently more sensitive than colorimetric ones (Boc-QAR-pNA) because fluorescence measures the emission of photons against a dark background, whereas absorbance measures a minute drop in transmitted light[3]. Consequently, Boc-QAR-AMC is mandatory when working with low-yield recombinant enzymes (e.g., full-length TMPRSS2) or when minimizing reagent consumption in HTS. Boc-QAR-pNA is reserved for scenarios where test compounds exhibit heavy autofluorescence that would interfere with AMC's 460 nm emission.

Boc-QAR-AMC vs. Boc-VPR-AMC (Epithelial vs. Coagulation Proteases)

Boc-VPR-AMC substitutes Valine and Proline at P3​ and P2​ . This structural shift drastically alters specificity, making it the preferred substrate for coagulation cascade proteases like Thrombin and Plasmin[4].

  • Causality in Choice: TMPRSS2 and Matriptase exhibit poor catalytic efficiency ( kcat​/Km​ ) for the VPR sequence. Assays aiming to evaluate dual-target inhibitors (e.g., targeting both viral entry via TMPRSS2 and thrombosis via Thrombin) must utilize Boc-QAR-AMC for the former and Boc-VPR-AMC for the latter to prevent enzymatic cross-talk and ensure target-specific validation[4].

Boc-QAR-AMC vs. Z-FR-AMC (Serine vs. Cysteine Proteases)

Z-FR-AMC is primarily cleaved by cysteine proteases like Cathepsin L, which operates optimally in acidic endosomal environments (pH ~6.0)[4].

  • Causality in Choice: In SARS-CoV-2 research, viral entry occurs via two distinct pathways: the TMPRSS2-dependent cell surface route (neutral pH) and the Cathepsin L-dependent endosomal route (acidic pH). Boc-QAR-AMC specifically isolates the TMPRSS2 pathway activity at pH 7.4–8.0, whereas Z-FR-AMC is used at pH 6.0 to isolate Cathepsin L activity[4].

Quantitative Data Summary
SubstrateDetection ModalityPrimary Target ProteasesTypical Km​ Key AdvantageLimitations
Boc-QAR-AMC Fluorogenic (Ex 380 / Em 460)TMPRSS2, Matriptase, Trypsin~32–85 µM[5][6]High sensitivity for low-concentration enzymesSusceptible to compound library autofluorescence
Boc-QAR-pNA Chromogenic (Abs 405 nm)Trypsin-like proteases>100 µMImmune to fluorescent compound interferenceLower sensitivity; requires higher enzyme quantities
Boc-VPR-AMC Fluorogenic (Ex 380 / Em 460)Thrombin, Plasmin~10–50 µMDifferentiates coagulation vs. epithelial proteasesPoor cleavage efficiency by TMPRSS2/Matriptase
Z-FR-AMC Fluorogenic (Ex 380 / Em 460)Cathepsin L, Kallikreins~10–30 µMOptimal for acidic pH endosomal protease assaysHigh cross-reactivity across multiple protease classes

Experimental Workflow: Self-Validating Protocol for TMPRSS2 Inhibition

To ensure absolute reproducibility, the following protocol outlines the kinetic evaluation of TMPRSS2 inhibitors using Boc-QAR-AMC. Every step is designed as a self-validating system to prevent false positives/negatives.

Workflow Step1 1. Enzyme Preparation (e.g., Recombinant TMPRSS2) Step2 2. Inhibitor Pre-incubation (Allows steady-state binding) Step1->Step2 Step3 3. Substrate Addition (Boc-QAR-AMC at ~Km) Step2->Step3 Step4 4. Kinetic Readout (Ex: 380 nm / Em: 460 nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 / Ki) Step4->Step5

Self-validating kinetic workflow for evaluating protease inhibitors using Boc-QAR-AMC.

Step-by-Step Methodology & Causality
  • Buffer Preparation : Formulate the assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 8.0)[4].

    • Causality: Tris maintains the optimal alkaline pH for TMPRSS2 catalytic activity. The inclusion of Tween-20 (a non-ionic surfactant) is critical; it prevents the recombinant enzyme from adsorbing to the hydrophobic microplate walls and reduces artificial inhibitor aggregation, which is a primary cause of false-positive inhibition in HTS.

  • Enzyme Preparation : Dilute recombinant human TMPRSS2 to a final well concentration of 3–5 nM[5].

    • Causality: Keeping the enzyme concentration strictly low (well below the Km​ of the substrate) ensures that the assumption of steady-state Michaelis-Menten kinetics remains valid throughout the assay.

  • Inhibitor Pre-Incubation : Add the test compound (e.g., Camostat or Nafamostat) and incubate at 37°C for 15–30 minutes[2].

    • Causality: Many potent protease inhibitors are slow-binding or covalent modifiers. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate is introduced to compete for the active site.

  • Substrate Addition : Initiate the reaction by adding Boc-QAR-AMC to a final concentration of 30–35 µM[1].

    • Causality: This specific concentration is chosen to match the Km​ of TMPRSS2 for Boc-QAR-AMC (~32.3 µM)[6]. According to the Cheng-Prusoff equation, operating exactly at Km​ perfectly balances the fluorescent signal strength while maintaining high assay sensitivity to competitive inhibitors.

  • Kinetic Readout : Immediately monitor fluorescence (Excitation: 380 nm / Emission: 460 nm) continuously for 60 minutes[1].

    • Causality: Continuous kinetic reads (measuring the initial velocity, V0​ ) are vastly superior to single end-point assays. A continuous read validates the linearity of the reaction over time and immediately flags inner-filter effects, substrate depletion, or compound autofluorescence artifacts.

References

  • Benchchem.
  • National Institutes of Health (NIH) / PMC.
  • Proceedings of the National Academy of Sciences (PNAS). A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells.
  • National Taiwan University (NTU). Glycosylation is Essential for the Biological Function of a Galactose-Binding Protein...
  • MDPI.
  • National Institutes of Health (NIH) / PMC.

Sources

Establishing Robust Positive Controls for Boc-Gln-Ala-Arg-AMC Protease Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug discovery and biochemical research, the reliability of an enzymatic assay is paramount. A common tool in the protease researcher's arsenal is the fluorogenic substrate Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-QAR-AMC). Its utility, however, is only as strong as the controls that validate its performance. This guide provides an in-depth, experience-driven comparison of positive control strategies for Boc-QAR-AMC assays, ensuring your experiments are built on a foundation of scientific integrity.

The "Why": The Foundational Importance of a Positive Control

Before delving into the "how," it is crucial to understand the causality behind employing a positive control. In any assay, the positive control is not merely a formality; it is a fundamental component of a self-validating system.[1][2][3] Its primary role is to provide an unambiguous, affirmative signal, demonstrating that all components of the assay system—the substrate, buffer, instrument, and operator—are functioning as expected. A successful positive control confirms that the absence of a signal in your experimental wells is a true negative result (e.g., effective inhibition), not a consequence of a failed assay.

Understanding the Tool: The Boc-Gln-Ala-Arg-AMC Substrate

The Boc-QAR-AMC substrate is a synthetic peptide designed to be cleaved by a specific class of proteases. Its design is elegantly simple and effective.

  • The Recognition Sequence: The peptide sequence, Gln-Ala-Arg, terminates with an Arginine (Arg) residue at the P1 position (the amino acid immediately preceding the cleavage site).[4] This is the critical determinant for the substrate's specificity. Proteases that preferentially bind to and cleave after basic amino acid residues will recognize this sequence.

  • The Reporting Mechanism: The Arg residue is covalently linked to a fluorophore, 7-Amino-4-Methylcoumarin (AMC). In this intact state, the AMC fluorescence is quenched.[5] Upon enzymatic cleavage of the amide bond between Arginine and AMC, the fluorophore is liberated. Free AMC, when excited with light (typically ~360-380 nm), emits a robust fluorescent signal (at ~440-460 nm), which is directly proportional to the amount of substrate cleaved.[5][6]

sub Boc-Gln-Ala-Arg-AMC (Non-fluorescent) enz Trypsin-like Protease sub->enz Binds to Active Site prod1 Boc-Gln-Ala-Arg prod2 Free AMC (Highly Fluorescent) enz->prod1 Cleavage enz->prod2 Release

Caption: Enzymatic cleavage of Boc-QAR-AMC by a protease releases the fluorescent AMC molecule.

Selecting the Optimal Positive Control: A Comparative Analysis

The choice of a positive control enzyme hinges on its ability to reliably and efficiently cleave the Arg-AMC bond. The peptide sequence of Boc-QAR-AMC makes it an ideal substrate for trypsin-like serine proteases, which are characterized by a deep, negatively charged S1 binding pocket that accommodates the positively charged side chain of Arginine or Lysine.[7][8][9]

Here, we compare the most suitable candidates.

EnzymeRationale for UseCommon Research ContextKey Considerations
Trypsin The archetypal trypsin-like serine protease. It exhibits high catalytic efficiency for substrates with Arg at the P1 position.[8][10] It is commercially available, cost-effective, and highly characterized.General assay validation, baseline protease activity studies, quality control of substrate batches.Can be prone to autolysis; use high-quality, sequencing-grade trypsin and prepare fresh dilutions.
TMPRSS2 A transmembrane serine protease crucial in virology (e.g., cleavage of influenza and coronavirus spike proteins). Boc-QAR-AMC is a well-established substrate for measuring its activity.[11][12][13][14]Virology, cancer research, studies of host-pathogen interactions.Recombinant TMPRSS2 can be more expensive and may have specific buffer requirements for optimal activity.
Matriptase (ST14) A cell-surface trypsin-like serine protease involved in epithelial integrity and cancer progression. Boc-QAR-AMC is a recognized substrate.[15][16]Cancer biology, epithelial cell research.Similar to TMPRSS2, requires sourcing of the specific recombinant enzyme.
Kallikreins (e.g., hK6) A family of serine proteases, several of which display strong trypsin-like specificity with a preference for Arg at P1.[17][18] hK6, for instance, shows strong preference for Arg.[19]Endocrinology, cancer biomarker research.This is a more specialized choice, ideal for labs already working on or comparing activities within the kallikrein family.

For general-purpose assay validation, Trypsin is the superior choice due to its robustness, low cost, and well-understood kinetics. For more specialized fields of study, using a protease directly relevant to the research context, such as TMPRSS2 or Matriptase, provides a more targeted and physiologically relevant positive control.

Experimental Protocol: A Self-Validating Workflow with Trypsin

This protocol details a robust method for establishing a positive control using Trypsin. The core principle is to demonstrate a dose-dependent increase in fluorescence, confirming the assay's dynamic range and sensitivity.

Caption: Workflow for validating a Boc-QAR-AMC assay using a Trypsin positive control.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjusted to pH 8.0. This pH is optimal for many trypsin-like proteases.[20]

    • Substrate Stock: Dissolve Boc-Gln-Ala-Arg-AMC in DMSO to create a 10 mM stock solution.[11] Store in aliquots at -20°C, protected from light.[15][16]

    • Trypsin Stock & Dilutions: Prepare a 1 mg/mL stock of sequencing-grade trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability). Immediately before use, create a series of dilutions in the Assay Buffer to achieve a range of final concentrations (e.g., 0.01 to 1 µg/mL).

  • Assay Setup (96-well format):

    • Use a solid black, flat-bottom 96-well plate to minimize background fluorescence and light scattering.

    • Blank Wells: Add Assay Buffer and the highest concentration of the trypsin dilution. This accounts for any intrinsic fluorescence of the enzyme preparation.

    • Negative Control Wells: Add Assay Buffer and the substrate. This measures the rate of substrate auto-hydrolysis, which should be negligible.

    • Positive Control Wells: Add Assay Buffer and each dilution of trypsin.

    • Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[11]

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the Boc-QAR-AMC substrate in the Assay Buffer (e.g., to achieve a final concentration of 50-100 µM in the well).

    • Initiate the reaction by adding the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[6]

  • Data Analysis and Interpretation:

    • For each well, subtract the blank reading (if significant).

    • Plot the Relative Fluorescence Units (RFU) against time. The initial phase of the reaction should be linear.

    • Calculate the slope of this linear portion to determine the reaction rate (V = ΔRFU / Δtime).

    • Plot the reaction rate (V) against the final trypsin concentration. The result should be a linear, dose-dependent curve, confirming the assay is performing correctly.

Table of Expected Results

This table illustrates representative data from a successful trypsin positive control experiment.

Trypsin Conc. (µg/mL)Rate (RFU/min)Interpretation
0 (Negative Control)5.2Minimal auto-hydrolysis of the substrate. This is the baseline noise.
0.05150.8Clear, measurable activity above background.
0.10310.5Approximately double the rate of the 0.05 µg/mL concentration.
0.25785.1Strong signal, demonstrating a robust dose-response relationship.
0.501550.9Continues the linear trend, indicating the assay is not yet saturated.

A linear relationship between enzyme concentration and reaction rate is the hallmark of a well-behaved assay and a successful positive control. This validates that your experimental setup can quantitatively measure protease activity within this dynamic range.

Conclusion

References

  • Debela, M., et al. (2006). Specificity profiling of seven human tissue kallikreins reveals individual subsite preferences. Journal of Biological Chemistry. Available at: [Link]

  • de Veer, S. J., et al. (2014). Structures and specificity of the human kallikrein-related peptidases KLK 4, 5, 6, and 7. Biological Chemistry. Available at: [Link]

  • Zheng, F., & Vakser, I. A. (2005). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. Biophysical Journal. Available at: [Link]

  • Dorry, S. (n.d.). Serine Proteases Substrate Specificity. Monash University. Available at: [Link]

  • Wikipedia. (n.d.). Serine protease. Available at: [Link]

  • de Veer, S. J., et al. (2017). Mass spectrometry-based determination of Kallikrein-related peptidase 7 (KLK7) cleavage preferences and subsite dependency. Scientific Reports. Available at: [Link]

  • MEROPS. (n.d.). Substrate specificity of human kallikreins 1 and 6 determined by phage display. MEROPS. Available at: [Link]

  • Hedstrom, L., et al. (1990). Substrate Specificity of Trypsin Investigated by Using a Genetic Selection. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Goettig, P. (2016). Surface loops of trypsin-like serine proteases as determinants of function. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • Hansen, M. S., et al. (2021). Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo. Frontiers in Cardiovascular Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Validation of the simultaneous positive and negative protease activity detection. Available at: [Link]

  • PeptaNova. (n.d.). Boc-Gln-Ala-Arg-AMC. Available at: [Link]

  • Lott, K., et al. (2015). Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria. PLOS ONE. Available at: [Link]

  • JoVE. (2008). Sigma's Non-specific Protease Activity Assay - Casein as a Substrate. Available at: [Link]

  • UBPBio. (n.d.). Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC). Available at: [Link]

  • Daugherty, P. S., et al. (2006). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Biocompare. (n.d.). Boc-QAR-AMC Fluorogenic Peptide Substrate from R&D Systems. Available at: [Link]

  • McManus, F. P., & D'Arcy, P. (2019). Finding a vocation for validation: taking proteomics beyond association and location. Biochemical Society Transactions. Available at: [Link]

  • Yoon, M. C. (2022). Discovery of pH-dependent protease cleavage properties leads to the rational design. eScholarship. Available at: [Link]

  • Montemor, F., et al. (2018). Adaptation and Validation of a Proteolytic Activity Methodology Using Dye-Crosslinked Substrate Tablets. American Journal of Analytical Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Enterokinase Activity with Boc-Gln-Ala-Arg-AMC

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of protein engineering and biopharmaceutical production, the precise cleavage of fusion proteins is a critical step. Enterokinase (also known as enteropeptidase) is a highly specific serine protease that recognizes the Asp-Asp-Asp-Asp-Lys (DDDDK) motif, making it an invaluable tool for removing affinity tags or activating pro-proteins. However, relying on manufacturer-stated activity units can be a risky proposition, as buffer conditions, substrate purity, and enzyme stability can all impact performance. Therefore, robust in-house validation of enterokinase activity is not just good practice; it's a necessity for reproducible and scalable processes.

This guide provides a comprehensive framework for validating enterokinase activity using the fluorogenic substrate Boc-Gln-Ala-Arg-AMC (Boc-glutaminyl-alanyl-arginine-7-amino-4-methylcoumarin). We will delve into the underlying biochemistry, provide a detailed experimental protocol, and explore data interpretation, troubleshooting, and comparison with alternative methods.

The Chemistry of Detection: Why Boc-Gln-Ala-Arg-AMC?

The utility of Boc-Gln-Ala-Arg-AMC lies in its clever design, which leverages the principles of Fluorescence Resonance Energy Transfer (FRET). The 7-amino-4-methylcoumarin (AMC) group is a fluorophore, but its fluorescence is quenched when it is part of the larger peptide. Enterokinase, while primarily recognizing the DDDDK sequence, also exhibits activity towards substrates with an arginine at the P1 position, which is the position immediately preceding the cleavage site.

Upon cleavage of the peptide bond C-terminal to the arginine residue by enterokinase, the AMC fluorophore is released. The free AMC, when excited at approximately 360-380 nm, emits a strong fluorescent signal at around 440-460 nm. This increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of enterokinase.

sub Boc-Gln-Ala-Arg-AMC (Non-fluorescent) ek Enterokinase sub->ek Binding & Cleavage prod1 Boc-Gln-Ala-Arg ek->prod1 Products prod2 Free AMC (Fluorescent) ek->prod2

Figure 1. Enzymatic cleavage of Boc-Gln-Ala-Arg-AMC by enterokinase, leading to the release of the fluorescent AMC group.

Experimental Protocol: A Step-by-Step Guide to Activity Measurement

This protocol is designed to be a self-validating system, with built-in controls to ensure the accuracy of your results.

Materials:

  • Recombinant human enterokinase (light chain)

  • Boc-Gln-Ala-Arg-AMC substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.05% (v/v) Tween-20

  • Stop Solution: 0.1 M acetic acid

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation/emission filters for ~365 nm/450 nm

Workflow:

prep 1. Prepare Reagents - Enzyme Dilutions - Substrate Solution - Assay Buffer plate 2. Plate Setup - Add Assay Buffer - Add Enzyme - Add Substrate (to start reaction) prep->plate incubate 3. Incubation - 37°C - Kinetic or Endpoint Reading plate->incubate read 4. Fluorescence Reading - Ex: 365 nm / Em: 450 nm incubate->read analyze 5. Data Analysis - Plot RFU vs. Time - Calculate Initial Velocity (V₀) read->analyze

Figure 2. A streamlined workflow for the enterokinase activity assay.

Procedure:

  • Reagent Preparation:

    • Enterokinase Dilution Series: Prepare a series of enterokinase dilutions in Assay Buffer. The final concentrations should span the expected linear range of the assay. A typical starting point is a 2-fold serial dilution from 10 µg/mL down to 0.156 µg/mL.

    • Substrate Solution: Prepare a working solution of Boc-Gln-Ala-Arg-AMC in Assay Buffer. A common final concentration in the well is 100 µM.

  • Assay Setup (96-well plate):

    • Blank: 100 µL Assay Buffer.

    • Substrate Control: 50 µL Assay Buffer + 50 µL Substrate Solution.

    • Enzyme Control: 50 µL of each enterokinase dilution + 50 µL Assay Buffer.

    • Test Wells: 50 µL of each enterokinase dilution + 50 µL Substrate Solution.

  • Reaction and Measurement:

    • Initiate the reaction by adding the Substrate Solution to the wells containing the enzyme.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Kinetic Assay (Recommended): Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

    • Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then stop the reaction by adding 50 µL of Stop Solution. Read the final fluorescence.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • For the kinetic assay, plot the relative fluorescence units (RFU) against time (in minutes) for each enterokinase concentration.

    • Determine the initial velocity (V₀) of the reaction for each concentration by calculating the slope of the linear portion of the curve (typically the first 5-10 minutes).

    • Plot V₀ against the enterokinase concentration. The resulting graph should be linear, and the slope of this line is a measure of the enzyme's specific activity.

Interpreting the Data: What Your Results Are Telling You

A successful validation will yield a linear relationship between the initial reaction velocity and the enzyme concentration.

Parameter Expected Outcome Interpretation
Substrate Control Low, stable fluorescenceThe substrate is not spontaneously degrading.
Enzyme Control Low, stable fluorescenceThe enzyme preparation itself is not fluorescent.
V₀ vs. [Enzyme] Linear relationship (R² > 0.98)The assay is performing as expected within this concentration range.
Michaelis-Menten Kinetics Saturation at high substrate concentrationsAllows for the determination of Kₘ and Vₘₐₓ.

To determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), the assay should be repeated with a fixed enzyme concentration and varying substrate concentrations (e.g., 0-500 µM). The resulting data can be fitted to the Michaelis-Menten equation.

Troubleshooting and Ensuring Trustworthiness

A robust assay is a self-validating one. Here are common issues and how to address them:

start High Background Fluorescence? check_sub Check Substrate Control (Spontaneous Hydrolysis?) start->check_sub Yes check_buf Check Buffer Components (Autofluorescence?) start->check_buf Yes nonlin Non-Linear V₀ vs. [E]? start->nonlin No sub_dep Substrate Depletion? (Lower [E] or shorter time) nonlin->sub_dep Yes inhib Inhibitors Present? (Check buffer purity) nonlin->inhib Yes

Figure 3. A decision tree for troubleshooting common issues in the enterokinase fluorescence assay.

  • High Background: If the substrate control shows increasing fluorescence, it may indicate spontaneous hydrolysis of the substrate. Ensure the substrate is stored correctly (desiccated and protected from light) and that the assay buffer pH is not excessively high.

  • Non-Linearity: If the plot of V₀ versus enzyme concentration is not linear, it could be due to substrate depletion at high enzyme concentrations or the presence of inhibitors in your enzyme stock or buffer. Try using a lower enzyme concentration range or a shorter reaction time.

  • Low Signal: A weak fluorescent signal may indicate suboptimal assay conditions. The inclusion of Ca²⁺ is known to be important for the stability and activity of enterokinase. Verify the composition of your assay buffer.

Comparison with Alternative Methods

While the Boc-Gln-Ala-Arg-AMC assay is a powerful tool, it's important to understand its place among other methods for assessing enterokinase activity.

Method Principle Advantages Disadvantages
Boc-Gln-Ala-Arg-AMC Fluorogenic Substrate CleavageHigh throughput, continuous monitoring, high sensitivity.Indirectly measures activity on a non-native substrate.
SDS-PAGE Analysis Fusion Protein CleavageDirectly visualizes cleavage of the target protein.Low throughput, semi-quantitative, time-consuming.
HPLC-Based Assays Separation of Cleavage ProductsHighly quantitative, can detect multiple cleavage events.Requires specialized equipment, lower throughput.
Colorimetric Assays Chromogenic Substrate CleavageSimple, uses standard absorbance plate readers.Generally less sensitive than fluorescent assays.

The fluorogenic assay described here offers the best balance of throughput, sensitivity, and quantitative rigor for routine validation of enterokinase activity. For ultimate validation, especially during process development, it is advisable to correlate the activity measured with this assay to the actual cleavage of your target fusion protein using a method like SDS-PAGE or HPLC.

Conclusion

The Boc-Gln-Ala-Arg-AMC fluorescence assay is a robust and reliable method for validating enterokinase activity. By understanding the principles behind the assay, adhering to a well-controlled protocol, and correctly interpreting the data, researchers can ensure the efficiency and reproducibility of their fusion protein cleavage reactions. This not only saves time and resources but also enhances the overall quality and consistency of the final protein product.

References

  • Light, A., & Janska, H. (1989). Enterokinase (enteropeptidase): a protein processing enzyme with a stringent substrate specificity. Trends in Biochemical Sciences, 14(3), 110-112. [Link]

  • Choi, J. H., Lee, H. W., & Kim, Y. C. (2020). Enterokinase, the master activator of digestive enzymes. Korean Journal of Physiology & Pharmacology, 24(4), 289–299. [Link]

  • Grant, D. A., & Hermon-Taylor, J. (1979). The purification of human enterokinase by affinity chromatography and its activation of the zymogens of the pancreatic proteases. Biochimica et Biophysica Acta (BBA) - Enzymology, 567(1), 207-215. [Link]

  • Lederer, M., Lojda, Z., & Fric, P. (1973). The effect of Ca2+ and other ions on the activity of human enterokinase. Biochimica et Biophysica Acta (BBA) - Enzymology, 321(1), 260-265. [Link]

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-Gln-Ala-Arg-AMC). As a fluorogenic peptide substrate, this compound is integral to numerous research applications, particularly in studies involving protease activity. However, its proper disposal is paramount to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This document moves beyond a simple checklist, offering the causal logic behind each procedural step to empower researchers with a deep, actionable understanding of chemical waste management.

Core Principles: Hazard Assessment and Waste Classification

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. Boc-Gln-Ala-Arg-AMC, and its constituent part 7-Amino-4-methylcoumarin, are classified as irritants.

  • Primary Hazards : The compound is known to cause skin irritation and serious eye irritation.[1][2] If handled as a lyophilized powder, it may also cause respiratory irritation upon inhalation of dust particles.[1][2]

  • Waste Classification : Due to its chemical nature and potential irritant properties, Boc-Gln-Ala-Arg-AMC must be treated as hazardous chemical waste .[3][4] It is imperative that this material is never disposed of in standard laboratory trash or flushed down the drain.[4][5][6] Such actions risk introducing a bioactive and potentially ecotoxic substance into the environment and public water systems. The overarching principle is containment and transfer to a licensed facility equipped to handle such chemicals.[1][7]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Appropriate PPE is the primary barrier against accidental exposure during handling and disposal. The following equipment is mandatory.[8]

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2][9]To prevent accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant, disposable gloves (e.g., Nitrile).[3]To prevent direct skin contact, which can lead to irritation.[1] Gloves must be disposed of as contaminated waste after use.[2]
Body Protection An impervious lab coat or protective gown.[2][3]To protect skin and personal clothing from contamination by spills or dust.
Respiratory Protection A NIOSH/MSHA (US) or EN 149 (EU) approved respirator (e.g., N95 or P1 particle respirator).[2][10]Required when handling the lyophilized powder or when there is any risk of aerosol or dust formation to prevent respiratory tract irritation.[2]

All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][6]

Step-by-Step Disposal Protocol

The disposal process is a systematic workflow designed to ensure containment, proper identification, and compliant transfer of the chemical waste.

Step 1: Waste Collection and Segregation

Collect all waste materials containing Boc-Gln-Ala-Arg-AMC into a designated hazardous waste container.[3] This includes:

  • Unused or expired solid compound.

  • Residual solutions containing the substrate.

  • Contaminated consumables such as pipette tips, microfuge tubes, and absorbent paper.

  • Contaminated PPE, including gloves.

Causality : Waste segregation is a critical safety measure. Mixing incompatible chemicals can lead to unforeseen and dangerous reactions. Therefore, this waste stream should be kept separate from other chemical wastes unless explicitly permitted by your institution's disposal guidelines.[6]

Step 2: Container Selection and Labeling

Use a container that is chemically compatible and can be securely sealed to prevent leaks or spills.[6][11] The container must be clearly labeled as soon as the first item of waste is added. The label must, at a minimum, include:

  • The words "Hazardous Waste "[6]

  • The full chemical name: "Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin "

  • Any associated hazard warnings (e.g., "Irritant").

Causality : Accurate and unambiguous labeling prevents accidental mishandling by laboratory staff and waste management personnel. It is a key requirement for regulatory compliance and ensures the waste can be managed safely throughout the disposal chain.

Step 3: Storage Pending Disposal

Keep the sealed waste container in a designated, secure secondary containment area within the laboratory. This area should be away from general traffic and incompatible materials like strong acids, bases, or oxidizing agents.[1] The storage location should be clearly marked as a satellite accumulation area for hazardous waste.

Causality : Storing waste in a designated, secure area minimizes the risk of spills, accidental exposure, and unauthorized access. Secondary containment provides an essential safeguard, ensuring that any potential leaks from the primary container are captured.

Step 4: Arranging for Final Disposal

The final and most critical step is to arrange for the collection of the waste by a licensed professional. Do not attempt to treat or neutralize the chemical yourself.

  • Contact your institution's Environmental Health and Safety (EHS) office.[3][6]

  • Follow their specific procedures for scheduling a hazardous waste pickup.

  • Ensure all institutional paperwork is completed accurately.

Causality : EHS departments are the authoritative body for ensuring that waste is disposed of in accordance with all local, state, and national environmental regulations.[3][5] Licensed waste disposal contractors have the expertise and facilities to manage and dispose of chemical waste safely and legally.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Boc-Gln-Ala-Arg-AMC and associated materials.

G Disposal Workflow for Boc-Gln-Ala-Arg-AMC cluster_prep Preparation & Handling cluster_collection Collection & Containment cluster_storage_disposal Storage & Final Disposal start Waste Generation (Solid, Liquid, or Contaminated Material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if solid) start->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood waste_container Select Labeled, Compatible Hazardous Waste Container fume_hood->waste_container collect Place All Waste into Container (Solid, Liquid, Tips, Gloves, etc.) waste_container->collect seal Securely Seal Container When Not in Use collect->seal storage Store in Designated Secondary Containment Area seal->storage ehs Contact EHS for Pickup storage->ehs end Compliant Disposal by Licensed Contractor ehs->end

Caption: Decision workflow for safe disposal of Boc-Gln-Ala-Arg-AMC waste.

Decontamination and Spill Management

Work Surface Decontamination : After completing disposal procedures, thoroughly decontaminate all work surfaces, glassware, and equipment that may have come into contact with the chemical.[3] A recommended procedure is to first wipe surfaces with absorbent paper (disposing of it as hazardous waste), followed by scrubbing with alcohol or soap and water.[2][3]

Emergency Spill Procedures : In the event of a small spill of the solid material:

  • Ensure the area is well-ventilated and you are wearing the appropriate PPE, including respiratory protection.

  • Avoid any actions that create dust.[1][2]

  • Gently sweep or scoop up the material and place it into a suitable, labeled container for disposal.[1][9]

  • Decontaminate the spill area as described above.

For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

By adhering to this comprehensive guide, researchers can ensure the safe and responsible management of Boc-Gln-Ala-Arg-AMC waste, protecting themselves, their colleagues, and the environment.

References

  • Safety Data Sheet: Coumarin . Carl ROTH. [Link]

  • MSDS-Coumarin.pdf . Eternis Fine Chemicals. [Link]

  • BOC-GLN-ALA-ARG-7-AMINO-4-METHYLCOUMARIN — Chemical Substance Information . ChemInfo. [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides . GenScript. [Link]

Sources

Personal protective equipment for handling Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Boc-Gln-Ala-Arg-AMC

As a Senior Application Scientist, it is my priority to ensure that you can utilize our products not only effectively but also safely. This guide provides a comprehensive operational plan for the handling and disposal of the fluorogenic peptide substrate, Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin (Boc-Gln-Ala-Arg-AMC). The protocols herein are designed to be self-validating, grounding every procedural step in established safety principles to protect both the researcher and the integrity of the experiment.

Foundational Risk Assessment

Boc-Gln-Ala-Arg-AMC is a compound composed of a protected peptide sequence covalently linked to a fluorescent reporter molecule, 7-Amino-4-Methylcoumarin (AMC). While comprehensive toxicity data for the conjugated molecule may not be available, a robust safety protocol is built upon assessing the risks associated with its constituent parts.

  • Peptide Component (Boc-Gln-Ala-Arg): As with many synthetic peptides, the full biological effects may be uncharacterized.[1] The primary physical hazard arises from the lyophilized powder, which can be easily aerosolized and inhaled, potentially causing respiratory sensitization.[1][2]

  • Fluorophore Component (7-Amino-4-Methylcoumarin - AMC): Safety Data Sheets (SDS) for AMC classify it as a substance that may cause skin, eye, and respiratory irritation.[3][4] It is also light-sensitive and should be stored accordingly.[4][5]

Therefore, all handling procedures must mitigate the risks of dust inhalation, skin and eye contact, and unknown biological activity.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.[2] The following table outlines the minimum required PPE for handling Boc-Gln-Ala-Arg-AMC.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or GlassesRequired to protect against splashes of solutions or accidental aerosolization of the powder.[6][7] A face shield is recommended when handling larger quantities of the lyophilized powder.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard for handling peptides.[1][2] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3] Contaminated gloves must be disposed of as chemical waste.[3][7]
Body Protection Laboratory CoatA standard lab coat is mandatory to protect skin and clothing from potential splashes and spills.[1][8]
Respiratory Protection N95 Respirator or Fume HoodCrucial when handling the lyophilized powder. All weighing and initial reconstitution steps must be performed in a certified chemical fume hood or a biosafety cabinet to prevent inhalation of fine particles.[2][8]
Operational Protocol: Reconstitution of Lyophilized Powder

This protocol ensures the safe and accurate preparation of a stock solution from the lyophilized solid. The causality behind each step is critical for both safety and experimental reproducibility.

Pre-Operational Checks:

  • Read the SDS: Before handling, review the supplier's Safety Data Sheet.[2]

  • Prepare a Designated Workspace: Confine all handling activities to a specific, clean area, preferably within a chemical fume hood.[2]

  • Assemble Materials: Gather the vial of Boc-Gln-Ala-Arg-AMC, anhydrous-grade solvent (e.g., DMSO), calibrated micropipettes, sterile pipette tips, and a vortex mixer.

Step-by-Step Reconstitution Procedure:

  • Equilibrate the Vial: Allow the sealed vial of lyophilized powder to warm to room temperature in a desiccator. This prevents atmospheric moisture condensation, which can compromise the compound's stability.[9]

  • Perform in Fume Hood: Place the vial and all necessary equipment inside a certified chemical fume hood. Don the appropriate PPE as detailed in the table above.

  • Add Solvent: Carefully add the calculated volume of the recommended solvent (e.g., DMSO) to the vial to achieve the desired stock solution concentration.[10][11] The use of an organic solvent is necessary as AMC has low solubility in water.[10]

  • Dissolve the Peptide: Cap the vial securely and vortex gently until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[10][11]

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in amber or foil-wrapped tubes.[9][12]

  • Store Properly: Store the aliquots at -20°C or -80°C for long-term stability, protected from light.[2][6][13]

G cluster_prep Preparation cluster_recon Reconstitution cluster_store Storage prep1 1. Don PPE prep2 2. Prepare Fume Hood prep1->prep2 prep3 3. Equilibrate Vial prep2->prep3 recon1 4. Add Anhydrous Solvent prep3->recon1 In Fume Hood recon2 5. Vortex/Sonicate to Dissolve recon1->recon2 recon3 6. Visually Confirm Dissolution recon2->recon3 store1 7. Aliquot into Light-Protected Tubes recon3->store1 store2 8. Store at -20°C or -80°C store1->store2

Caption: Workflow for Safe Reconstitution of Lyophilized Peptide.

Spill and Exposure Management

Immediate and correct response to spills or exposure is critical.

  • In Case of a Spill:

    • Powder: Evacuate the area. Wearing full PPE, gently cover the spill with absorbent material to avoid raising dust.[3] Pick up the material and place it in a sealed container for hazardous waste disposal.[3]

    • Liquid: Contain the spill with absorbent material. Decontaminate the area with an appropriate cleaning agent (e.g., 70% ethanol), and dispose of all materials as hazardous waste.[1]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3][4]

    • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[3][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, consult a physician.[3]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][9]

Disposal Plan

Proper disposal prevents environmental contamination and ensures regulatory compliance. All waste that has come into contact with Boc-Gln-Ala-Arg-AMC must be treated as chemical waste.[1]

  • Solid Waste: This includes used gloves, pipette tips, empty vials, and contaminated absorbent materials.[7] Collect all solid waste in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused stock solutions and experimental aqueous waste containing the compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[3][14]

All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[15]

G cluster_waste_gen Waste Generation cluster_waste_seg Waste Segregation cluster_waste_disp Final Disposal gen1 Contaminated PPE (Gloves, etc.) seg1 Solid Chemical Waste Bin (Labeled) gen1->seg1 gen2 Used Consumables (Tips, Vials) gen2->seg1 gen3 Unused/Expired Solutions seg2 Liquid Chemical Waste Bottle (Labeled, Sealed) gen3->seg2 disp1 Arrange Pickup via Institutional EHS seg1->disp1 seg2->disp1

Caption: Chemical Waste Disposal Workflow.

By adhering to this guide, you build a framework of safety and precision into your research, ensuring both personal well-being and the integrity of your scientific outcomes.

References

  • Biorunstar. (2025, August 6).
  • Carbosynth. (n.d.).
  • Thermo Fisher Scientific. (2025, December 19).
  • Suzhou Peptides. (2026, February 21). Safety Tips for Handling Peptides in Your Research.
  • BenchChem. (2025). Personal protective equipment for handling Peptide R.
  • Auspep. (2025, December 9). Safe Handling & Lab PPE for Peptides.
  • Sigma-Aldrich. (n.d.). Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin 95 113866-20-9.
  • Peptide Sciences. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • AAT Bioquest. (n.d.). Safety Data Sheet for AMC [7-Amino-4-methylcoumarin].
  • Georganics. (2021, November 8).
  • BenchChem. (2025). Shelf life and proper storage of 7-Amino-4-methylcoumarin.
  • BenchChem. (2025). Technical Guide: Safety and Handling of Boc-Gln-Ala-Arg-pNA.
  • TargetMol. (n.d.). Boc-Gln-Ala-Arg-AMC hydrochloride.
  • AltaBioscience. (n.d.). Fluorescent Peptides: A Guide for Life Science Researchers.
  • BenchChem. (2025, December). Navigating the Disposal of Peptide-Based Research Compounds: The Case of Dumorelin.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin
Reactant of Route 2
Reactant of Route 2
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。